molecular formula C13H24N2 B1197716 1-Decyl-1H-imidazole CAS No. 33529-02-1

1-Decyl-1H-imidazole

Cat. No.: B1197716
CAS No.: 33529-02-1
M. Wt: 208.34 g/mol
InChI Key: PEPIOVUNFZBCIB-UHFFFAOYSA-N
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Description

1-Decyl-1H-imidazole (CAS 33529-02-1) is a chemical compound characterized by a heterocyclic imidazole ring functionalized with a ten-carbon alkyl chain (a href="https://www.bldpharm.com/products/33529-02-1.html" target=" blank"> (a href="https://www.nbinno.com/article/other-organic-chemicals/role-1-decyl-1h-imidazole-cas-33529-02-1-research-chemical-kd" target=" blank"> . This structure confers a unique set of physicochemical properties, making it a valuable building block in organic synthesis and materials science research (a href="https://www.nbinno.com/article/other-organic-chemicals/role-1-decyl-1h-imidazole-cas-33529-02-1-research-chemical-kd" target=" blank"> . The imidazole ring is a planar, aromatic heterocycle known for its amphoterism, solubility in polar solvents, and ability to act as both a hydrogen bond donor and acceptor (a href="https://pmc.ncbi.nlm.nih.gov/articles/PMC9865940/" target=" blank"> . The extended decyl chain introduces significant lipophilicity, which can influence the compound's solubility, reactivity, and interaction with various biological and chemical systems (a href="https://www.nbinno.com/article/other-organic-chemicals/role-1-decyl-1h-imidazole-cas-33529-02-1-research-chemical-kd" target=" blank"> . Its primary research applications include serving as a precursor or intermediate in the synthesis of more complex organic molecules, such as potential pharmaceutical agents and advanced materials (a href="https://www.nbinno.com/article/other-organic-chemicals/role-1-decyl-1h-imidazole-cas-33529-02-1-research-chemical-kd" target=" blank"> . It is also employed as a ligand in coordination chemistry, where its structure can be utilized to modulate the properties of metal complexes (a href="https://www.nbinno.com/article/other-organic-chemicals/role-1-decyl-1h-imidazole-cas-33529-02-1-research-chemical-kd" target=" blank"> . The versatility of the imidazole scaffold, of which this compound is a derivative, is well-documented in medicinal chemistry, being a key motif in numerous bioactive compounds and approved drugs with a wide range of therapeutic activities (a href="https://pmc.ncbi.nlm.nih.gov/articles/PMC9865940/" target=" blank"> (a href="https://biomedpharmajournal.org/vol16no2/imidazole-scaffold-a-review-of-synthetic-strategies-and-therapeutic-action/" target="_blank"> . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-decylimidazole
Source PubChem
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InChI

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPIOVUNFZBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187176
Record name N-Decylimidazole
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Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33529-02-1
Record name 1-Decylimidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Decylimidazole
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Record name N-Decylimidazole
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Record name 1-decyl-1H-imidazole
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Foundational & Exploratory

Spectroscopic Data for 1-Decyl-1H-imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-1H-imidazole (CAS: 33529-02-1, Molecular Formula: C₁₃H₂₄N₂) is a heterocyclic organic compound featuring a ten-carbon alkyl chain attached to an imidazole ring.[1][2][3][4] Its amphiphilic nature makes it a valuable precursor in the synthesis of ionic liquids, surfactants, and functional materials.[1] Accurate characterization is paramount for ensuring purity and predicting reactivity in these applications. This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). The focus is not merely on data presentation but on the rationale behind spectral interpretation, offering a self-validating framework for researchers.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, it allows for the precise mapping of the proton and carbon environments, confirming the connectivity of the imidazole head and the decyl tail.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative count and qualitative description of the different proton environments in the molecule. The spectrum is logically divided into an aromatic region (imidazole ring protons) and an aliphatic region (decyl chain protons).

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d₆-DMSO). The choice of solvent is critical; CDCl₃ is standard, but d₆-DMSO can be useful for avoiding overlapping solvent residual peaks.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene protons in the long alkyl chain.

  • Acquisition Parameters: Utilize a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate all signals and reference the spectrum to the TMS peak.

The following table summarizes the expected proton NMR signals for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.41Singlet1HH-2 (imidazole ring)
~7.00Singlet1HH-4 (imidazole ring)
~6.86Singlet1HH-5 (imidazole ring)
~3.87Triplet2HN-CH₂ -(CH₂)₈CH₃
~1.72Quintet (Pentet)2HN-CH₂-CH₂ -(CH₂)₇CH₃
~1.20Broad Multiplet14HN-(CH₂)₂-(CH₂ )₇-CH₃
~0.83Triplet3HN-(CH₂)₉-CH₃

Data adapted from a representative spectrum of 1-decyloimidazole.[5]

  • Imidazole Protons (δ 6.8-7.5): The three protons on the imidazole ring appear as distinct singlets in the downfield region due to the aromatic nature of the heterocycle. The H-2 proton, positioned between two nitrogen atoms, is the most deshielded and appears furthest downfield (~7.41 ppm). The H-4 and H-5 protons appear at slightly higher fields (~7.00 and ~6.86 ppm). Their singlet nature is due to the negligible three-bond coupling across the heteroatoms in this ring system.[5]

  • N-Methylene Protons (δ ~3.87): The two protons on the carbon directly attached to the imidazole nitrogen (N-CH₂) are significantly deshielded by the adjacent electronegative nitrogen atom. They appear as a clean triplet because they are coupled only to the two protons of the adjacent methylene group in the chain (J ≈ 7-8 Hz).[5]

  • Alkyl Chain Protons (δ 0.8-1.8): The remaining protons of the decyl chain appear in the upfield aliphatic region. The terminal methyl group (CH₃) protons are the most shielded, appearing as a triplet at ~0.83 ppm due to coupling with the adjacent methylene group. The bulk of the methylene groups (-(CH₂)₇-) are in very similar chemical environments, causing their signals to overlap into a broad multiplet centered around ~1.20 ppm. The methylene group beta to the nitrogen (~1.72 ppm) is slightly deshielded relative to the rest of the chain and appears as a quintet (or pentet) due to coupling with the two adjacent methylene groups.[5]

cluster_mol ¹H NMR Assignments cluster_shifts Chemical Shifts (ppm) mol H(2) | C / \nN   N-CH₂(α)-CH₂(β)-(CH₂)₇-CH₃(ω) /   | C=C    H(β') | | H(4) H(5) H2 δ 7.41 mol->H2 H(2) H4_5 δ 6.8-7.0 mol->H4_5 H(4), H(5) Ha δ 3.87 mol->Ha H(α) Hb δ 1.72 mol->Hb H(β), H(β') Hchain δ 1.20 mol->Hchain -(CH₂)₇- Hw δ 0.83 mol->Hw H(ω)

Caption: Correlation of ¹H NMR chemical shifts with molecular positions.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg in 0.6 mL solvent) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, tuning the probe to the ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument).

  • Acquisition Parameters: Employ a proton-decoupled pulse sequence to ensure that each carbon signal appears as a sharp singlet. This simplifies the spectrum immensely. A longer acquisition time and a larger number of scans (e.g., 256-1024) are typically required compared to ¹H NMR.

The following table presents typical ¹³C NMR chemical shifts, based on data for structurally similar N-alkylimidazoles.

Chemical Shift (δ) ppmAssignment
~136.1C-2 (imidazole ring)
~128.9C-4 (imidazole ring)
~121.2C-5 (imidazole ring)
~49.2C H₂-N (C1')
~31.8C H₂-(CH₂)₇-CH₃ (C8')
~29.4Alkyl Chain Carbons (C3'-C7')
~29.0Alkyl Chain Carbons (C3'-C7')
~26.4C H₂-CH₂-N (C2')
~22.6C H₂-CH₃ (C9')
~14.1-C H₃ (C10')

Note: Data is extrapolated from known values for N-alkyl imidazoles and may vary slightly based on solvent and experimental conditions.[6][7]

  • Imidazole Carbons (δ 120-137): The three carbons of the imidazole ring are found in the aromatic region. Similar to its attached proton, the C-2 carbon is the most downfield due to its position between two nitrogen atoms.

  • Alkyl Chain Carbons (δ 14-50): The C1' carbon, directly bonded to the nitrogen, is the most downfield of the aliphatic signals (~49.2 ppm). The terminal methyl carbon (C10') is the most upfield signal at ~14.1 ppm. The other methylene carbons of the decyl chain appear in the δ 22-32 ppm range, often with significant signal overlap.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

  • Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Collection: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3150Medium-WeakC-H StretchImidazole Ring (=C-H)
2955 - 2965StrongAsymmetric C-H StretchAlkyl CH₃
2920 - 2930StrongAsymmetric C-H StretchAlkyl CH₂
2850 - 2860StrongSymmetric C-H StretchAlkyl CH₂ & CH₃
~1500MediumC=N StretchImidazole Ring
~1465MediumC=C Stretch / CH₂ BendImidazole Ring / Alkyl Chain
~1100MediumC-N StretchImidazole Ring

Note: These are characteristic absorption ranges. The exact peak positions can be influenced by the molecular environment.[8][9]

The FT-IR spectrum of this compound is dominated by absorptions from the alkyl chain.

  • C-H Stretching Region (2800-3200 cm⁻¹): The most prominent features are the strong, sharp peaks just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the decyl tail. Weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching from the aromatic imidazole ring.

  • Fingerprint Region (< 1600 cm⁻¹): This region contains vibrations characteristic of the imidazole ring, including C=N and C=C stretching modes. A key C-N stretching vibration can also be found. The CH₂ scissoring/bending vibration from the alkyl chain typically appears around 1465 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

  • Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: Introduce a dilute solution of the sample into a mass spectrometer (e.g., a Gas Chromatography-Mass Spectrometry or GC-MS system). The GC separates the sample from any impurities before it enters the mass spectrometer.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

m/zProposed IdentityNotes
208[C₁₃H₂₄N₂]⁺Molecular Ion ([M]⁺)
193[M - CH₃]⁺Loss of a methyl group
82[C₄H₆N₂]⁺Imidazole ring with methylene group
81[C₄H₅N₂]⁺Imidazolyl-methyl cation (base peak)
68[C₃H₄N₂]⁺Imidazole cation

The molecular ion peak ([M]⁺) for this compound will appear at an m/z of 208, confirming its molecular formula.[2] Under EI conditions, a characteristic fragmentation pathway involves cleavage of the bond beta to the imidazole nitrogen. This is a highly favored pathway as it results in a stable, resonance-stabilized imidazolyl-methyl cation at m/z 81 , which is often the base peak (the most abundant ion) in the spectrum. Other fragments arise from the sequential loss of alkyl radicals from the decyl chain.

mol [C₁₀H₂₁-Im]⁺˙ m/z = 208 frag2 [Im-CH₂]⁺ m/z = 81 (Base Peak) mol->frag2 - [C₉H₁₉]• (β-cleavage) frag3 [C₁₀H₂₁]⁺ m/z = 141 mol->frag3 - [Im]• frag1 [C₉H₁₉]• frag4 [Im]•

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating spectroscopic profile for this compound. The NMR data precisely map the carbon-hydrogen framework, FT-IR confirms the presence of the required functional groups (imidazole and alkyl), and MS verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive dataset serves as an essential reference for researchers, ensuring material identity and purity in applications ranging from synthetic chemistry to drug development.

References

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Sources

An In-Depth Technical Guide to the Solubility of 1-Decyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to 1-Decyl-1H-imidazole and its Physicochemical Profile

This compound, also known as 1-decylimidazole, is an organic compound featuring a polar imidazole head group and a nonpolar ten-carbon alkyl chain.[2] This amphiphilic structure is central to its solubility characteristics and its utility in a variety of chemical contexts.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂[2]
Molecular Weight 208.34 g/mol [2]
IUPAC Name 1-decylimidazole[2]
CAS Number 33529-02-1[2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 172-173 °C at 25 Torr[3]
Density (predicted) 0.91 ± 0.1 g/cm³[3]
pKa (predicted) 7.09 ± 0.10[3]

The imidazole ring, with its two nitrogen atoms, can participate in hydrogen bonding, both as a hydrogen bond donor (the N-H proton in the tautomeric form) and, more significantly, as a hydrogen bond acceptor (the lone pair of electrons on the other nitrogen). The long decyl chain, however, imparts significant nonpolar character to the molecule, driving its solubility in less polar environments. The interplay between this polar head and nonpolar tail governs its miscibility with a given organic solvent.

Theoretical Framework for Solubility Prediction

Predicting solubility is a complex task governed by the principle of "like dissolves like," which in chemical terms refers to the similarity of intermolecular forces between the solute and the solvent.[4] For a molecule like this compound, a combination of dispersion forces, dipole-dipole interactions, and hydrogen bonding will influence its solubility. A powerful tool for quantifying these interactions is the Hansen Solubility Parameters (HSP) framework.[5][6]

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance suggests higher solubility.[7]

While the specific experimentally determined HSP values for this compound are not readily published, they can be estimated using group contribution methods or software packages like HSPiP.[5] Studies on similar 1-alkyl-3-methylimidazolium ionic liquids have demonstrated the utility of HSP in predicting their miscibility with organic solvents.[8]

Another advanced predictive model is the Conductor-like Screening Model for Real Solvents (COSMO-RS). This method uses quantum chemical calculations to predict thermodynamic properties, including solubility, from the molecular structure alone.[9][10] COSMO-RS has shown considerable success in predicting the solubility of complex organic molecules in various solvents.[11]

Qualitative Solubility Profile of this compound

Based on its amphiphilic nature, a qualitative solubility profile for this compound can be inferred:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are likely to be good solvents. Their polarity can interact with the imidazole head, while their organic nature accommodates the decyl tail.

  • Moderate to High Solubility in Alcohols: Short-chain alcohols like methanol, ethanol, and isopropanol should be effective solvents due to their ability to engage in hydrogen bonding with the imidazole ring and their hydrocarbon character that solvates the alkyl chain. The solubility is expected to decrease as the alkyl chain of the alcohol increases.[12]

  • Moderate Solubility in Ethers and Ketones: Solvents such as Tetrahydrofuran (THF), Diethyl ether, and Acetone are expected to be reasonably good solvents.

  • Lower Solubility in Nonpolar Solvents: Hydrocarbon solvents like hexane, heptane, and toluene are likely to be poorer solvents. While the decyl tail has a strong affinity for these solvents, the polar imidazole head will be poorly solvated, limiting overall solubility.

A study on the physical properties of a series of 1-n-alkylimidazoles, including chain lengths up to tetradecyl (C14), indicated that these compounds have viscosities and densities comparable to common organic solvents.[13] This suggests good miscibility with a range of solvents, which is a prerequisite for high solubility.

Experimental Determination of Solubility

For applications requiring precise concentrations, experimental determination of solubility is indispensable. The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a solvent.

Protocol: Shake-Flask Method for Determining the Solubility of this compound

Objective: To determine the saturation solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the undissolved solute settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. To avoid aspirating any solid particles, it is advisable to use a syringe filter.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Accurately weigh a known volume of the saturated solution. Evaporate the solvent under reduced pressure or a gentle stream of inert gas. The weight of the remaining this compound can then be determined.

    • Spectroscopic/Chromatographic Method: Dilute the aliquot of the saturated solution with a known volume of the fresh solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique (e.g., UV-Vis, HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of most liquids in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good solvent will have a polarity that can effectively solvate both the polar imidazole head and the nonpolar decyl tail.

  • Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

  • pH (in protic solvents): In protic solvents, particularly those that are acidic or basic, the imidazole ring can be protonated or deprotonated, which would significantly alter its polarity and, consequently, its solubility.

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_solute This compound cluster_solvent Organic Solvent cluster_interactions Intermolecular Forces solute C₁₃H₂₄N₂ polar_head Imidazole Ring (Polar, H-bonding) solute->polar_head has nonpolar_tail Decyl Chain (Nonpolar, Dispersion) solute->nonpolar_tail has h_bond Hydrogen Bonding polar_head->h_bond participates in dipole Dipole-Dipole polar_head->dipole participates in dispersion Dispersion nonpolar_tail->dispersion participates in solvent Solvent Molecule solvent->h_bond can participate in solvent->dipole can participate in solvent->dispersion can participate in solubility Solubility h_bond->solubility influences dipole->solubility influences dispersion->solubility influences

Caption: Molecular interactions governing the solubility of this compound.

G start Start: Excess Solute + Solvent equilibration Equilibration (24-48h) at Constant Temperature start->equilibration settling Settling of Undissolved Solute equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling quantification Quantification (Gravimetric, HPLC, GC, etc.) sampling->quantification calculation Calculate Solubility quantification->calculation end End: Solubility Value calculation->end

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While a comprehensive database of its solubility in all common organic solvents is not yet established, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility. By considering the amphiphilic nature of the molecule and leveraging theoretical tools like Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. For applications demanding high precision, the detailed experimental protocol provided herein offers a reliable method for obtaining accurate solubility data. As the applications of this compound continue to expand, a deeper understanding of its solution behavior will be paramount for innovation.

References

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Decyl-1H-imidazole. As a key intermediate in the synthesis of ionic liquids, surfactants, and corrosion inhibitors, unambiguous structural confirmation and purity assessment are paramount. This document, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of the theoretical principles governing the spectrum, a field-proven experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. By explaining the causality behind chemical shifts, coupling constants, and integration, this guide serves as an authoritative resource for the characterization of N-alkylated imidazoles.

Introduction: The Significance of this compound

This compound is a versatile organic compound featuring a polar imidazole head and a nonpolar ten-carbon alkyl tail. This amphipathic structure makes it a valuable precursor for a wide range of applications. Most notably, it is a foundational building block for imidazolium-based ionic liquids, a class of compounds studied extensively for their potential as "green" solvents and electrolytes.[1][2] The length of the N-alkyl chain, in this case, decyl, is a critical parameter that influences the physicochemical properties, such as viscosity and antimicrobial activity, of the final product.

Given its role as a synthetic intermediate, rigorous quality control is essential. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. It provides a rapid, non-destructive, and highly informative method to confirm the molecular structure, verify the successful N-alkylation at the N-1 position, and assess sample purity. This guide delves into the nuances of its ¹H NMR spectrum to empower scientists in their research and development endeavors.

Theoretical Principles & Spectral Prediction

The ¹H NMR spectrum of this compound can be logically deconstructed by considering its two primary structural motifs: the aromatic imidazole ring and the aliphatic decyl chain.

The Imidazole Ring Protons (H-2, H-4, H-5)

The imidazole ring contains three distinct protons. Their chemical shifts are highly sensitive to the electronic environment and the substitution on the nitrogen atoms.[3]

  • H-2 Proton: The proton at the C-2 position is positioned between two electronegative nitrogen atoms. This placement results in significant deshielding, causing its signal to appear furthest downfield, typically as a sharp singlet.[4] In N-substituted imidazoles, this signal is a key diagnostic marker.

  • H-4 and H-5 Protons: The attachment of the decyl group at the N-1 position breaks the symmetry of the imidazole ring that exists in its unsubstituted form.[5] Consequently, the H-4 and H-5 protons are no longer chemically equivalent and will resonate as two distinct signals. Their exact positions are influenced by the electronic effects of the N-1 substituent, but they consistently appear upfield relative to the H-2 proton. In many common NMR solvents like CDCl₃ or DMSO-d₆, they appear as sharp singlets due to negligible coupling with each other.

The Decyl Chain Protons

The decyl chain provides a classic example of how chemical shifts change with distance from an electron-withdrawing group—in this case, the imidazole ring.[6]

  • N-CH₂- (H-1'): The methylene group directly attached to the N-1 of the imidazole ring (H-1') is the most deshielded of all the alkyl protons. It experiences the direct electron-withdrawing effect of the aromatic ring. This signal is expected to be a triplet, as it is coupled to the adjacent methylene group (H-2').

  • -CH₂-CH₂-N (H-2'): The second methylene group (H-2') is less deshielded than H-1'. Its signal is expected to appear as a quintet (or pentet) due to coupling with the two protons on H-1' and the two protons on H-3'.

  • Bulk Methylene Groups ((CH₂)₇, H-3' to H-9'): The protons on the central seven methylene units of the decyl chain are shielded from the influence of the imidazole ring. They have very similar chemical environments and therefore overlap, producing a large, complex multiplet in the typical aliphatic region of the spectrum (approx. 1.2-1.4 ppm).[7]

  • Terminal Methyl Group (-CH₃, H-10'): The terminal methyl group is the most shielded set of protons in the molecule. It appears furthest upfield as a characteristic triplet, split by the adjacent methylene group (H-9').[8]

Visualization of Structure and Workflow

To fully understand the spectral assignments, it is crucial to visualize the molecular structure and the analytical workflow.

G start Sample Preparation (this compound in CDCl₃) instrument NMR Spectrometer Setup (400 MHz, 298 K) start->instrument acquisition Data Acquisition (FID Signal) instrument->acquisition processing Fourier Transform & Phase/Baseline Correction acquisition->processing analysis Spectral Analysis (Integration, Shift, Multiplicity) processing->analysis report Structural Confirmation & Purity Assessment analysis->report

Caption: Standard workflow for ¹H NMR analysis.

Experimental Protocol for ¹H NMR Analysis

The acquisition of a high-quality, reproducible spectrum is predicated on a meticulous experimental approach. The following protocol is a self-validating system designed for robust results.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural elucidation and purity analysis.

Materials:

  • This compound sample

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard proton probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals. [9]TMS serves as the internal standard, defining the 0 ppm reference point.

    • Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks and is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the following acquisition parameters (typical for a 400 MHz instrument):

      • Spectral Width: ~16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16 (adjust based on sample concentration)

      • Temperature: 298 K (25 °C)

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Detailed Spectral Interpretation

Analysis of the processed spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the molecule. The following data is based on literature reports for this compound. [10] Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H-2~7.41Singlet (s)1HLocated between two N atoms; most deshielded aromatic proton.
H-5 / H-4~7.00Singlet (s)1HImidazole ring proton, upfield from H-2.
H-4 / H-5~6.86Singlet (s)1HImidazole ring proton, distinct from its counterpart due to N-1 substitution.
H-1' (N-CH₂ -)~3.87Triplet (t)2HMethylene group directly attached to the electron-withdrawing imidazole ring.
H-2' (-CH₂ -CH₂-N)~1.72Quintet (p)2HMethylene group adjacent to H-1'; shifted downfield relative to the bulk chain.
H-3' to H-9' (-(CH₂ )₇-)~1.20Multiplet (m)14HOverlapping signals from the central aliphatic portion of the decyl chain.
H-10' (-CH₃ )~0.83Triplet (t)3HTerminal methyl group; most shielded protons in the molecule.
Analysis of Causality:
  • Imidazole Region (6.8-7.5 ppm): The presence of three distinct singlets, each integrating to one proton, is definitive proof of a monosubstituted imidazole ring where the substituent is at a nitrogen position. The downfield shift of the H-2 proton (~7.41 ppm) is a direct consequence of the strong deshielding effect from the two adjacent nitrogen atoms. [11]* Alkyl-Aromatic Interface (1.7-3.9 ppm): The triplet at ~3.87 ppm is characteristic of a methylene group attached to a nitrogen atom of an aromatic heterocycle. Its integration to 2H confirms this assignment. The quintet at ~1.72 ppm is perfectly consistent with the H-2' methylene group, being split by the two H-1' protons and the two H-3' protons (n+1 rule, 4+1=5).

  • Aliphatic Region (0.8-1.3 ppm): The large multiplet integrating to 14H at ~1.20 ppm represents the seven chemically similar methylene groups in the core of the decyl chain. [12]The triplet at ~0.83 ppm, integrating to 3H, is the unmistakable signal for the terminal methyl group of a long alkyl chain, shielded from any electron-withdrawing groups. [7]

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that enables its complete and unambiguous structural verification. Each key feature of the molecule, from the three distinct protons on the imidazole ring to the graduated chemical shifts along the decyl chain, gives rise to a predictable and interpretable set of signals. The combination of chemical shift, integration, and signal multiplicity forms a self-validating triad of evidence confirming the molecular structure. This technical guide has provided the theoretical foundation, a practical experimental workflow, and a detailed analysis to empower scientists to confidently utilize ¹H NMR for the characterization of this compound and related N-alkyl heterocyclic compounds.

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13C NMR analysis of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-Decyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. As a molecule of interest in the synthesis of ionic liquids and functional materials, a thorough understanding of its structural characterization is paramount. This document, written from the perspective of a Senior Application Scientist, details the fundamental principles, a field-proven experimental protocol, and an in-depth interpretation of the ¹³C NMR spectrum. It is designed to equip researchers with the necessary expertise to confidently acquire and analyze high-quality NMR data for this and related N-alkylated imidazole compounds.

Introduction: The Structural Imperative

This compound is a key building block in synthetic chemistry, particularly in the development of imidazolium-based ionic liquids and functionalized materials.[1] Its molecular structure, consisting of a polar imidazole head and a nonpolar decyl tail, dictates its physicochemical properties. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming the identity and purity of this compound. It provides a unique fingerprint by mapping the carbon skeleton, offering unambiguous evidence of successful N-alkylation and the integrity of both the heterocyclic ring and the alkyl chain. This guide will walk through the process of obtaining and interpreting a clean, high-resolution ¹³C NMR spectrum of this compound.

Fundamentals of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is defined by two distinct regions: the downfield aromatic region for the imidazole ring and the upfield aliphatic region for the decyl chain.

  • The Imidazole Ring: The three carbon atoms of the imidazole ring are sp²-hybridized and are significantly influenced by the electronegativity of the two adjacent nitrogen atoms. This deshielding effect shifts their resonance signals downfield, typically into the 115-140 ppm range.[1] The carbon atom positioned between the two nitrogens (C2) is the most deshielded and thus appears furthest downfield.[1] The other two ring carbons (C4 and C5) appear at slightly higher fields.

  • The Decyl Chain: The ten sp³-hybridized carbons of the decyl chain appear in the upfield region of the spectrum (typically 10-50 ppm). The carbon directly attached to the imidazole nitrogen (C1') is deshielded by the nitrogen and appears around 47 ppm.[2] The terminal methyl group (C10') is the most shielded and appears furthest upfield, typically around 14 ppm.[2] The methylene carbons in the middle of the chain (C3' to C8') are in very similar electronic environments, causing their signals to overlap in a dense cluster around 29 ppm.[2]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a field-proven method for achieving reliable and reproducible results.

Diagram of the Experimental Workflow

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing prep_1 Weigh 20-50 mg of This compound prep_2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep_1->prep_2 prep_3 Filter solution into a 5 mm NMR tube prep_2->prep_3 acq_1 Insert sample into NMR spectrometer prep_3->acq_1 Sample Ready acq_2 Lock and Shim on the deuterium signal acq_1->acq_2 acq_3 Acquire ¹³C spectrum with proton decoupling acq_2->acq_3 proc_1 Apply Fourier Transform acq_3->proc_1 FID Data proc_2 Phase Correction and Baseline Correction proc_1->proc_2 proc_3 Reference spectrum (e.g., CDCl₃ at 77.16 ppm) proc_2->proc_3 Final Spectrum Analysis Final Spectrum Analysis proc_3->Final Spectrum Analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The concentration must be sufficient for ¹³C NMR, which has a low natural abundance (1.1%). An appropriate amount ensures a good signal-to-noise ratio in a reasonable time.[3][4]

    • Procedure: Accurately weigh between 20-50 mg of this compound into a small, clean vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can slightly influence chemical shifts.[5]

    • Trustworthiness Check: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3] This prevents artefacts and poor shimming.

  • NMR Instrument Parameters:

    • Rationale: A standard broadband probe tuned to the ¹³C frequency on a spectrometer of at least 75 MHz is recommended to achieve adequate signal dispersion.[5]

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the field frequency using the deuterium signal from the solvent.

      • Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

      • Set up a standard ¹³C experiment with proton decoupling. This collapses ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a single line.

      • Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).

  • Data Processing:

    • Procedure:

      • Apply a Fourier transform to the acquired Free Induction Decay (FID).

      • Carefully phase the spectrum so all peaks are positive and symmetrical.

      • Apply a baseline correction to ensure the baseline is flat.

      • Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Spectral Analysis and Data Interpretation

The final processed spectrum provides a clear map of the carbon environment of this compound. The assignment of each peak is based on established chemical shift principles and comparative data from similar structures.

Molecular Structure with Carbon Numbering

Caption: Structure of this compound with carbon numbering.

Table of ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. The data is compiled from published spectral information.[2]

Carbon AtomChemical Shift (δ) in ppmRationale for Assignment
C2 136.91Most downfield signal; carbon is between two electronegative N atoms.
C5 129.17Downfield sp² carbon in the imidazole ring.
C4 118.65Most upfield of the imidazole carbons.
C1' 46.91Aliphatic carbon directly bonded to imidazole N, causing deshielding.
C2' 31.75 (Expected)Methylene carbon beta to the ring.
C8' 31.75 (Expected)Methylene carbon beta to the terminal methyl group.
C3'-C7' 29.34, 29.29, 28.93Overlapping signals for the central methylene groups in the alkyl chain.
C9' 26.41Methylene carbon adjacent to the terminal methyl group.
C10' 22.53Penultimate carbon in the chain.
CH₃ (C11') 13.97Terminal methyl group, most shielded carbon in the molecule.

Note: Specific assignments for the central methylene carbons (C3'-C7') can be ambiguous without advanced 2D NMR experiments like HSQC or HMBC.

Expert Insights & Trustworthiness

  • Solvent Effects: While CDCl₃ is common, using a different solvent like DMSO-d₆ can slightly alter the chemical shifts due to changes in solute-solvent interactions.[5] When comparing data, it is crucial to use the same solvent or be aware of potential variations.

  • Absence of Tautomerism: Unlike unsubstituted or 2-substituted imidazoles, this compound is N-substituted. This prevents the rapid proton tautomerism that can lead to peak broadening or the complete disappearance of imidazole carbon signals in a solution ¹³C NMR spectrum.[6][7] The sharp, well-defined peaks for C2, C4, and C5 are a key validation point for the 1-substituted structure.

  • Quantitative Analysis: While ¹³C NMR with proton decoupling is generally not quantitative due to the Nuclear Overhauser Effect (NOE), it can be made quantitative with techniques like inverse-gated decoupling. However, for simple structural confirmation, a standard proton-decoupled spectrum is sufficient.

Conclusion

The ¹³C NMR spectrum of this compound provides a definitive and detailed characterization of its carbon framework. By understanding the fundamental principles of chemical shifts and following a robust experimental protocol, researchers can reliably confirm the molecule's identity and purity. The clear distinction between the downfield imidazole signals and the upfield decyl chain signals, along with the specific chemical shift of the C1' carbon, serves as a validated signature for successful N-alkylation. This guide provides the necessary framework for scientists to apply this powerful analytical technique with confidence and precision.

References

  • BenchChem. (2025). A Comparative Guide to 13C NMR Characterization of Imidazolium-Based Ionic Liquids.
  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
  • Petrova, T., Nikolova, R., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
  • Turlej, A., Skolniak, M., & Nowosielski, J. (2019). Spectrum for 1-decyloimidazole was performed using 13 C-NMR [ppm] technique.
  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
  • ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • PubChem. 1-Decylimidazole | C13H24N2 | CID 93164.
  • Krim, O., Messali, M., et al. (2018). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm).
  • Dash, A. C., & Nanda, R. K. (1984). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
  • Faivovich, D., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • Grasselli, M., et al. (1993).
  • University of Ottawa. How to make an NMR sample.
  • Iowa State University. NMR Sample Preparation.
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FTIR Spectrum of 1-Decyl-1H-imidazole and its Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Decyl-1H-imidazole, a versatile heterocyclic compound used in organic synthesis and material science.[1] As a molecule comprising a polar imidazole head and a nonpolar ten-carbon alkyl tail, its vibrational spectrum offers a rich field for structural elucidation and quality control. We will dissect the spectrum, assign key vibrational modes, and provide a robust experimental protocol for its characterization.

The Molecular Architecture: Understanding the Vibrational Origins

The FTIR spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the aromatic imidazole ring and the saturated decyl chain. Understanding the characteristic vibrations of each part is fundamental to interpreting the full spectrum.

  • The Imidazole Ring: This five-membered aromatic heterocycle contains C=C and C=N double bonds, C-N single bonds, and aromatic C-H bonds. Its vibrations give rise to characteristic stretching and bending modes that are sensitive to substitution and electronic environment.[2]

  • The Decyl Chain: This long alkyl substituent (-C₁₀H₂₁) primarily exhibits C-H stretching and bending vibrations from its methylene (-CH₂) and terminal methyl (-CH₃) groups. These signals are typically strong and well-defined.

cluster_molecule This compound Imidazole Imidazole Decyl Decyl Imidazole->Decyl N-alkylation

Caption: Structural components of this compound.

Deconstructing the FTIR Spectrum: Key Absorption Regions

An FTIR spectrum is typically analyzed by dividing it into distinct regions where specific types of molecular vibrations occur.[3] For this compound, the most informative regions are the C-H stretching region, the double-bond region, and the fingerprint region.

The C-H Stretching Region (3200-2800 cm⁻¹)

This high-frequency region is dominated by C-H stretching vibrations and provides a clear distinction between the aromatic and aliphatic parts of the molecule.

  • Imidazole Ring C-H Stretch (≈3150-3050 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic imidazole ring typically appear at wavenumbers above 3000 cm⁻¹.[2][4] These peaks are often of medium to weak intensity and can sometimes appear as sharp, distinct bands. Their presence confirms the integrity of the heterocyclic ring.

  • Decyl Chain C-H Stretch (≈2960-2850 cm⁻¹): The decyl group produces some of the most intense bands in the spectrum. These correspond to the asymmetric and symmetric stretching of its numerous -CH₂- groups and the terminal -CH₃ group.[4]

    • ≈2955 cm⁻¹: Asymmetric C-H stretch of the methyl (-CH₃) group.

    • ≈2925 cm⁻¹: Asymmetric C-H stretch of methylene (-CH₂) groups. This is typically the strongest band in the entire spectrum due to the long alkyl chain.

    • ≈2870 cm⁻¹: Symmetric C-H stretch of the methyl (-CH₃) group.

    • ≈2855 cm⁻¹: Symmetric C-H stretch of methylene (-CH₂) groups.

The Double-Bond & Aromatic Region (1650-1450 cm⁻¹)

This region is characteristic of the imidazole ring's skeletal vibrations.

  • C=N and C=C Stretching (≈1600-1480 cm⁻¹): The conjugated double bonds within the imidazole ring give rise to a series of medium-intensity bands. These absorptions are fundamental for confirming the aromatic heterocycle.[2][5] A band around 1509 cm⁻¹ can be attributed to C=C group vibrations in some imidazole derivatives.[6]

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex array of overlapping signals, including C-H bending, C-N stretching, and ring deformation modes. While individual peak assignment can be challenging without computational support, the overall pattern is unique to the molecule, making it a "fingerprint" for identification.[3][7]

  • Alkyl C-H Bending (≈1465 cm⁻¹ and ≈1378 cm⁻¹): A prominent band near 1465 cm⁻¹ arises from the scissoring deformation of the -CH₂- groups. The symmetric bending ("umbrella" mode) of the terminal -CH₃ group is typically observed near 1378 cm⁻¹.

  • Imidazole Ring Vibrations (≈1250-700 cm⁻¹): This area features in-plane and out-of-plane bending of the ring's C-H bonds, as well as stretching of the C-N bonds.[2] For instance, C-N stretching modes in imidazole have been assigned to bands at 1486, 1440, 1367, and 1325 cm⁻¹.[2]

Summary of Vibrational Assignments

The following table summarizes the expected FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityStructural Component
≈ 3120Aromatic C-H StretchWeak to MediumImidazole Ring
≈ 2955Asymmetric -CH₃ StretchStrongDecyl Chain
≈ 2925Asymmetric -CH₂ StretchVery StrongDecyl Chain
≈ 2870Symmetric -CH₃ StretchMediumDecyl Chain
≈ 2855Symmetric -CH₂ StretchStrongDecyl Chain
≈ 1580 - 1480C=N and C=C Ring StretchingMediumImidazole Ring
≈ 1465-CH₂- Scissoring (Bending)Medium to StrongDecyl Chain
≈ 1378-CH₃ Symmetric BendingMediumDecyl Chain
≈ 1250 - 1000C-N Stretch & In-Plane C-H BendingMedium to WeakImidazole Ring
≈ 850 - 750Out-of-Plane C-H BendingMedium to StrongImidazole Ring

Spectral Signatures of this compound Derivatives

When the parent molecule is modified, new vibrational modes appear, or existing ones shift. This is critical in drug development and synthesis for confirming the successful creation of a derivative.

  • Hydroxylation (-OH): Introduction of a hydroxyl group will produce a very strong, broad absorption band in the 3500-3200 cm⁻¹ region due to O-H stretching.[6]

  • Carbonylation (-C=O): A carbonyl group (e.g., in an amide or ester derivative) will introduce a very strong, sharp peak in the 1750-1650 cm⁻¹ region.[6]

  • Amination (-NH₂): A primary amine will show two medium-intensity peaks (asymmetric and symmetric N-H stretching) around 3400-3300 cm⁻¹.[6]

  • Halogenation (C-X): Carbon-halogen bonds absorb in the lower frequency end of the fingerprint region. For example, a C-Br stretch appears around 928 cm⁻¹.[6]

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation and ease of use. The following protocol ensures reproducibility and accuracy.

Methodology
  • Instrument Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. This ensures the infrared source and detector are at a constant operating temperature.

  • ATR Crystal Cleaning: This is the most critical step for data quality. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. The goal is to remove any residue from previous samples. Run a "clean check" scan to ensure no contaminant peaks are present.

  • Background Spectrum Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be mathematically subtracted from the sample spectrum. A good background is essential for a flat baseline.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered to maximize signal. For volatile samples, a cover can be used.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters are a resolution of 4 cm⁻¹, a spectral range of 4000-600 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Thoroughly clean the ATR crystal with solvent to prepare it for the next sample. This prevents cross-contamination.

cluster_workflow ATR-FTIR Experimental Workflow Start 1. Instrument Stabilization Clean1 2. Clean ATR Crystal Start->Clean1 Background 3. Collect Background Clean1->Background Sample 4. Apply Sample Background->Sample Acquire 5. Acquire Spectrum Sample->Acquire Process 6. Process Data Acquire->Process Clean2 7. Clean ATR Crystal Process->Clean2 End Analysis Complete Clean2->End

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

FTIR spectroscopy is a powerful, non-destructive, and rapid technique for the structural verification of this compound and its derivatives. By systematically analyzing the C-H stretching, double-bond, and fingerprint regions, researchers can confirm the presence of the imidazole ring and the decyl chain, verify successful synthetic modifications, and assess sample purity. Adherence to a rigorous experimental protocol is paramount to generating the high-quality, reproducible data required in research and development settings.

References

  • Vibrational spectroscopy of imidazolium-based ionic liquids: A combined MD/DFT study. Florida Gulf Coast University.
  • Vibrational Spectroscopy of Imidazolium-based Ionic Liquids: A Combined MD/DFT Study. ScienceDirect.
  • Revisited vibrational assignments of imidazoliumbased ionic liquids. Wiley Online Library.
  • Infrared Spectroscopy of Ionic Liquids Consisting of Imidazolium Cations with Different Alkyl Chain Lengths and Various Halogen or Molecular Anions with and without a Small Amount of Water.
  • Revisited vibrational assignments of imidazolium‐based ionic liquids | Request PDF.
  • VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics.
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Mustansiriyah Journal of Science.

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An In-Depth Technical Guide to the Molecular Structure of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 1-Decyl-1H-imidazole, a versatile heterocyclic compound with significant applications in organic synthesis, material science, and as a key research reagent.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural elucidation, physicochemical properties, and synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 33529-02-1) belongs to the N-alkylimidazole family, a class of compounds that have garnered considerable interest due to their utility as precursors to ionic liquids, N-heterocyclic carbenes (NHCs), and as functional surfactants. The unique architecture of this compound, featuring a polar imidazole head and a nonpolar decyl tail, imparts amphiphilic properties that are central to its diverse applications. Understanding its molecular structure in detail is paramount for predicting its reactivity, designing novel derivatives, and optimizing its performance in various chemical systems.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in experimental settings.

PropertyValueSource
Chemical Formula C₁₃H₂₄N₂[1]
Molecular Weight 208.34 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 333.9 °C at 760 mmHgN/A
Density 0.91 g/cm³N/A
XLogP3-AA 4.4[1]
Hydrogen Bond Acceptor Count 1[1]
Hydrogen Bond Donor Count 0[1]
Topological Polar Surface Area 17.8 Ų[1]

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by a planar, aromatic imidazole ring connected at the N1 position to a flexible, ten-carbon alkyl chain.

Diagram: Molecular Structure of this compound

A 2D representation of the this compound molecule.

While no crystallographic data for this compound is publicly available, the bond lengths and angles of the imidazole ring are expected to be consistent with those of other N-substituted imidazoles. For comparison, the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole reveals typical C-N and C=C bond lengths within the imidazole ring.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule, showing distinct signals for the protons on the imidazole ring and the decyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.41s1HH-2 (imidazole)
7.00s1HH-4 (imidazole)
6.86s1HH-5 (imidazole)
3.87t2HN-CH₂ (decyl)
1.72p2HN-CH₂-CH₂ (decyl)
1.2m14H-(CH₂)₇- (decyl)
0.83t3H-CH₃ (decyl)

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing evidence for the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
136.91C-2 (imidazole)
129.17C-4 (imidazole)
118.65C-5 (imidazole)
46.91N-CH₂ (decyl)
31.7, 29.4, 29.3, 29.2, 28.9, 26.4, 22.5-(CH₂)₈- (decyl)
13.97-CH₃ (decyl)
Infrared (IR) Spectroscopy
  • ~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.

  • ~2850-2960 cm⁻¹: C-H stretching of the decyl alkyl chain.

  • ~1500-1650 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.

  • ~1000-1200 cm⁻¹: In-plane C-H bending of the imidazole ring.

  • ~650-800 cm⁻¹: Out-of-plane C-H bending of the imidazole ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of the decyl chain. Common fragmentation pathways for N-alkylimidazoles involve the loss of alkyl fragments. A prominent peak would be expected at m/z 81, corresponding to the imidazolylmethyl cation, resulting from the cleavage of the bond between the first and second carbon of the decyl chain. Further fragmentation of the decyl chain would produce a series of peaks separated by 14 mass units (CH₂).

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of imidazole with a decyl halide, typically 1-bromodecane, in the presence of a base.

Diagram: Synthetic Pathway to this compound

Synthesis imidazole Imidazole product This compound imidazole->product bromodecane 1-Bromodecane bromodecane->product base Base (e.g., NaOH, K₂CO₃) base->product solvent Solvent (e.g., Toluene, THF) solvent->product

A general schematic for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

The following protocol is adapted from a known procedure for the synthesis of N-dodecylimidazole and can be modified for the synthesis of this compound.[2]

Materials:

  • Imidazole

  • 1-Bromodecane

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Toluene or Tetrahydrofuran (THF) as solvent

  • Phase-transfer catalyst (e.g., Aliquat 336), optional but recommended for biphasic systems.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole in the chosen solvent.

  • Addition of Base: Add the base (e.g., powdered NaOH or K₂CO₃) to the imidazole solution.

  • Addition of Alkyl Halide: While stirring, add 1-bromodecane to the reaction mixture. If using a phase-transfer catalyst, it should be added at this stage.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. The organic layer is then washed with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Conclusion

The molecular structure of this compound, characterized by its aromatic imidazole head and a long alkyl tail, is the foundation of its diverse chemical properties and applications. This guide has provided a detailed overview of its structural features, confirmed by spectroscopic data, and outlined a reliable synthetic route. A thorough understanding of this molecule's structure is critical for its effective utilization and for the future development of novel imidazole-based materials and reagents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound.
  • ChemicalBook. (n.d.). 33529-02-1(this compound) Product Description.
  • PubChem. (n.d.). 1-Decylimidazole | C13H24N2 | CID 93164. National Center for Biotechnology Information.
  • Alfa Chemistry. (n.d.). CAS 33529-02-1 this compound.
  • Guidechem. (n.d.). This compound | CAS No.33529-02-1 Synthetic Routes.
  • ResearchGate. (n.d.). 1-decyloimidazole spectrum performed using 1 H Neutron Magnetic...
  • PrepChem.com. (n.d.). Synthesis of N-Dodecyl Imidazole.
  • Brannon, J. M., et al. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(11).

Sources

Lipophilicity of 1-Decyl-1H-imidazole and its effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of 1-Decyl-1H-imidazole and Its Consequential Effects

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound characterized by a polar imidazole head and a long, nonpolar ten-carbon alkyl tail. This amphiphilic structure imparts significant lipophilicity, a critical physicochemical parameter that dictates its interaction with biological and chemical systems. This guide provides a detailed examination of the lipophilicity of this compound, quantified by the octanol-water partition coefficient (logP). We explore both computational prediction and experimental determination methodologies, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, we elucidate how its pronounced lipophilicity is the causal driver for its primary applications, including its mechanism as an antimicrobial agent, its role as a versatile precursor for ionic liquids, and its potential in advanced drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this molecule's structure-property-activity relationship.

Introduction: The Central Role of Lipophilicity

This compound (CAS: 33529-02-1) is a member of the N-alkylimidazole family, a class of compounds receiving significant attention for their versatile applications in material science and pharmacology.[1] Its molecular architecture, featuring a hydrophilic imidazole ring and a hydrophobic decyl chain, is the cornerstone of its functionality.

Lipophilicity, quantitatively expressed as the logP value, is the measure of a compound's affinity for a nonpolar (lipid-like) environment versus a polar (aqueous) one.[2][3] This parameter is a critical determinant of a molecule's pharmacokinetic profile—governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[3] For a molecule to be therapeutically effective or function within a non-aqueous system, it must possess an optimal degree of lipophilicity to partition into lipid membranes and interact with molecular targets.[2][4] The decyl group of this compound confers a high degree of lipophilicity, which is directly responsible for its notable biological and chemical activities.

This guide will dissect the lipophilicity of this compound from theoretical and experimental standpoints and connect this fundamental property to its functional effects.

Physicochemical Profile of this compound

A foundational understanding begins with the molecule's basic properties, which are summarized below.

PropertyValueSource
CAS Number 33529-02-1PubChem[5]
Molecular Formula C₁₃H₂₄N₂PubChem[5]
Molecular Weight 208.34 g/mol PubChem[5]
IUPAC Name 1-decylimidazolePubChem[5]
Canonical SMILES CCCCCCCCCCN1C=CN=C1PubChem[5]
Density 0.91 g/cm³Alfa Chemistry[6]
Boiling Point 333.9°C at 760 mmHgAlfa Chemistry[6]

Quantifying Lipophilicity: Theoretical and Experimental Approaches

The lipophilicity of this compound can be assessed through computational models and validated with empirical laboratory methods.

Computational Prediction of logP

In silico methods provide a rapid and cost-effective estimation of logP based on a molecule's structure. These models, such as XLogP3, operate on an atom-additive principle, where the final logP is calculated by summing the contributions of individual atoms and applying correction factors for intramolecular interactions.[7][8]

ParameterValueMethod/Source
Predicted logP 4.4XLogP3[5]

This high predicted value confirms the predominantly hydrophobic nature of the molecule, driven by the long alkyl chain. While predictive models are invaluable for high-throughput screening, they are estimations.[9][10] Experimental determination remains the gold standard for accurate quantification.

Experimental Determination via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for experimentally determining logP.[11] The underlying principle is a direct correlation between a compound's lipophilicity and its retention time on a nonpolar stationary phase (e.g., C18). Highly lipophilic compounds exhibit stronger interactions with the stationary phase, resulting in longer retention times.

The retention factor (k) is used to calculate the chromatographic hydrophobicity index (log k_w), which is the retention factor extrapolated to a mobile phase of 100% water. This log k_w value is linearly correlated with the known logP values of a series of standard compounds, allowing for the accurate determination of the logP of the analyte.[11]

G cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Calculation prep_analyte Prepare this compound Solution (e.g., in Methanol) injection Inject Samples onto C18 Column prep_analyte->injection prep_standards Prepare Solutions of Reference Compounds (Known logP Values) prep_standards->injection elution Isocratic or Gradient Elution (Methanol/Water Mobile Phase) injection->elution detection UV Detection (Record Chromatograms) elution->detection calc_k Calculate Retention Factor (k) for all Compounds detection->calc_k plot_cal Plot log k vs. % Organic Modifier (Extrapolate to get log kw) calc_k->plot_cal create_curve Generate Calibration Curve: logP (Standards) vs. log kw plot_cal->create_curve calc_logP Determine logP of Analyte from its log kw using Curve create_curve->calc_logP

Caption: Workflow for logP determination using RP-HPLC.

Detailed Experimental Protocol: logP Determination by RP-HPLC

This protocol is a representative methodology based on established standards.[11]

1. Materials and Instrumentation:

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • This compound (analyte).
  • Reference standards with known logP values bracketing the expected value of the analyte (e.g., Toluene, Naphthalene, Biphenyl).
  • HPLC-grade methanol and ultrapure water.
  • Volumetric flasks and micropipettes.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a series of methanol/water mobile phases (e.g., 60:40, 70:30, 80:20, 90:10 v/v). Filter and degas all mobile phases.
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Standards Stock Solutions: Prepare 1 mg/mL stock solutions of each reference standard in methanol.
  • Working Solutions: Dilute stock solutions to an appropriate concentration for UV detection (e.g., 50 µg/mL).

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined by UV scan of this compound (typically ~210-230 nm for imidazole ring).
  • Column Temperature: 25°C.

4. Data Acquisition:

  • For each mobile phase composition, inject the analyte and each standard, recording the retention time (t_R).
  • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

5. Data Analysis (Self-Validating System):

  • Calculate Retention Factor (k): For each compound at each mobile phase composition, calculate k using the formula: k = (t_R - t_0) / t_0.
  • Determine log k_w: For each compound, plot log k versus the volume percentage of methanol. Perform a linear regression and extrapolate the line to 0% methanol. The y-intercept represents the log k_w.
  • Construct Calibration Curve: Plot the literature logP values of the reference standards against their experimentally determined log k_w values.
  • Validate the Method: The linearity of this plot, indicated by a high coefficient of determination (R² > 0.98), validates the system for logP determination.
  • Calculate Analyte logP: Using the log k_w value of this compound, calculate its experimental logP from the linear regression equation of the calibration curve.

Lipophilicity-Driven Effects and Applications

The high lipophilicity endowed by the decyl chain is not merely a physical property but the primary driver of the molecule's functional applications.

G cluster_structure Molecular Structure cluster_property Core Physicochemical Property cluster_effects Functional Effects & Applications mol This compound lipophilicity High Lipophilicity (logP ≈ 4.4) mol->lipophilicity Decyl Chain effect1 Antimicrobial Activity lipophilicity->effect1 Membrane Disruption effect2 Ionic Liquid Precursor lipophilicity->effect2 Tunes Solvent Properties effect3 Drug Delivery Component lipophilicity->effect3 Enhances Permeation & Encapsulation

Caption: Causal link between structure, lipophilicity, and effects.

Antimicrobial Activity

A significant body of research demonstrates that the antimicrobial potency of N-alkylimidazolium salts is strongly dependent on the length of the alkyl chain.[12]

  • Mechanism of Action: The lipophilic decyl tail of this compound (and its cationic derivatives) acts as a membrane anchor. It readily inserts into the phospholipid bilayer of bacterial cell membranes. This disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[12] Studies on imidazolium ionic liquids have shown that chains of 12-16 carbons often exhibit the strongest antibacterial effects.[12]

  • Causality: The ability to breach the bacterial membrane is a direct consequence of the molecule's high lipophilicity. Shorter alkyl chains lack sufficient hydrophobic interaction to effectively disrupt the lipid bilayer, while excessively long chains can lead to self-aggregation (micellization) that reduces bioavailability. The C10 chain of this compound places it in a range known to exhibit significant antimicrobial potential.[13][14]

Precursor for Functional Ionic Liquids (ILs)

This compound is a key building block for synthesizing 1-decyl-3-alkylimidazolium salts, a class of room-temperature ionic liquids (ILs).[15][16]

  • Tuning Properties: The choice of the N-1 alkyl group is a primary method for tuning the physicochemical properties of the resulting IL.[17] The long decyl chain creates a significant nonpolar domain within the IL's structure.

  • Causality: This lipophilic domain influences several key properties:

    • Solubility: It increases the IL's miscibility with nonpolar organic solvents and its capacity to dissolve hydrophobic solutes.

    • Viscosity and Density: Longer alkyl chains generally increase viscosity and decrease density.

    • Thermal Stability: The nature of the alkyl chain can impact the thermal stability of the IL. This makes decyl-containing ILs useful as specialized solvents in organic synthesis, separation processes, and electrochemistry where interaction with nonpolar species is required.[18][19]

Potential in Drug Delivery Systems

The amphiphilic nature of this compound makes it and its derivatives attractive candidates for drug delivery applications.

  • Permeation Enhancement: The high lipophilicity allows these molecules to fluidize and temporarily disrupt the stratum corneum or other epithelial barriers, enhancing the penetration of co-administered therapeutic agents.

  • Nanocarrier Formation: As an amphiphile, it can self-assemble in aqueous media to form supramolecular structures like micelles or nanoparticles. These structures can encapsulate poorly water-soluble drugs, improving their solubility, stability, and bioavailability.[20]

  • Causality: The hydrophobic core of these nanostructures, formed by the aggregation of the decyl chains, provides a suitable environment for lipophilic drug molecules, while the hydrophilic imidazole heads interface with the aqueous biological environment.

Conclusion and Future Perspectives

This compound is a molecule whose utility is fundamentally defined by its high lipophilicity, a direct result of its C10 alkyl chain. A computationally predicted logP of 4.4, which can be precisely validated using RP-HPLC, confirms its hydrophobic character. This single property is the causal driver behind its efficacy as a membrane-disrupting antimicrobial agent, its function in tuning the properties of ionic liquids, and its potential for creating sophisticated drug delivery vehicles.

Future research should focus on quantitative structure-activity relationship (QSAR) studies to precisely model how variations in alkyl chain length and imidazole substitution modulate antimicrobial potency and cytotoxicity. Furthermore, the formulation of this compound derivatives into stimuli-responsive nanocarriers represents a promising frontier for targeted drug delivery, leveraging its inherent lipophilicity to overcome biological barriers.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
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  • Lian, H. Z., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Yuan, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography.
  • Garbaczewska, S., & Hupko, J. (2007). Determination of ionic liquids by HPLC method.
  • Hughes, L. D., et al. (2021).
  • Avila, R. (2019). Machine Learning Methods for LogP Prediction: Pt. 1. Medium.
  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018). Ion Exchange and Adsorption.
  • Wang, Y., et al. (2023). Water-Dispersible Supramolecular Nanoparticles Formed by Dicarboxyl-bis-pillar[19]arene/CTAB Host–Guest Interaction as an Efficient Delivery System of Quercetin. Molecules.
  • (2011). Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents.
  • Al-Tel, T. H., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules.
  • Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology.
  • Abdullah, S. A. (2017). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Al-Nahrain University.
  • Khan, I., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal.
  • Owolabi, B. J., et al. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research.
  • Duan, D., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Alfa Chemistry. CAS 33529-02-1 this compound.
  • Godyń, J., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules.
  • Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews.
  • Czerniszewska, A., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone.

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An In-depth Technical Guide on the Thermal Stability of 1-Decyl-1H-imidazole Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1-decyl-1H-imidazole and its derivatives, compounds of significant interest across various scientific and industrial domains, including pharmaceuticals and material science. The guide delves into the structural factors influencing thermal decomposition, standardized methodologies for assessment, and the implications of thermal stability on the application of these materials. Through a synthesis of experimental data and theoretical insights, this document serves as an essential resource for professionals engaged in the research and development of imidazole-based compounds.

Introduction: The Significance of this compound and its Derivatives

This compound is a heterocyclic organic compound that has garnered considerable attention as a versatile scientific research reagent.[1] Its unique molecular structure, featuring a polar imidazole head and a nonpolar decyl tail, imparts amphiphilic properties that are crucial for a range of applications. This includes its use in organic synthesis, material science research, and as a foundational component in the formation of ionic liquids (ILs).[1]

Ionic liquids, often described as molten salts at or near room temperature, are renowned for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[2][3] Imidazolium-based ILs, in particular, are among the most extensively studied due to their favorable characteristics.[4][5][6] The thermal stability of these materials is a critical parameter that dictates their operational limits and suitability for high-temperature applications such as heat-transfer fluids, lubricants, and solvents for chemical reactions.[2][7][8] Understanding the thermal decomposition behavior of this compound based compounds is therefore paramount for their effective and safe utilization.

Fundamental Principles of Thermal Stability in Imidazolium Compounds

The thermal stability of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of both the cation and the anion.[2][4][9] While the anion is often considered to play a dominant role in determining the overall thermal stability, modifications to the cation, such as the length of the alkyl chain, also exert a significant influence.[2][4]

Generally, for a homologous series of 1-alkyl-3-methylimidazolium-based ILs, an increase in the alkyl chain length can lead to a decrease in thermal stability.[2] This trend is often attributed to the increased propensity for elimination reactions at higher temperatures. However, the specific decomposition pathways are complex and can be influenced by a multitude of factors.

The primary decomposition mechanisms for imidazolium-based ILs often involve:

  • Nucleophilic Substitution (SN2) Reactions: Where the anion acts as a nucleophile, attacking the alkyl groups on the imidazolium cation.[10]

  • Deprotonation: The anion can act as a base, abstracting a proton from the imidazolium ring, leading to the formation of a carbene.[11]

  • Dealkylation: The removal of an alkyl group from the cation.[11]

The interplay of these mechanisms is dictated by the nucleophilicity and basicity of the anion, as well as the steric and electronic properties of the cation.

Experimental Assessment of Thermal Stability

A robust evaluation of thermal stability requires standardized and well-controlled experimental protocols. Thermogravimetric analysis (TGA) is the most widely employed technique for this purpose.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides crucial data points for assessing thermal stability, including:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. It is a key parameter for characterizing short-term thermal stability.[2]

  • Temperature at x% Mass Loss (Tx%): The temperature at which a specific percentage of the initial mass has been lost (e.g., T5%, T10%). This provides a more nuanced view of the decomposition profile.[2]

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative thermogravimetric (DTG) curve.

It is crucial to recognize that experimental conditions can significantly impact TGA results.[4] Factors such as the heating rate, sample mass, and the nature of the atmosphere (inert or oxidative) must be carefully controlled and reported to ensure the reproducibility and comparability of data.[2][9][12] For instance, a higher heating rate can lead to an overestimation of the decomposition temperature.[2][13]

Detailed Experimental Protocol for TGA

The following protocol outlines a standardized approach for the TGA of this compound based compounds:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound based compound into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere Control: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to and during the experiment to eliminate oxygen.

  • Heating Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled heating rate of 10 °C/min to a final temperature of 600 °C.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss (%) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the DTG curve.

    • Determine Tonset, T5%, T10%, and Tpeak from the respective curves.

Isothermal TGA for Long-Term Stability

While dynamic TGA provides a rapid assessment of thermal stability, isothermal TGA is essential for evaluating the long-term stability of a material at a specific operating temperature.[7][14] This involves holding the sample at a constant temperature below its Tonset and monitoring the mass loss over an extended period.[7][14] The resulting data can be used to determine the rate of decomposition and estimate the "working" lifetime of the compound at that temperature.[7]

Evolved Gas Analysis (EGA)

Coupling TGA with techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during thermal decomposition.[10][11] This provides invaluable mechanistic insights into the degradation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for assessing the thermal stability of this compound based compounds.

G cluster_synthesis Synthesis & Purification cluster_tga Thermal Analysis cluster_analysis Data Analysis & Interpretation cluster_application Application & Reporting synthesis Synthesis of This compound Compound purification Purification and Characterization (NMR, MS) synthesis->purification dynamic_tga Dynamic TGA (10 °C/min) purification->dynamic_tga isothermal_tga Isothermal TGA (Constant T) purification->isothermal_tga tga_ega TGA-MS / TGA-FTIR (Evolved Gas Analysis) purification->tga_ega data_proc Data Processing: TGA/DTG Curves dynamic_tga->data_proc long_term Long-Term Stability Assessment isothermal_tga->long_term mech_elucid Mechanistic Elucidation tga_ega->mech_elucid param_det Determination of T-onset, T-peak, etc. data_proc->param_det report Comprehensive Report & Whitepaper Generation param_det->report mech_elucid->report long_term->report

Caption: Workflow for Thermal Stability Assessment.

Factors Influencing the Thermal Stability of this compound Based Compounds

The thermal stability of these compounds is a multifactorial property. Key influencing factors include:

  • The Counter-Anion: The choice of anion is paramount. Generally, anions with a diffuse negative charge and low nucleophilicity, such as bis(trifluoromethylsulfonyl)imide ([NTf2]-), tend to form more thermally stable ILs.[9][12] In contrast, halide anions can significantly reduce thermal stability.[6]

  • Purity of the Compound: Impurities, particularly residual halides from synthesis, can drastically lower the decomposition temperature.[4] Water content can also play a role.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, often resulting in lower thermal stability compared to an inert atmosphere.[12]

  • Functional Groups: The introduction of functional groups on either the cation or anion can alter the decomposition mechanism and, consequently, the thermal stability.[2]

Tabulated Thermal Stability Data

The following table summarizes typical thermal decomposition temperatures for various imidazolium-based ionic liquids to provide a comparative context.

CationAnionTonset (°C)Reference
1-Butyl-3-methylimidazolium[BF4]-~350[5][15]
1-Butyl-3-methylimidazolium[NTf2]->400[12]
1-Decyl-3-methylimidazolium[C11COO]-~177 (450 K)[16]
1-Ethyl-3-methylimidazolium[OAc]-Decomposes via SN2[10]

Note: Decomposition temperatures are highly dependent on experimental conditions and should be considered as approximate values for comparison.

Applications and Implications of Thermal Stability

The high thermal stability of many this compound based compounds makes them attractive for a variety of applications:

  • High-Temperature Solvents: Their low volatility and stability make them excellent media for organic reactions that require elevated temperatures.[2]

  • Lubricants and Heat-Transfer Fluids: Their ability to withstand high temperatures without decomposing is crucial for these engineering applications.[2]

  • Electrolytes: In energy storage devices like batteries and supercapacitors, thermal stability is a key safety and performance parameter.[2]

Conversely, a lower thermal stability may be desirable in applications where controlled decomposition is part of the process, such as in certain catalytic cycles or for the generation of specific reactive species.

Conclusion

The thermal stability of this compound based compounds is a critical property that underpins their utility in a wide range of scientific and industrial applications. A thorough understanding of the factors that govern their decomposition, coupled with rigorous and standardized experimental evaluation, is essential for the rational design and safe implementation of these versatile materials. This guide provides a foundational framework for researchers and developers to approach the study of thermal stability with scientific integrity and a clear understanding of the underlying principles.

References

  • Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(5), 1338. [Link]
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  • Zhang, Q., et al. (2012). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. Journal of Thermal Analysis and Calorimetry, 107(1), 313-318. [Link]
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  • Stark, A., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry B, 118(49), 14446–14459. [Link]
  • Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(45), 19537-19553. [Link]
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  • ResearchGate. (n.d.). Thermal stability of ionic liquids. [Link]
  • Ferreira, A. M., et al. (2020). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 5(29), 18197–18206. [Link]
  • ResearchGate. (n.d.). Thermal Properties of Imidazolium Ionic Liquids. [Link]
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. [Link]
  • Goren, A., et al. (2023). Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. Industrial & Engineering Chemistry Research, 62(4), 1845–1854. [Link]
  • Santos, J. L., et al. (2015). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation.
  • Chancelier, L., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 50-60. [Link]
  • O'Laughlin, C. V., et al. (2015). Making good on a promise: ionic liquids with genuinely high degrees of thermal stability.
  • ResearchGate. (n.d.). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. [Link]
  • Maton, C., et al. (2013). Thermal Stability of Ionic Liquids for Their Application as New Absorbents. Industrial & Engineering Chemistry Research, 52(3), 1334–1341. [Link]
  • ResearchGate. (n.d.).
  • Chen, C.-C., et al. (2023). Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field. Polymers, 15(7), 1779. [Link]
  • Acar, Ç., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 6(4), 2848–2865. [Link]
  • Acar, Ç., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 6(4), 2848–2865. [Link]
  • ResearchGate. (n.d.).
  • Sharma, V., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Chemistry, 2018, 1-13. [Link]
  • MDPI. (n.d.). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.).
  • Jakab, E., & Omastova, M. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9098–9108. [Link]
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
  • ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

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1-Decyl-1H-imidazole: A Versatile Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-1H-imidazole (CAS: 33529-02-1) has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique structural features that blend a polar, reactive imidazole head with a nonpolar, ten-carbon aliphatic tail.[1][2] This amphiphilic character makes it an exceptionally versatile precursor for two of the most dynamic classes of molecules in modern chemistry: Ionic Liquids (ILs) and N-Heterocyclic Carbenes (NHCs). This guide provides an in-depth exploration of the synthetic pathways originating from this compound, focusing on the practical synthesis of ILs and NHC precursors. We delve into the causality behind the experimental choices, provide validated, step-by-step protocols, and illustrate the logical flow of these transformations. The objective is to equip researchers and developers with the foundational knowledge and practical methodologies required to leverage this compound in catalysis, material science, and pharmaceutical development.[1][3]

Core Molecular Attributes and Synthetic Potential

This compound is a mono-N-substituted imidazole. The key to its reactivity lies in the two nitrogen atoms of the imidazole ring. The N-1 position is already substituted with the decyl group, rendering the N-3 nitrogen a nucleophilic center. This lone pair on the sp²-hybridized N-3 atom is readily available for reaction with electrophiles, a process known as quaternization. This fundamental reaction is the gateway to forming 1,3-disubstituted imidazolium salts, the stable precursors to both ionic liquids and N-heterocyclic carbenes.[4][5] The long decyl chain imparts significant lipophilicity, influencing the solubility, self-assembly, and interfacial properties of its derivatives.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 33529-02-1[7]
Molecular Formula C₁₃H₂₄N₂[2]
Molecular Weight 208.35 g/mol
IUPAC Name 1-decylimidazole[2]
Appearance Colorless to pale yellow liquid
Boiling Point ~155-158 °C at 1 mmHg
SMILES CCCCCCCCCCN1C=CN=C1[2]

Pathway I: Synthesis of 1-Decyl-Imidazolium Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, valued for their negligible vapor pressure, high thermal stability, and tunable solvent properties.[3] this compound is an ideal starting point for creating a family of imidazolium-based ILs where the decyl group provides a hydrophobic domain. The synthesis is typically a two-stage process: quaternization followed by optional anion exchange.

The Quaternization Step: Forming the Imidazolium Cation

The reaction of this compound with an alkyl halide is a classic Sₙ2 reaction that forms the 1-decyl-3-alkylimidazolium halide salt. The choice of the alkyl halide (R-X) determines the second substituent on the imidazole ring, allowing for fine-tuning of the final IL's properties. Methylating agents are commonly used.

Experimental Protocol 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([DMIM]Br)

This protocol is adapted from established procedures for imidazolium salt synthesis.[8][9]

Objective: To synthesize 1-decyl-3-methylimidazolium bromide, a foundational ionic liquid precursor.

Materials:

  • This compound (1.0 eq)

  • 1-Bromodecane or Methyl Iodide (1.2 eq)

  • Acetonitrile or Toluene (as solvent)

  • Ethyl acetate (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (e.g., 20.8 g, 0.1 mol) in acetonitrile (100 mL).

  • Add 1-bromodecane (e.g., 26.5 g, 0.12 mol) dropwise to the stirring solution at room temperature. Causality Note: A slight excess of the alkylating agent ensures complete conversion of the starting imidazole.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).[9] The progress can be monitored by TLC or ¹H NMR.

  • Upon completion, cool the mixture to room temperature. The product may precipitate or form a dense liquid phase.

  • Reduce the solvent volume under reduced pressure.

  • Add ethyl acetate to the residue and stir vigorously. The product, being a salt, is insoluble in ethyl acetate and will precipitate as a solid or viscous oil. This step washes away unreacted starting materials.

  • Decant the ethyl acetate wash. Repeat this washing step two more times.

  • Dry the resulting 1-decyl-3-methylimidazolium bromide under high vacuum at 60-70°C to remove any residual solvent. The final product is typically a white solid or a highly viscous liquid.

Anion Metathesis: Diversifying the Ionic Liquid

The properties of an ionic liquid are determined by both its cation and its anion. The halide anion from the initial synthesis can be easily exchanged for other anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) via a metathesis reaction, often using a sodium or silver salt of the desired anion.[8][10]

Experimental Protocol 2: Synthesis of 1-Decyl-3-methylimidazolium Tetrafluoroborate ([DMIM]BF₄)

Objective: To replace the bromide anion with a tetrafluoroborate anion.

Materials:

  • 1-Decyl-3-methylimidazolium bromide ([DMIM]Br) (1.0 eq)

  • Sodium tetrafluoroborate (NaBF₄) (1.05 eq)

  • Methanol or Acetone

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve [DMIM]Br (e.g., 33.1 g, 0.1 mol) in methanol (150 mL) in a flask.

  • In a separate flask, dissolve sodium tetrafluoroborate (e.g., 11.5 g, 0.105 mol) in methanol.

  • Add the NaBF₄ solution to the [DMIM]Br solution and stir at room temperature for 24-72 hours.[8] A white precipitate of sodium bromide (NaBr) will form.

  • Filter off the NaBr precipitate.

  • Remove the methanol from the filtrate under reduced pressure.

  • Dissolve the remaining residue in dichloromethane (DCM). Wash the organic phase with small portions of deionized water to remove any remaining inorganic salts. Trustworthiness Note: The completeness of the anion exchange can be verified by adding a silver nitrate solution to an aqueous sample of the product. The absence of a silver bromide precipitate indicates successful exchange.[10]

  • Dry the DCM layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under vacuum to yield the final product, [DMIM]BF₄.

G cluster_0 Pathway I: Ionic Liquid Synthesis A This compound B 1-Decyl-3-methylimidazolium Bromide ([DMIM]Br) A->B  Quaternization  (+ CH₃Br) C 1-Decyl-3-methylimidazolium Tetrafluoroborate ([DMIM]BF₄) B->C  Anion Exchange  (+ NaBF₄) D 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM]PF₆) B->D  Anion Exchange  (+ KPF₆)

Caption: Synthesis workflow for 1-decyl-imidazolium ionic liquids.

Pathway II: A Precursor to N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis, serving as powerful ligands for transition metals due to their strong σ-donating properties and steric tunability.[11][12] The imidazolium salts synthesized in Pathway I are the direct, air-stable precursors to these highly reactive carbenes.

From Imidazolium Salt to Free Carbene

The key to generating an NHC is the deprotonation of the C2 carbon atom of the imidazolium ring. This proton is significantly acidic (pKa ≈ 21-24) due to the electron-withdrawing effect of the two adjacent positively charged nitrogen atoms. Treatment with a strong, non-nucleophilic base readily abstracts this proton to yield the free carbene.[11]

Experimental Protocol 3: In Situ Generation of 1-Decyl-3-methylimidazol-2-ylidene

Objective: To generate the NHC from its imidazolium salt precursor for immediate use in a catalytic reaction.

Materials:

  • 1-Decyl-3-methylimidazolium salt (e.g., [DMIM]Br or [DMIM]BF₄) (1.0 eq)

  • Strong base (e.g., Potassium tert-butoxide (KOtBu), Sodium Hydride (NaH)) (1.0 eq)

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene)

  • Schlenk flask or glovebox environment

Procedure:

  • CRITICAL: This procedure must be performed under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk line techniques) as NHCs are reactive towards oxygen and moisture.

  • To a flame-dried Schlenk flask, add the 1-decyl-3-methylimidazolium salt (e.g., 0.1 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of the strong base (e.g., 1.0 M solution of KOtBu in THF or NaH as a solid). Causality Note: The choice of base is critical. A non-nucleophilic base is required to prevent attack at the imidazole ring. KOtBu is often preferred for its solubility in organic solvents.

  • Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature, stirring for an additional 30-60 minutes. The formation of the free carbene in solution is now complete.

  • This solution of the in situ generated NHC is now ready for the addition of a metal precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) to form the active catalyst complex.

G cluster_1 Pathway II: NHC Generation & Coordination Salt 1-Decyl-3-methylimidazolium Salt (Precursor) Carbene 1-Decyl-3-methylimidazol-2-ylidene (Free NHC) Salt->Carbene  Deprotonation Complex Metal-NHC Complex (Active Catalyst) Carbene->Complex  Coordination Base Strong Base (e.g., KOtBu) Base->Salt Metal Metal Precursor (e.g., Pd(II)) Metal->Carbene

Caption: Logical flow from imidazolium salt to a metal-NHC complex.

Applications in Pharmaceutical and Materials Science

The derivatives of this compound are of significant interest beyond catalysis.

  • Pharmaceuticals: The imidazole nucleus is a "privileged structure" found in numerous drugs, including antifungal and antibacterial agents.[4][13][14] The long decyl chain can be used to tune the lipophilicity of potential drug candidates, potentially enhancing membrane permeability or enabling formulation in lipid-based delivery systems.[13]

  • Material Science: The amphiphilic nature of 1-decyl-imidazolium salts makes them effective surfactants and building blocks for self-assembling systems like micelles or vesicles.[6] They can be used as structure-directing agents in the synthesis of mesoporous materials or as components in advanced polymer electrolytes.[1]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic precursor that offers a direct and versatile entry point into the synthesis of high-value imidazolium ionic liquids and N-heterocyclic carbene ligands. The straightforward and high-yielding nature of its derivatization, coupled with the ability to finely tune the properties of the resulting products by modifying the N-3 substituent and the counter-anion, ensures its continued relevance. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently employ this compound as a foundational element in the design and execution of advanced synthetic projects.

References

  • N/A. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption.
  • N/A. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • Diez-Gonzalez, S. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound.
  • Anwar, A., et al. (2019). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (n.d.). 1-Decylimidazole. PubChem.
  • Glinyanaya, N.V., et al. (2019). Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. ResearchGate.
  • Kaddour, H., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry.
  • Nolan, S.P., et al. (n.d.). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. ResearchGate.
  • Kim, J., et al. (2014). Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles. ResearchGate.
  • N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • Cesar, V. (2012). Synthetic Routes to N-Heterocyclic Carbene Precursors. ResearchGate.
  • Sharma, R., et al. (2014). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association.
  • Oakwood Chemical. (n.d.). This compound.
  • de Oliveira, C.S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.

Sources

A Technical Guide to the Reactivity of the Imidazole Ring in 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity of the imidazole ring, with a specific focus on 1-Decyl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced electronic properties of the N-alkylated imidazole core and its subsequent reactivity towards various chemical transformations. We will delve into the mechanistic underpinnings of its reactions, providing both theoretical understanding and practical, field-proven experimental protocols.

Introduction: The Versatile Imidazole Core

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique amphoteric nature, acting as both an acid and a base, combined with its aromaticity, confers a rich and versatile chemical reactivity.[1] The presence of two nitrogen atoms within the five-membered ring creates distinct electronic environments, making it a fascinating subject for chemical functionalization.[1][3]

The substitution of a long alkyl chain, such as a decyl group, at the N-1 position to form this compound, significantly influences the ring's properties. This N-alkylation prevents tautomerization, locking the electronic configuration and directing the regioselectivity of subsequent reactions.[4][5] Furthermore, the lipophilic decyl chain imparts solubility in organic solvents and can play a crucial role in the self-assembly and biological activity of its derivatives.[6]

This guide will systematically dissect the reactivity of the this compound ring, focusing on electrophilic substitution, the acidity of the C2-proton and subsequent generation of N-heterocyclic carbenes (NHCs), and other functionalization strategies.

Electronic Structure and its Influence on Reactivity

The aromaticity of the imidazole ring is a result of a sextet of π-electrons, with the N-1 nitrogen contributing a lone pair to the system.[1] In this compound, the N-1 nitrogen is sp²-hybridized and part of the aromatic system, while the N-3 nitrogen has its lone pair in an sp² orbital in the plane of the ring, making it the primary site of basicity and protonation.

The presence of the electron-donating decyl group at N-1 increases the electron density of the ring compared to unsubstituted imidazole, generally enhancing its reactivity towards electrophiles. However, the position of electrophilic attack is a subject of considerable interest.

Electrophilic Substitution Reactions

The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions.[7][8] Attack at the C2 position is generally disfavored due to the adjacent electron-withdrawing sp²-hybridized nitrogen atoms.

Halogenation

Halogenation of 1-alkylimidazoles provides valuable intermediates for further functionalization. Bromination, for instance, can be achieved under mild conditions.

Causality behind Experimental Choices: The choice of a less polar solvent like chloroform for bromination helps to moderate the reactivity of bromine. The reaction is typically performed at room temperature to prevent over-halogenation and potential side reactions.

Experimental Protocol: Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in chloroform to the flask at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired brominated product.

Nitration

Nitration of the imidazole ring requires harsh conditions and often leads to a mixture of products. The regioselectivity is highly dependent on the reaction conditions.

Causality behind Experimental Choices: The use of a mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the nitration of the electron-rich imidazole ring.

Experimental Protocol: Nitration of this compound

  • Acid Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Substrate Addition: To this nitrating mixture, slowly add this compound (1.0 eq) while maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 60-80 °C) and stir for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Acidity of the C2-Proton and N-Heterocyclic Carbene (NHC) Formation

A key feature of 1,3-dialkylimidazolium salts, which can be readily formed from this compound, is the acidity of the proton at the C2 position.[9] Deprotonation of this position with a strong base yields a stable N-heterocyclic carbene (NHC).[4][10][11]

NHCs are powerful nucleophiles and have found widespread use as ligands in organometallic chemistry and as organocatalysts.[10][12] The formation of an NHC from this compound first requires quaternization of the N-3 nitrogen.

Workflow for NHC Generation:

NHC_Formation Imidazole This compound Imidazolium 1-Decyl-3-alkylimidazolium Salt Imidazole->Imidazolium Alkylation (R-X) NHC N-Heterocyclic Carbene Imidazolium->NHC Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Imidazolium CH_Arylation cluster_conditions Reaction Conditions Start This compound C5_Arylation C5-Arylated Product Start->C5_Arylation C2_Arylation C2-Arylated Product Start->C2_Arylation C4_Arylation C4-Arylated Product Start->C4_Arylation Condition1 Pd Catalyst A Ligand X Base Y Condition1->C5_Arylation Condition2 Pd Catalyst B Ligand Z Base W Condition2->C2_Arylation Condition3 Pd Catalyst C Ligand P Base Q Condition3->C4_Arylation

Caption: Control of regioselectivity in C-H arylation.

Summary of Reactivity

The reactivity of the this compound ring is a rich and multifaceted area of study. The key takeaways for researchers are summarized in the table below.

PositionReactivity TypeTypical ReactionsKey Considerations
N-3 Nucleophilic/BasicProtonation, Alkylation (Quaternization)The most basic site on the ring.
C-2 Acidic (as imidazolium)Deprotonation to form NHCsRequires prior N-3 alkylation.
C-4/C-5 Electrophilic SubstitutionHalogenation, Nitration, C-H ArylationMost favorable positions for electrophilic attack.

Conclusion

Understanding the intrinsic reactivity of the this compound core is paramount for its effective utilization in drug discovery and materials science. The interplay of the N-1 decyl substituent and the inherent electronic properties of the imidazole ring dictates the regiochemical outcome of various functionalization reactions. This guide has provided a comprehensive overview of these principles, supported by practical experimental protocols. By leveraging this knowledge, researchers can strategically design and synthesize novel imidazole-based compounds with tailored properties and functions.

References

  • Gomtsyan, A. (2012). Imidazole in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 1-34). Springer, Berlin, Heidelberg.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring.
  • Kaur, H., & Kumar, S. (2018). Drugs based on functionalized imidazole ring.
  • Groziak, M. P., & Wei, L. (2003). Multifunctionalization of imidazole via sequential halogen-metal exchange: a new route to purine-ring analogs. The Journal of Organic Chemistry, 68(23), 8865-8873.
  • Wang, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(11), 3192.
  • Díez-González, S., & Nolan, S. P. (2008). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Accounts of chemical research, 41(2), 315-325.
  • Díez-González, S., Marion, N., & Nolan, S. P. (2006). Imidazol (in) ium-2-carboxylates as N-heterocyclic carbene precursors in ruthenium–arene catalyzed olefin metathesis. Journal of Organometallic Chemistry, 691(26), 5589-5594.
  • Díez-González, S., & Nolan, S. P. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1384-1393.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Heterocyclic Carbene (NHC) Precursors Using Sodium Imidazole.
  • Ghorai, M. K., & Kumar, A. (2018). 1, 3‐Imidazole‐Based Mesoionic Carbenes and Anionic Dicarbenes: Pushing the Limit of Classical N‐Heterocyclic Carbenes. Chemistry–An Asian Journal, 13(23), 3648-3663.
  • Sharma, V., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 237-246.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole.
  • Bouattour, R., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Li, Y., et al. (2018). Study on the synthesis of 1-decyl-3-methylimidazole ionic liquids. Ion Exchange and Adsorption, 34(4), 365-371.
  • Kim, T. H., et al. (2010). Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles. Bulletin of the Korean Chemical Society, 31(10), 2873-2878.
  • Yoo, W. J., & Li, B. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(42), 17556-17559.
  • Aggarwal, V. K., et al. (2007). The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. Australian Journal of Chemistry, 60(1), 3-10.

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A Senior Application Scientist’s Guide to Sourcing and Qualifying High-Purity 1-Decyl-1H-imidazole for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Decyl-1H-imidazole (CAS No: 33529-02-1) is a versatile heterocyclic compound increasingly utilized as a key intermediate in organic synthesis, a precursor for functionalized ionic liquids, and a building block in the development of novel pharmaceutical agents.[1][2] For researchers, scientists, and drug development professionals, the absolute purity and batch-to-batch consistency of this reagent are not merely desirable—they are prerequisites for reproducible, high-fidelity results. Impurities can lead to unpredictable reaction kinetics, artifactual biological data, and costly project delays. This in-depth guide provides a framework for identifying reputable commercial suppliers, establishing a robust in-house quality control workflow for purity verification, and understanding the critical data presented in a Certificate of Analysis.

Strategic Sourcing: Identifying and Qualifying Commercial Suppliers

The procurement of a high-purity chemical reagent is the foundational step of any successful experimental campaign. The marketplace for specialty chemicals is diverse, ranging from large-scale manufacturers to smaller, niche suppliers. A strategic approach to sourcing this compound involves more than a simple price comparison; it requires a thorough qualification of the supplier's commitment to quality and transparency.

Initial Supplier Identification

Potential suppliers can be identified through several channels:

  • Chemical Marketplaces: Large online platforms that aggregate products from numerous suppliers.

  • Direct Manufacturer Websites: Many chemical manufacturers provide detailed product information and direct purchasing options.

  • Scientific Literature: Reviewing the materials and methods sections of publications that use this compound can reveal the sources trusted by other researchers.

Key Supplier Qualification Criteria

Once a list of potential suppliers is compiled, the critical process of qualification begins. The objective is to move beyond the advertised purity percentage and assess the supplier's quality systems.

Table 1: Comparative Data of Selected Commercial Suppliers for this compound

SupplierAdvertised PurityCAS NumberMolecular FormulaNotes
Alfa Chemistry 96%[3]33529-02-1C₁₃H₂₄N₂Provides basic physical properties and synonyms.[3]
Oakwood Chemical 95%[4]33529-02-1C₁₃H₂₄N₂Offers various quantities (e.g., 250mg, 1g) and provides hazard statements.[4]
NINGBO INNO PHARMCHEM CO.,LTD. High-Quality33529-02-1C₁₃H₂₄N₂Emphasizes suitability for pharmaceutical intermediates and adherence to industry standards.[5]
Splendid Lab Pvt. Ltd. Not Specified33529-02-1C₁₃H₂₄N₂Listed as a pharma impurity supplier, suggesting experience with quality control.[6]

Note: This table is illustrative and based on publicly available data. Purity and availability are subject to change by lot.

The core of the qualification process is the Certificate of Analysis (CoA) . A reputable supplier will readily provide a lot-specific CoA upon request. This document is the single most important piece of information, as it details the results of their quality control testing for the specific batch you will receive. Refusal or inability to provide a CoA is a significant red flag.

The Imperative of In-House Quality Control: A Self-Validating Workflow

While a supplier's CoA is essential, it represents a single point of data. For critical applications, particularly in drug development where regulatory scrutiny is high, establishing an in-house QC protocol is a self-validating system that ensures the reagent meets the precise needs of your project. This workflow verifies the supplier's claims and builds a longitudinal data set on the material's consistency.

QC_Workflow cluster_Sourcing Supplier Qualification cluster_Receiving Material Receiving & Verification cluster_Analysis In-House Analytical Testing cluster_Decision Disposition S1 Identify Potential Suppliers S2 Request Lot-Specific CoA S1->S2 S3 Evaluate Supplier QA/QC Systems S2->S3 R1 Log Lot Number & CoA S3->R1 Place Order R2 Visual Inspection (Color, Clarity) R1->R2 R3 Assign Internal Tracking ID R2->R3 A1 Structural Confirmation (¹H & ¹³C NMR, FTIR) R3->A1 Submit Sample to Lab A2 Purity Assay (qNMR, HPLC, or GC-MS) A1->A2 A3 Water Content (Karl Fischer Titration) A2->A3 D1 Compare Results to CoA & Specs A3->D1 D2 Pass/Fail? D1->D2 D3 Release for Use D2->D3 Pass D4 Quarantine & Contact Supplier D2->D4 Fail

Caption: In-house QC workflow for qualifying new lots of this compound.

Protocol: Purity and Identity Verification by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) is the workhorse for structural elucidation. It provides unambiguous confirmation of the compound's identity by mapping its unique proton environments. It is also highly sensitive to proton-containing impurities, such as residual solvents or unreacted starting materials.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. The causality here is that a deuterated solvent is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.

  • Internal Standard (for qNMR): For quantitative NMR (qNMR) to determine absolute purity, add a precisely weighed amount of an internal standard with a known purity and a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest peak of interest).

  • Data Analysis:

    • Identity Confirmation: Confirm the expected chemical shifts and splitting patterns for the aromatic protons of the imidazole ring and the aliphatic protons of the decyl chain.

    • Purity Assessment: Integrate all signals. The presence of peaks not attributable to the product, solvent, or internal standard indicates impurities. Quantify these relative to the product's integral.

Protocol: Purity Assay by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is exceptionally useful for detecting and identifying residual starting materials (e.g., imidazole, 1-bromodecane) and other volatile organic impurities that may be present in trace amounts.[7]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically effective for separating the analyte from potential impurities.[8]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: A temperature gradient is crucial for effective separation. A typical program might start at 50 °C and ramp up to 280 °C at a rate of 10-15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragments of the analyte and potential impurities (e.g., 40-400 amu).

  • Data Analysis:

    • The primary peak should correspond to this compound. Its mass spectrum should show the correct molecular ion (m/z = 208.34).

    • Identify any minor peaks by comparing their retention times and mass spectra to known standards or library databases.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Deconstructing the Certificate of Analysis (CoA)

The CoA is a formal document that certifies that a specific batch of product has been tested and meets a predefined set of specifications. Understanding its components is key to evaluating material quality.

Caption: Logical structure of a typical Certificate of Analysis.

Table 2: Key Parameters on a CoA and Their Scientific Significance

ParameterMethodSignificance (The "Why")
Assay/Purity HPLC, GC, qNMRThis is the primary measure of the substance's purity by weight or area percent. The chosen method is critical; chromatographic methods like HPLC and GC are excellent for separating impurities.[9]
Identity ¹H NMR, FTIR, MSConfirms that the material's molecular structure is correct. This is a qualitative check that ensures you have received the right compound.[10]
Appearance Visual InspectionA simple but important first-pass test. A deviation from the expected "clear, colorless to light yellow liquid" could indicate degradation, contamination, or oxidation.
Water Content Karl Fischer (KF) TitrationThis compound, as a precursor to ionic liquids, can be hygroscopic.[11] Water can act as a nucleophile in subsequent reactions or alter the physical properties of resulting ionic liquids, making its quantification essential.
Residual Solvents GC-HeadspaceIdentifies and quantifies solvents used in the final purification steps (e.g., ethyl acetate, heptane). These can interfere with reactions or be toxicologically relevant in drug development.

Synthetic Origins and Potential Impurities

Understanding the likely synthetic route provides invaluable insight into the potential impurities that may be present. N-alkylation of imidazole is a common and straightforward method.[12][13]

A typical synthesis involves the reaction of imidazole with an n-decyl halide, such as 1-bromodecane, in the presence of a base.

Potential Process-Related Impurities:

  • Unreacted Imidazole: A starting material that is polar and may be difficult to remove completely.

  • Unreacted 1-Bromodecane: The other starting material. Its presence can lead to side reactions.

  • Over-alkylation Products: Formation of 1,3-didecylimidazolium bromide if conditions are not carefully controlled.

  • Solvent Residues: From reaction and purification steps (e.g., Toluene, Acetonitrile).

Being aware of these possibilities allows for the targeted development of analytical methods to ensure their absence. For example, an HPLC method should be developed to specifically resolve the product peak from the imidazole starting material peak.

Best Practices for Handling and Storage

To maintain the high purity of this compound upon receipt, proper handling and storage are crucial. As a substituted imidazole and ionic liquid precursor, it has specific properties that must be respected.[11][14]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent moisture absorption from the air, as the imidazole nitrogen can be hygroscopic.

  • Temperature: Store in a cool, dry place away from direct sunlight. While thermally stable, elevated temperatures can accelerate potential degradation pathways over long periods.

  • Container: Keep the container tightly sealed. Use containers with high-quality seals. For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.

By implementing this comprehensive guide to sourcing, in-house validation, and proper handling, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Quality this compound (CAS 33529-02-1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 33529-02-1 this compound.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Unnamed Source. (2025).
  • Oakwood Chemical. (2021). This compound.
  • PubChem, National Institutes of Health. (n.d.). 1-Decylimidazole.
  • Wiley Analytical Science. (2019).
  • ResearchGate. (2025).
  • PrepChem.com. (n.d.). Synthesis of N-Dodecyl Imidazole.
  • Wiley-VCH. (n.d.). 1 History and Development of Ionic Liquids.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • National Center for Biotechnology Information, U.S. National Library of Medicine. (n.d.). Imidazolium-based ionic liquids support biosimilar flavin electron transfer.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Decyl-1H-imidazole in Modern Research

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community.[1] Its unique molecular structure, featuring a polar imidazole head and a nonpolar decyl tail, imparts amphiphilic properties that make it a valuable precursor and intermediate in a variety of applications. Primarily utilized as a research chemical, it serves as a critical building block in organic synthesis and materials science.[1] Its applications range from the synthesis of novel ionic liquids and surfactants to its use as a corrosion inhibitor and a component in the development of advanced functional materials.[1]

This guide provides an in-depth examination of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. As with any reactive chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. The protocols and recommendations outlined herein are grounded in established safety principles and an analysis of the available toxicological and chemical reactivity data.

Section 1: Hazard Identification and Toxicological Profile

A comprehensive understanding of the hazard profile of this compound is the foundation of its safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and a potential cause of respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[2][3]

Table 1: GHS Hazard Classification for this compound [2][3]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

General toxicological data on long-chain alkylimidazoles suggests that ecotoxicity can increase with the length of the alkyl chain. This is a critical consideration for the environmental fate and disposal of this compound.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with the handling of this compound, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those that could generate aerosols or involve heating, must be conducted within a properly functioning chemical fume hood.[2] This primary engineering control is crucial for preventing the inhalation of vapors and minimizing exposure to the respiratory system, directly addressing the H335 hazard. The fume hood also provides a contained space in the event of a spill. An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment: A Mandate for Safe Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to prevent contact with splashes, which could cause serious eye irritation.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when the material is heated.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the nature of the compound, nitrile or neoprene gloves are recommended. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned to protect against skin contact.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to standardized protocols is critical for minimizing the risk of exposure and ensuring the stability of this compound.

Chemical Receipt and Storage

Upon receipt, the container should be inspected for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents and acids, with which it may react exothermically. The storage container must be kept tightly closed to prevent the ingress of moisture and the escape of vapors.[2]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a generalized workflow for the safe handling of this compound in a research setting.

  • Preparation: Before commencing any work, ensure that the chemical fume hood is operational and that all necessary PPE is correctly donned. The work area should be clean and uncluttered.

  • Aliquotting and Transfer:

    • For solid forms, use a spatula or scoop to transfer the material. Avoid creating dust.

    • For liquid forms, use a calibrated pipette or a syringe for accurate and contained transfers.

    • All transfers should be performed over a secondary containment tray to catch any potential spills.

  • Reaction Setup: When setting up a reaction, add this compound slowly and in a controlled manner to the reaction vessel. If the reaction is exothermic, ensure adequate cooling is in place.

  • Post-Reaction Work-up: Quench the reaction mixture carefully, following established and validated procedures. Be mindful of potential gas evolution or temperature increases.

  • Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, followed by a thorough wash with soap and water.

Diagram 1: Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Don PPE & Verify Engineering Controls Transfer Aliquotting & Transfer (Secondary Containment) Prep->Transfer Reaction Reaction Setup (Controlled Addition) Transfer->Reaction Workup Post-Reaction Work-up (Quenching) Reaction->Workup Decon Decontaminate Glassware & Equipment Workup->Decon Waste Segregate & Dispose of Hazardous Waste Decon->Waste

Caption: A logical workflow for the safe handling of this compound.

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If respiratory symptoms persist, seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: For a small spill contained within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and equipment.

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[2] Waste should be collected in a clearly labeled, sealed, and compatible container. Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this material down the drain or in general waste.

Diagram 2: Logical Relationship of Hazard to Precaution

G cluster_hazard Identified Hazards cluster_precaution Mandatory Precautions H315 H315: Skin Irritation PPE Appropriate PPE (Gloves, Goggles, Lab Coat) H315->PPE necessitates Handling Careful Handling Protocols H315->Handling necessitate H319 H319: Eye Irritation H319->PPE necessitates H319->Handling necessitate H335 H335: Respiratory Irritation Eng Engineering Controls (Fume Hood) H335->Eng necessitates H335->Handling necessitate

Caption: The relationship between identified hazards and required safety precautions.

Conclusion: Fostering a Culture of Safety

This compound is a valuable tool in the arsenal of the modern researcher. However, its utility is intrinsically linked to its safe and responsible handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, scientists can mitigate the associated risks. This in-depth guide serves as a technical resource to empower researchers to work confidently and safely with this versatile compound, fostering a laboratory environment where scientific advancement and a culture of safety are mutually reinforcing.

References

  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • 1-Decylimidazole | C13H24N2 | CID 93164 - PubChem. (n.d.).

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The Versatile Role of 1-Decyl-1H-imidazole in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Unique Heterocyclic Compound

In the dynamic landscape of materials science, the quest for novel molecules that can impart unique functionalities to materials is perpetual. Among the vast array of organic compounds, N-substituted imidazoles have carved a significant niche. This technical guide focuses on a particularly promising derivative: 1-Decyl-1H-imidazole. Its amphiphilic nature, arising from the hydrophilic imidazole head and the hydrophobic ten-carbon alkyl chain, underpins its diverse and compelling applications. This document serves as an in-depth exploration of the synthesis, properties, and, most importantly, the potential applications of this compound in materials science, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique characteristics. We will delve into its role as a potent corrosion inhibitor, a versatile precursor to functional ionic liquids, and a key building block for innovative surface modifications and functional materials.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in materials science. The molecule's structure, a heterocyclic aromatic imidazole ring attached to a long aliphatic decyl chain, bestows upon it a unique combination of properties that dictate its behavior in various systems.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂[1]
Molecular Weight 208.34 g/mol [1]
Appearance Colorless to yellowish liquid[2]
Boiling Point 333.9 °C at 760 mmHg
Density 0.91 g/cm³
Solubility Soluble in organic solvents like ethanol, methanol, and acetone[3]

The long alkyl chain contributes to its hydrophobic character, making it soluble in many organic solvents and influencing its surface-active properties. Conversely, the imidazole ring, with its nitrogen atoms possessing lone pairs of electrons, provides a site for coordination with metal ions and hydrogen bonding, contributing to its efficacy as a corrosion inhibitor and a versatile ligand.[4]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of imidazole. This reaction is a cornerstone for accessing a wide range of N-substituted imidazoles and can be adapted for industrial-scale production.

Experimental Protocol: N-Alkylation of Imidazole

This protocol outlines a common method for the synthesis of this compound.

Materials:

  • Imidazole

  • 1-Bromodecane (or other decyl halides)

  • Sodium hydroxide (or other suitable base)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Deprotonation of Imidazole: In a reaction vessel, dissolve imidazole in a suitable solvent such as THF. Add a base, such as sodium hydroxide, to deprotonate the imidazole, forming the imidazolide anion. This step is crucial as it activates the imidazole for nucleophilic attack.[5]

  • Nucleophilic Substitution: To the solution containing the imidazolide anion, slowly add 1-bromodecane. The reaction mixture is then stirred, typically at room temperature or with gentle heating, for a specified period to allow for the nucleophilic substitution to occur, where the imidazolide anion displaces the bromide ion from the 1-bromodecane.[5]

  • Work-up and Extraction: After the reaction is complete, the mixture is typically quenched with water. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate, to ensure complete recovery of the product.

  • Drying and Solvent Removal: The combined organic layers are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to obtain high-purity this compound.[5]

Characterization:

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the presence of the decyl chain and the imidazole ring and their connectivity.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Synthetic workflow for this compound.

Potential Applications in Materials Science

The unique molecular architecture of this compound opens up a plethora-of-possibilities for its application in materials science.

Corrosion Inhibition

The prevention of metal corrosion is a critical challenge in numerous industries. Imidazole derivatives have long been recognized as effective corrosion inhibitors, and this compound and its derivatives are no exception.[6] The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms of the imidazole ring and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. The long decyl chain enhances this protective effect by creating a hydrophobic layer that repels water and other corrosive agents.

A study on 1-decyl-3-methylimidazolium bromide, a direct derivative of this compound, demonstrated its high potential as a corrosion inhibitor for carbon steel in a 1 M HCl solution saturated with carbon dioxide.[7][8] The study, which employed the weight loss method, reported a remarkable inhibition efficiency of 96.00% at a concentration of 100 ppm at 343 K.[7] The adsorption of this inhibitor on the carbon steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer.[7]

Mechanism of corrosion inhibition.
Precursor to Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered immense interest as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties. This compound is a key precursor in the synthesis of a class of imidazolium-based ionic liquids.

By quaternizing the second nitrogen atom of the imidazole ring with an alkyl group (commonly a methyl group), 1-decyl-3-methylimidazolium salts can be synthesized.[9] The properties of the resulting ionic liquid can be further tailored by anion exchange, allowing for the creation of a wide range of ILs with specific characteristics. For example, 1-decyl-3-methylimidazolium bromide can be synthesized by the reaction of 1-methylimidazole with 1-bromodecane.[9] Subsequently, the bromide anion can be exchanged for other anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) to modify the IL's properties such as viscosity, conductivity, and solubility.[9]

These decyl-functionalized ionic liquids have shown promise in various applications, including:

  • Catalysis: Acting as both the solvent and catalyst in organic reactions.[3]

  • Electrochemistry: Serving as electrolytes in batteries and other electrochemical devices.[3]

  • Separations: Used as extraction solvents for separating valuable compounds.[3]

Experimental Protocol: Synthesis of 1-Decyl-3-methylimidazolium Bromide

Materials:

  • 1-Methylimidazole

  • 1-Bromodecane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-methylimidazole and 1-bromodecane.

  • Reaction Conditions: The mixture is typically stirred and heated under reflux for a set period to ensure complete reaction. Microwave-assisted synthesis can also be employed to significantly reduce the reaction time.[8]

  • Purification: After cooling, the product is often washed with a solvent like ethyl acetate to remove any unreacted starting materials. The resulting ionic liquid can then be dried under vacuum.[8]

Characterization:

The synthesized ionic liquid is characterized using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Surface Modification and Functional Materials

The bifunctional nature of this compound makes it an excellent candidate for surface modification and the creation of functional materials. The imidazole headgroup can be used to anchor the molecule to a surface or to coordinate with other species, while the decyl tail can be used to tailor the surface properties, such as hydrophobicity.

One emerging application is in the development of functional polymers. The imidazole group can be incorporated into a polymer backbone, and the decyl chain can then influence the polymer's self-assembly and material properties. Imidazole- and imidazolium-containing polymers have been explored for a range of biological and material science applications, including the creation of polyelectrolyte brushes on surfaces and the coating of metal nanoparticles.[10]

Furthermore, derivatives of this compound can be used in the formation of supramolecular structures. For instance, bis-N,N'-(6-(1H-imidazole)decyl)-perylene bisimide, a derivative, has been used in the self-assembly of stimuli-responsive copolymeric aggregates, which have potential applications as luminescent sensing agents.

The surface modification of nanoparticles is another promising area. By attaching this compound to the surface of nanoparticles, their dispersibility in various media can be controlled, and new functionalities can be introduced.[11][12] The imidazole group can provide a site for further chemical reactions or for interaction with biological systems.

Surface modification of nanoparticles.

Future Perspectives and Conclusion

This compound stands as a versatile and highly promising molecule in the realm of materials science. Its unique amphiphilic structure, coupled with the reactive nature of the imidazole ring, provides a rich platform for the development of advanced materials with tailored properties. While its application as a precursor for corrosion-inhibiting ionic liquids is well-documented, further research into its direct role as a corrosion inhibitor for a wider range of metals and alloys is warranted.

The exploration of this compound as a monomer or functionalizing agent in polymer chemistry is a particularly exciting frontier. The ability to precisely control the hydrophobic-hydrophilic balance in polymers by incorporating this molecule could lead to the development of novel smart materials, such as responsive hydrogels, self-healing polymers, and advanced drug delivery systems.

In the rapidly growing field of nanotechnology, the use of this compound as a surface modifying agent for nanoparticles holds immense potential. Tailoring the surface chemistry of nanoparticles is critical for their performance in applications ranging from biomedical imaging to catalysis, and this compound offers a straightforward and effective means to achieve this.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applications.
  • Yusof, N. A., et al. (2019). The microwave assisted synthesis of 1-alkyl-3-methylimidazolium bromide as potential corrosion inhibitor toward carbon steel in 1 M HCl solution saturated with carbon dioxide. AIP Conference Proceedings, 2124(1), 020014.
  • Yusof, N. A., et al. (2019). The Microwave Assisted Synthesis of 1-Alkyl-3- methylimidazolium Bromide as Potential Corrosion Inhibitor toward Carbon Steel in. AIP Publishing.
  • Chen, L., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(4), 335-341.
  • Wang, L. (2013). Method for producing high-purity N-alkyl imidazole.
  • PubChem. (n.d.). 1-Decylimidazole. National Center for Biotechnology Information.
  • Lenarcik, B., & Wiśniewski, M. (1987). Stability and structure of transition metal complexes with 1-alkylimidazoles in aqueous solutions. Part I. Stability of Co(II), Ni(II), Cu(II) and Zn(II) complexes with 1-alkylimidazoles. Polish Journal of Chemistry, 61(1-3), 3-10.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. Corrosion Science, 52(2), 661-669.
  • Long, J., et al. (2020). Imidazole and imidazolium-containing polymers for biology and material science applications. Progress in Polymer Science, 101, 101193.
  • Lalloz, A., et al. (2022). Surface Modification of Lipid-Based Nanoparticles. ACS Nano, 16(5), 7168-7196.

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Methodological & Application

Synthesis of 1-Decyl-1H-imidazole from imidazole and decyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 1-Decyl-1H-imidazole

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of ionic liquids, surfactants, and pharmacologically active compounds.[1] We detail a robust and scalable protocol for the N-alkylation of imidazole with 1-decyl bromide. This application note delves into the underlying reaction mechanism, provides two distinct, field-proven protocols using different base/solvent systems (NaOH/Toluene and NaH/THF), outlines methods for product purification and characterization, and discusses critical safety considerations. The information is tailored for researchers, scientists, and drug development professionals aiming for reliable and high-yield synthesis of N-alkylated imidazoles.

Introduction and Scientific Principle

N-alkylated imidazoles are a cornerstone of modern organic synthesis. The introduction of a long alkyl chain, such as a decyl group, onto the imidazole ring dramatically alters its physicochemical properties, imparting lipophilicity and paving the way for its use as a precursor to cationic surfactants and imidazolium-based ionic liquids.

The synthesis of this compound from imidazole and decyl bromide is a classic example of a nucleophilic substitution reaction, specifically an SN2 (Substitution Nucleophilic Bimolecular) reaction. The core principle involves two key steps:

  • Deprotonation: The N-1 proton of the imidazole ring is acidic (pKa ≈ 14.5) and can be removed by a suitable base to form the imidazolate anion.[2]

  • Nucleophilic Attack: The resulting imidazolate anion is a potent nucleophile. It attacks the electrophilic methylene carbon of decyl bromide, displacing the bromide ion and forming the new N-C bond.

The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing side reactions. The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism, which is typically favored by polar aprotic solvents. However, practical and scalable syntheses have also been developed using non-polar aromatic solvents, often under phase-transfer conditions.[3][4][5]

Experimental Protocols

Two validated protocols are presented below. Protocol A is a cost-effective and scalable method using potassium hydroxide in a non-reactive aromatic solvent. Protocol B employs sodium hydride, a stronger and non-nucleophilic base, for reactions where substrate sensitivity or yield maximization is paramount.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplierNotes
ImidazoleC₃H₄N₂68.08≥99%Sigma-AldrichStore in a desiccator.
1-Decyl BromideC₁₀H₂₁Br221.18≥98%Alfa AesarCorrosive, handle with care.
Potassium HydroxideKOH56.11≥85% (pellets)Fisher ScientificCaustic. Used in Protocol A.
Sodium HydrideNaH24.0060% dispersion in oilAcros OrganicsFlammable solid. Used in Protocol B.
TolueneC₇H₈92.14Anhydrous, ≥99.8%J.T. BakerUsed in Protocol A.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%EMD MilliporeUsed in Protocol B.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFor extraction/chromatography.
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography.
Brine (Saturated NaCl)NaCl(aq)--Lab PreparedFor aqueous work-up.
Anhydrous MgSO₄MgSO₄120.37-LabChemFor drying organic phases.
Protocol A: Potassium Hydroxide in Toluene

This method is adapted from established procedures for alkylating imidazoles in non-reactive aromatic solvents, offering a balance of safety, cost-effectiveness, and high yield.[5]

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (6.81 g, 100 mmol) and potassium hydroxide (6.6 g, ~100 mmol, based on 85% purity).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Initial Heating: Begin vigorous stirring and heat the mixture to 90°C under a nitrogen atmosphere.[5]

    • Scientist's Note: Heating the imidazole and base together first helps to form the potassium imidazolate salt in situ. Toluene is chosen for its high boiling point and its ability to azeotropically remove any trace amounts of water.

  • Reagent Addition: Once the temperature is stable at 90°C, add 1-decyl bromide (22.12 g, 100 mmol) dropwise over 30-60 minutes using an addition funnel.

  • Reaction Monitoring: Maintain the reaction mixture at 90°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Ethyl Acetate/Methanol mobile phase and visualizing with iodine vapor). The reaction is typically complete within 4-8 hours when the imidazole spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the inorganic potassium bromide salt and any excess KOH.[5] c. Wash the filter cake with two 25 mL portions of toluene. d. Combine the organic filtrates and wash them sequentially with 50 mL of water and then 50 mL of brine.[5]

    • Scientist's Note: The water wash removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation or silica gel column chromatography (using a gradient of hexanes to 9:1 hexanes/ethyl acetate) to afford this compound as a clear, colorless to pale yellow oil.

Protocol B: Sodium Hydride in Tetrahydrofuran (THF)

This protocol uses a stronger base, sodium hydride (NaH), which ensures rapid and complete deprotonation of imidazole.[6] It is particularly useful for achieving high yields, though it requires more stringent anhydrous conditions and careful handling of NaH.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, add sodium hydride (4.4 g of 60% dispersion in oil, 110 mmol).

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil. Decant the hexanes carefully each time using a cannula.

  • Solvent and Imidazole Addition: Add 100 mL of anhydrous THF to the flask. In a separate flask, dissolve imidazole (6.81 g, 100 mmol) in 20 mL of anhydrous THF. Add this imidazole solution dropwise to the NaH suspension at 0°C (ice bath).

    • Scientist's Note: The reaction between imidazole and NaH is exothermic and produces hydrogen gas. Slow addition at 0°C is crucial for safety and control. The reaction is complete when hydrogen evolution ceases (typically 30-60 minutes).

  • Reagent Addition: Once hydrogen evolution has stopped, add 1-decyl bromide (22.12 g, 100 mmol) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC as described in Protocol A. If the reaction is sluggish, it can be gently heated to reflux (~66°C) until completion.

  • Work-up: a. Cool the reaction mixture to 0°C in an ice bath. b. CAUTIOUSLY quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approx. 20 mL) to destroy any unreacted NaH.[7] c. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in Protocol A.

Process Workflow and Visualization

The general workflow for the synthesis, work-up, and purification is outlined in the diagram below.

Synthesis_Workflow cluster_prep Part 1: Reaction cluster_workup Part 2: Work-up & Isolation cluster_purify Part 3: Purification & Analysis Setup 1. Assemble Glassware (Flask, Condenser, N2 Inlet) Reagents 2. Charge Imidazole & Base (KOH or NaH) Setup->Reagents Solvent 3. Add Anhydrous Solvent (Toluene or THF) Reagents->Solvent Addition 4. Add Decyl Bromide (Dropwise) Solvent->Addition React 5. Heat & Stir (Monitor by TLC) Addition->React Cool 6. Cool to Room Temp React->Cool Quench 7. Quench (Protocol B) or Filter (Protocol A) Cool->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Wash 9. Wash with Brine Extract->Wash Dry 10. Dry Organic Phase (e.g., MgSO4) Wash->Dry Concentrate 11. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 12. Purify Crude Product (Vacuum Distillation or Chromatography) Concentrate->Purify Characterize 13. Characterize Product (NMR, IR, MS) Purify->Characterize Final Pure this compound Characterize->Final

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical yields range from 80-95% depending on the protocol and purification method.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (s, 1H, N-CH-N)

    • δ 7.05 (s, 1H, Imidazole C4/C5-H)

    • δ 6.90 (s, 1H, Imidazole C4/C5-H)

    • δ 3.95 (t, J = 7.2 Hz, 2H, N-CH₂-)

    • δ 1.75 (quint, J = 7.2 Hz, 2H, N-CH₂-CH₂-)

    • δ 1.25 (m, 14H, -(CH₂)₇-)

    • δ 0.88 (t, J = 6.8 Hz, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 137.2, 129.0, 119.5, 47.0, 31.8, 30.5, 29.5, 29.4, 29.3, 28.9, 26.5, 22.6, 14.1.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₅N₂⁺ [M+H]⁺: 209.2012, found 209.2015.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Imidazole: May cause skin irritation and serious eye damage.

  • 1-Decyl Bromide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle pellets carefully to avoid generating dust.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas.[8] Must be handled under an inert atmosphere (nitrogen or argon). Never quench a large amount of unreacted NaH with water or protic solvents. Use a non-flammable solvent like isopropanol for quenching larger quantities, always at 0°C with extreme caution.

  • Solvents: Toluene, THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Incomplete deprotonation (inactive base). Wet reagents/solvents.Use freshly opened or properly dried solvents. For Protocol A, use freshly crushed KOH pellets. For Protocol B, ensure NaH is active and properly washed.
Formation of Side Products Reaction temperature too high. Presence of water leading to hydrolysis of decyl bromide.Maintain strict temperature control. Ensure all reagents and glassware are scrupulously dry.
Difficult Work-up/Emulsions -Add brine during the aqueous work-up to help break emulsions. If persistent, filter the entire mixture through Celite®.
Product is Dark/Discolored Reaction run for too long or at too high a temperature, causing decomposition.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Purify via column chromatography.

References

  • Jayachandran, J. P., & Wang, I. J. (2001). Alkylation of 2,4,5-Triphenyl Imidazole Derivatives using a New Phase Transfer Reagent under PTC. Synthetic Communications, 31(18), 2743–2752.
  • Douglass, J. E., & Farah, B. S. (1962). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. The Journal of Organic Chemistry, 27(11), 4068-4069.
  • Kiasat, A. R., et al. (2012). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole using bis-piperidinium compounds. ResearchGate.
  • Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc.
  • Larson, G. L. (1990). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S. Patent and Trademark Office.
  • Grimmett, M. R. (1981). N-Alkylation of imidazoles. University of Otago.
  • Bi, H. P., et al. (2009). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 74(4), 1777-1780.
  • Bellina, F., & Rossi, R. (2016). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Angewandte Chemie International Edition, 55(31), 8962-8966.
  • Riemenschneider, W., & Tanifuji, A. (2009). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. U.S. Patent Application No. 12/293,023.
  • Trincavelli, M. L., et al. (2011). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Synthetic Communications, 41(22), 3326-3336.
  • Duncia, J. V., & Carini, D. J. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. U.S. Patent No. 5,519,143. Washington, DC: U.S. Patent and Trademark Office.
  • López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94.
  • Singh, R. (2015). What is the procedure for the reaction of imidazole with alkyl halide? ResearchGate.
  • Acar, Ç., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities. ACS Omega, 7(4), 3843-3864.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
  • Zhang, Y., et al. (2013). Method for producing high-purity N-alkyl imidazole. Chinese Patent No. CN103012275A.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Gümüş, İ., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 195-201.
  • Das, P., & Zhu, J. (2009). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Central Science, 1(1), 16-19.
  • Wang, Z., et al. (2018). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules, 23(11), 2854.
  • da Silva, F. C., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 2376-2384.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Reddit User Discussion. (2020). NaH vs NaOH in mechanism/reactions. r/chemistry.
  • Williams, D. D. (1957). THE SODIUM HYDROXIDE-SODIUM HYDRIDE SYSTEM. U.S. Department of Energy.

Sources

Use of 1-Decyl-1H-imidazole in the preparation of ionic liquids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: The Strategic Use of 1-Decyl-1H-imidazole in the Tailored Synthesis of Ionic Liquids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the C10 Alkyl Chain in Imidazolium Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvency.[1] Among the most versatile and widely studied ILs are those based on the 1,3-dialkylimidazolium cation. The physicochemical properties of these ILs can be meticulously controlled by modifying the alkyl substituents on the imidazolium ring and by selecting the appropriate counter-anion.[2]

This guide focuses on the use of This compound as a key precursor. The ten-carbon (C10) alkyl chain imparts a significant degree of hydrophobicity and influences properties such as viscosity, density, and surface tension.[3] Compared to shorter-chain analogues (e.g., butyl- or ethyl-), the decyl group enhances van der Waals interactions, which can be critical for applications in extraction, lubrication, and as electrolytes in electrochemical systems.[2][4] This document provides a detailed exploration of the synthesis, characterization, and properties of ionic liquids derived from this important building block.

Core Synthesis Principles: A Two-Step Pathway

The preparation of tailored ionic liquids from this compound is typically a two-stage process: Quaternization followed by Anion Metathesis .

  • Quaternization (N-Alkylation): This is a classic SN2 reaction where the nucleophilic N-3 position of the this compound ring attacks an alkyl halide (e.g., methyl bromide, ethyl iodide). This step establishes the second alkyl chain and creates a 1-decyl-3-alkylimidazolium halide salt. This reaction is often the rate-determining step and its efficiency dictates the overall yield.

  • Anion Metathesis (Anion Exchange): The halide anion from the quaternization step is often just an intermediate. To achieve the desired physicochemical properties, it is exchanged for a different anion (e.g., tetrafluoroborate [BF₄]⁻, hexafluorophosphate [PF₆]⁻, or bis(trifluoromethylsulfonyl)imide [Tf₂N]⁻).[5][6] This is typically accomplished by reacting the imidazolium halide with a metal or ammonium salt of the desired anion, leading to the precipitation of the insoluble inorganic halide. The completeness of this exchange is critical, as residual halide impurities can significantly alter the IL's properties.[3]

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Metathesis A This compound C 1-Decyl-3-alkylimidazolium Halide e.g., [C₁₀MIM][Br] A->C Sₙ2 Reaction B Alkyl Halide (R-X) e.g., CH₃Br B->C Sₙ2 Reaction E Final Ionic Liquid e.g., [C₁₀MIM][BF₄] C->E Anion Exchange D Metal Salt (M-Y) e.g., NaBF₄ D->E F Inorganic Salt Precipitate e.g., NaBr E->F Separation

General synthesis pathway for this compound based ILs.

Experimental Protocols

Protocol 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([C₁₀MIM][Br])

This protocol details the quaternization of this compound with 1-bromodecane. Microwave-assisted synthesis is also a viable, faster alternative to conventional heating.[7]

Materials and Reagents:

  • This compound (1.0 eq)

  • 1-Bromodecane (1.2 eq)

  • Ethyl acetate (analytical grade)

  • Toluene or Acetonitrile (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound and 1-bromodecane. While this reaction can be run neat, using a solvent like toluene or acetonitrile can improve heat transfer and mixing, especially for larger-scale reactions.

  • Heating: Heat the mixture to 60-80°C under vigorous stirring.[6] The reaction progress can be monitored by ¹H NMR by observing the disappearance of the starting material signals. The reaction is typically run for 24-48 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the crude product, which may be a viscous liquid or a solid, is washed repeatedly with ethyl acetate (3 x 50 mL for a ~0.1 mol scale reaction). This step is crucial for removing unreacted starting materials.

    • The product phase is then separated. If the product is a solid, it can be filtered. If it is a dense liquid, the ethyl acetate can be decanted.

  • Drying: The purified product is dried under high vacuum at 40-50°C for 24-48 hours to remove any residual solvent.[6] The final product should be a colorless to pale yellow viscous liquid or waxy solid.[4]

G A Combine Reactants (this compound + 1-Bromodecane) B Heat & Stir (60-80°C, 24-48h) A->B C Cool to RT B->C D Wash with Ethyl Acetate (3x) C->D E Separate Product (Decant/Filter) D->E F Dry under Vacuum (40-50°C, 24h) E->F G [C₁₀MIM][Br] Product F->G

Workflow for the synthesis of [C₁₀MIM][Br].
Protocol 2: Anion Metathesis for 1-Decyl-3-methylimidazolium Tetrafluoroborate ([C₁₀MIM][BF₄])

This protocol describes the exchange of the bromide anion in [C₁₀MIM][Br] for the tetrafluoroborate anion.

Materials and Reagents:

  • 1-Decyl-3-methylimidazolium bromide ([C₁₀MIM][Br]) (1.0 eq)

  • Sodium tetrafluoroborate (NaBF₄) (1.05 eq)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Silver nitrate (AgNO₃) solution (0.1 M, for testing)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Methodology:

  • Dissolution: Dissolve the synthesized [C₁₀MIM][Br] in deionized water. In a separate flask, prepare a solution of sodium tetrafluoroborate in deionized water.

  • Reaction: Add the NaBF₄ solution to the [C₁₀MIM][Br] solution and stir vigorously at room temperature for 1-2 hours.[6]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane. The desired ionic liquid will preferentially move to the organic (DCM) layer, while the precipitated sodium bromide remains in the aqueous phase.[6][8]

  • Washing: Combine the organic layers and wash them with small portions of deionized water until a negative test for halide ions is achieved (see Section 4.3).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the dichloromethane using a rotary evaporator.

  • Final Drying: Dry the resulting ionic liquid under high vacuum at 40-50°C for at least 48 hours to remove all traces of water and organic solvent.[6]

Characterization and Quality Control

Validating the identity and purity of the synthesized ionic liquid is paramount.

TechniquePurposeKey Observations
¹H NMR Structural ConfirmationAppearance of a new peak for the N-methyl group (~3.9-4.1 ppm). Downfield shift of imidazolium ring protons upon quaternization. Integration should match the expected proton count.
FT-IR Functional Group IDDisappearance of N-H stretch (if present in imidazole precursor). Characteristic C-N and C-H stretches of the imidazolium ring and alkyl chains. Appearance of strong bands for the anion (e.g., ~1050 cm⁻¹ for B-F stretch in [BF₄]⁻).
Mass Spectrometry Cation VerificationESI-MS (positive mode) should show a peak corresponding to the molecular weight of the [C₁₀MIM]⁺ cation.
Halide Test Purity CheckProcedure: To a small sample of the final IL dissolved in deionized water, add a few drops of AgNO₃ solution. Result: The absence of a white precipitate (AgBr) confirms the complete removal of bromide ions.[8]
Karl Fischer Titration Water ContentQuantifies residual water. For most electrochemical applications, water content should be below 100 ppm.

Physicochemical Properties and Applications

The long decyl chain significantly influences the properties of the resulting ionic liquids, making them suitable for specific applications. Increasing the alkyl chain length generally increases viscosity and hydrophobicity while decreasing density.[3]

Ionic LiquidMelting Point (°C)Decomposition Temp. (°C)Key Applications
[C₁₀MIM][Br] ~ -6[4]> 200Intermediate for other ILs, catalyst in organic synthesis.[4]
[C₁₀MIM][BF₄] Isotropic liquid at RT[6]> 250[6]Electrolytes, electrochemistry, catalysis.[2][4]
[C₁₀MIM][PF₆] Liquid at RT> 300Extraction solvent, electrochemistry (hydrophobic applications).
[C₁₀MIM][Tf₂N] Liquid at RT> 350High-temperature lubricants, electrolytes for batteries.[9]

Note: Exact values can vary based on purity and water content.

G center [C₁₀MIM]⁺ based ILs app1 Catalysis center->app1 app2 Electrochemistry center->app2 app3 Extraction & Separation center->app3 app4 Lubrication center->app4 app5 Electrolytes center->app5 prop1 High Thermal Stability prop1->app2 prop1->app4 prop2 Tunable Hydrophobicity prop2->app3 prop3 High Ionic Conductivity prop3->app2 prop3->app5 prop4 Low Volatility prop4->app1 prop4->app4

Relationship between properties and applications of [C₁₀MIM]⁺ ILs.

References

  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • 1-Decyl-3-Methylimidazolium Bromide: A Versatile Ionic Liquid for Various Applic
  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS.
  • Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions. De La Salle University.
  • A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing).
  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.
  • Process for preparing imidazolium based ionic liquids with di-polymerized oxirane base.
  • Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PubMed Central.
  • Characterization and Comparison of Hydrophilic and Hydrophobic Room Temperature Ionic Liquids Incorporating the Imidazolium Cation.
  • Key Applications of Imidazolium Ionic Liquids in Modern Industry. NINGBO INNO PHARMCHEM CO.,LTD..
  • Alkylimidazolium Protic Ionic Liquids: Structural Features and Physicochemical Properties. Chemphyschem.
  • Imidazolium Based Ionic Liquids for Electrolytes in High Energy Density B
  • Ionic Liquids in Pharmaceutical and Biomedical Applic

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Introduction: The Role of N-Alkylated Imidazoles in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Decyl-1H-imidazole as a versatile ligand in coordination chemistry.

Imidazole and its derivatives are cornerstones in the architecture of coordination chemistry and medicinal science.[1][2] Their five-membered heterocyclic structure, featuring two nitrogen atoms, offers a unique combination of electronic and steric properties, making them exceptional ligands for a wide array of metal ions.[3][4] The "pyridine-like" nitrogen atom (N-3) readily donates its lone pair of electrons to form stable coordinate bonds, while the "pyrrole-like" nitrogen (N-1) can be functionalized to exquisitely tune the ligand's overall properties.[2][5]

This guide focuses on This compound , an N-alkylated derivative where a ten-carbon aliphatic chain is attached to the N-1 position. This long alkyl chain is not merely a passive substituent; it imparts critical characteristics to the ligand and its corresponding metal complexes:

  • Enhanced Lipophilicity: The decyl group significantly increases the ligand's solubility in nonpolar organic solvents and can facilitate interaction with biological membranes, a crucial factor in drug design.[6]

  • Steric Influence: The bulky decyl chain can influence the coordination geometry around the metal center, affecting the number of ligands that can bind and the ultimate structure of the complex.

  • Supramolecular Assembly: The potential for van der Waals interactions between the long alkyl chains can drive the self-assembly of metal complexes into higher-order structures, a key area of interest in materials science.[7]

This document serves as a comprehensive technical guide, providing field-proven insights and detailed protocols for the synthesis, characterization, and application of this compound and its metal complexes.

Part 1: Synthesis of the Ligand: this compound

The most direct and common method for synthesizing this compound is through the N-alkylation of imidazole with a suitable decyl halide, typically 1-bromodecane.[8] The reaction requires a base to deprotonate the N-1 position of the imidazole ring, creating a nucleophilic imidazolate anion that subsequently attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation of imidazole, driving the reaction to completion. Alternatively, a milder base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

  • Choice of Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the ionic intermediates (imidazolate salt) but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

  • Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive base (especially NaH) by atmospheric moisture.

Experimental Workflow: Ligand Synthesis

reagents Imidazole + 1-Bromodecane base Base (e.g., NaH) in Dry Solvent (e.g., DMF) reagents->base reaction Stir at RT to 60°C under Inert Atmosphere base->reaction quench Quench with Water reaction->quench extraction Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extraction purify Dry, Concentrate & Purify (Column Chromatography) extraction->purify product This compound purify->product

Caption: Workflow for the N-alkylation of imidazole.

Part 2: Synthesis and Structure of Metal Complexes

This compound acts as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the N-3 nitrogen atom.[3][5] The synthesis of its metal complexes is generally straightforward, involving the reaction of the ligand with a metal salt in a suitable organic solvent.[9][10]

Causality Behind Experimental Choices:

  • Metal Salt Selection: The choice of metal salt (e.g., chlorides, nitrates, acetates) is critical. The counter-anion can either remain as a free ion outside the coordination sphere or directly coordinate to the metal center, thus influencing the final geometry and properties of the complex. For instance, using MCl₂ might result in a neutral complex like [M(L)₂Cl₂], while using M(NO₃)₂ could yield a cationic complex like ₂.

  • Stoichiometry: The molar ratio of ligand to metal salt determines the number of ligands in the coordination sphere. Ratios of 2:1 or 4:1 are common, leading to complexes with different coordination numbers and geometries (e.g., tetrahedral or octahedral).[9][11]

  • Solvent: Solvents like ethanol, methanol, or acetonitrile are frequently used as they can dissolve both the organic ligand and the inorganic metal salt, facilitating the reaction.

General Reaction Workflow: Metal Complex Synthesis

ligand This compound in Solvent (e.g., Ethanol) reaction Mix and Stir (Room Temp or Reflux) ligand->reaction metal_salt Metal(II) Salt (e.g., CuCl₂) in Solvent metal_salt->reaction isolation Precipitation or Solvent Evaporation reaction->isolation purify Wash with Cold Solvent and Dry isolation->purify complex [M(this compound)n(X)m] purify->complex

Caption: General workflow for synthesizing metal complexes.

Coordination Mode

cluster_imidazole This compound M Mⁿ⁺ N3 N M->N3 Coordinate Bond C4 C N3->C4 N1 N C2 C N1->C2 Decyl C₁₀H₂₁ N1->Decyl C2->N3 C5 C C4->C5 C5->N1

Caption: Coordination of the ligand to a metal center via N-3.

Part 3: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

TechniquePurpose for Ligand (this compound)Purpose for Metal Complex
¹H & ¹³C NMR Confirm successful N-alkylation by observing signals for the decyl chain and shifts in imidazole proton/carbon signals.Can be used for diamagnetic complexes (e.g., Zn²⁺) to confirm ligand coordination. Paramagnetic complexes (e.g., Cu²⁺, Co²⁺) will show broadened or shifted signals.[3][4]
FT-IR Spectroscopy Identify characteristic vibrations of the imidazole ring and C-H stretches of the alkyl chain.Detect coordination by observing shifts in the C=N stretching frequency (typically shifts to higher wavenumbers) and the appearance of new bands for Metal-Nitrogen (M-N) vibrations in the far-IR region.[1][3][12]
Mass Spectrometry (MS) Determine the molecular weight and confirm the elemental formula (C₁₃H₂₄N₂).[13][14]Confirm the overall mass of the complex and provide information on its composition and fragmentation patterns.[15]
UV-Vis Spectroscopy Shows characteristic π→π* transitions of the imidazole ring.Reveals d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral) around the metal ion.[1][11]
Elemental Analysis Confirms the percentage composition of C, H, and N.Determines the empirical formula of the complex, confirming the ligand-to-metal ratio.[15]
Magnetic Susceptibility N/A (Ligand is diamagnetic).Measures the magnetic moment to determine the number of unpaired electrons, which helps in assigning the geometry of the complex.[10][12]

Part 4: Applications and Future Directions

The unique properties conferred by the decyl chain open up several application areas for these metal complexes.

  • Homogeneous Catalysis: Imidazole-based complexes are known catalysts.[16] The lipophilic nature of this compound complexes could make them suitable for catalyzing reactions in organic media, such as the oxidation of hydrocarbons.[17]

  • Antimicrobial and Anticancer Agents: Many imidazole derivatives and their metal complexes exhibit potent biological activity.[2][6][10] It is well-established that complexation of a biologically active ligand to a metal can enhance its efficacy.[9][10] The long alkyl chain may improve the complex's ability to cross cell membranes, potentially leading to enhanced antimicrobial or cytotoxic effects.[18]

  • Ionic Liquids and Materials Science: The precursor to the free-base ligand, 1-decyl-3-methylimidazolium bromide, is an ionic liquid.[8] Metal complexes derived from this compound could serve as functional materials, with the decyl chains promoting self-assembly into ordered structures.[7][19]

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials and Reagents:

  • Imidazole (1.0 eq)

  • 1-Bromodecane (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Under an inert argon or nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Causality: This exothermic reaction generates hydrogen gas; slow addition at 0°C controls the reaction rate and ensures safety.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium imidazolate salt.

  • Add 1-bromodecane (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Caution: Exothermic reaction.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a clear oil.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): Signals corresponding to the imidazole ring protons (~7.5, 7.0, 6.9 ppm), a triplet for the N-CH₂ protons (~3.9 ppm), and signals for the aliphatic decyl chain protons (multiplets and a triplet between ~1.8 and 0.8 ppm).

  • Molecular Weight: 208.35 g/mol .[13][20]

Protocol 2: Synthesis of Dichlorobis(this compound)copper(II)

Materials and Reagents:

  • This compound (2.1 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Absolute Ethanol

  • Diethyl Ether

Procedure:

  • Dissolve this compound (2.1 eq) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in 10 mL of absolute ethanol. The solution should be light green.

  • Add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature. Causality: A 2:1 ligand-to-metal stoichiometry is used to favor the formation of a four-coordinate complex.

  • Upon addition, a color change and/or precipitation of the complex should be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours to ensure complete complex formation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Dry the resulting solid complex under vacuum.

Expected Characterization Data:

  • Appearance: Typically a blue or green solid.

  • FT-IR (KBr): A shift of the imidazole C=N stretching vibration to a higher frequency compared to the free ligand. Appearance of a new band in the far-IR region (~250-400 cm⁻¹) corresponding to the Cu-N stretch.

  • Elemental Analysis: Calculated percentages for C, H, N should match the formula [Cu(C₁₃H₂₄N₂)₂Cl₂].

References

  • BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Imidazole synthesis.
  • ResearchGate. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance.
  • Guidechem. This compound | CAS No.33529-02-1 Synthetic Routes.
  • SpringerLink. Metal complexes with N-alkenylimidazoles: Synthesis, structures, and biological activity.
  • ResearchGate. STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS.
  • MDPI.
  • Arid Zone Journal of Basic and Applied Research.
  • MDPI. Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II)
  • Oakwood Chemical. This compound.
  • ResearchGate. Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles.
  • ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • Arid-zone Journal of Basic & Applied Research.
  • Al-Mustansiriyah Journal of Science.
  • Alfa Chemistry. CAS 33529-02-1 this compound.
  • Longdom Publishing.
  • SciSpace.
  • MDPI. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole.
  • PubMed Central.
  • Al-Mustansiriyah Journal of Science.
  • ResearchGate. Preparation, Characterization of Some Metal Complexes of New Mixed Ligands Derived from 5-Methyl Imidazole and Study the Biological Activity of Palladium (II) Complex as Anticance.
  • PubChem. 1-Decylimidazole | C13H24N2 | CID 93164.
  • ResearchGate.
  • ResearchGate.

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Application Notes and Protocols for 1-Decyl-1H-imidazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering on the utilization of 1-Decyl-1H-imidazole as a potent corrosion inhibitor for mild steel, particularly in acidic environments. This document outlines the underlying scientific principles, detailed experimental protocols for performance evaluation, and data interpretation guidelines.

Introduction: The Role of Imidazole Derivatives in Corrosion Inhibition

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, especially in acidic media, leading to significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among these, imidazole derivatives have emerged as a highly effective class of inhibitors.[2] Their efficacy stems from the presence of the imidazole ring, a heterocyclic moiety containing two nitrogen atoms, and the ability to introduce various substituents to tailor their properties.[1]

This compound, with its long alkyl chain, offers a unique combination of a hydrophilic head (the imidazole ring) and a hydrophobic tail (the decyl group). This amphiphilic nature is crucial for its function as a corrosion inhibitor. The imidazole ring, with its lone pair of electrons on the nitrogen atoms, can adsorb onto the metal surface, while the long decyl chain forms a compact, hydrophobic barrier that repels corrosive species.[3]

Mechanism of Corrosion Inhibition by this compound

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the surface of mild steel, forming a protective film that isolates the metal from the corrosive environment.[2][4] This adsorption process can be influenced by several factors, including the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

The inhibition mechanism can be visualized as a multi-step process:

  • Diffusion and Adsorption: In the corrosive solution, the this compound molecules diffuse to the mild steel surface. The nitrogen atoms in the imidazole ring, possessing lone pairs of electrons, act as active centers for adsorption onto the positively charged metal surface.

  • Film Formation: As more inhibitor molecules adsorb, they self-assemble on the surface. The long decyl chains orient themselves away from the metal, creating a dense and hydrophobic protective layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species like H+ and Cl- ions to the metal surface.

  • Electrochemical Effect: The adsorbed inhibitor molecules can also influence the electrochemical reactions of corrosion. They can block the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus reducing the overall corrosion rate.[5]

The following diagram illustrates the proposed mechanism of action for this compound as a corrosion inhibitor.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_metal Mild Steel Surface Inhibitor This compound Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption H_ions H+ ions MildSteel Fe H_ions->MildSteel Attack Cl_ions Cl- ions Cl_ions->MildSteel Attack Adsorbed_Inhibitor->MildSteel Protection

Caption: Proposed mechanism of this compound as a corrosion inhibitor.

Experimental Evaluation of this compound

To quantify the effectiveness of this compound as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is recommended. The following protocols provide a standardized approach for these evaluations.

Materials and Reagents
  • Mild Steel Coupons: Rectangular coupons of mild steel with a defined surface area (e.g., 1 cm x 1 cm). The chemical composition of the steel should be known.

  • This compound: High purity grade (≥98%).[6]

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution, prepared from analytical grade acids and distilled water.

  • Reagents for Cleaning: Acetone, ethanol, and distilled water.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200).

Preparation of Mild Steel Specimens

Proper surface preparation is critical for obtaining reproducible results.

  • Mechanical Polishing: Polish the mild steel coupons sequentially with SiC abrasive papers of increasing grit size to obtain a smooth, mirror-like surface.

  • Degreasing and Cleaning: Degrease the polished coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then distilled water.

  • Drying: Dry the cleaned coupons with a stream of warm air and store them in a desiccator until use.

Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell configuration with a potentiostat/galvanostat.[7]

  • Working Electrode: Prepared mild steel coupon.

  • Counter Electrode: A platinum foil or graphite rod.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

The following diagram outlines the typical workflow for electrochemical evaluation.

Electrochemical_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Prepare Mild Steel Coupon C Assemble Three-Electrode Cell A->C B Prepare Corrosive Solution with/without Inhibitor B->C D Open Circuit Potential (OCP) Measurement C->D E Electrochemical Impedance Spectroscopy (EIS) D->E F Potentiodynamic Polarization (PDP) E->F G Equivalent Circuit Fitting (EIS) E->G H Tafel Extrapolation (PDP) F->H I Calculate Inhibition Efficiency G->I H->I

Caption: Workflow for the electrochemical evaluation of corrosion inhibitors.

EIS is a powerful non-destructive technique to study the formation of the inhibitor film and the corrosion process.[8][9][10]

  • Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range, typically from 100 kHz to 10 mHz.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[11] An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

Inhibition Efficiency (IE%) from EIS:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

PDP measurements provide information on the kinetics of the anodic and cathodic reactions.[5][12][13]

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density as a function of the applied potential on a semi-logarithmic scale (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.[13] A decrease in icorr in the presence of the inhibitor signifies corrosion inhibition.

Inhibition Efficiency (IE%) from PDP:

IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100

Where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film on the mild steel surface.[14][15][16]

  • Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • Mount the coupons on stubs and coat them with a thin layer of gold or carbon for conductivity.

  • Examine the surface morphology of the coupons using an SEM. The surface of the coupon protected by the inhibitor should appear smoother with less pitting and damage compared to the unprotected coupon.

AFM provides high-resolution topographical images of the surface and can be used to study the inhibitor film's thickness and uniformity.[17]

  • Prepare mild steel coupons as described for SEM analysis.

  • Analyze the surface topography of the coupons in tapping mode.

  • The AFM images will reveal the surface roughness and the presence of a protective film. A significant reduction in surface roughness in the presence of the inhibitor is indicative of effective protection.

Quantum Chemical Calculations

Quantum chemical calculations, based on Density Functional Theory (DFT), can provide theoretical insights into the relationship between the molecular structure of this compound and its inhibition efficiency.[18][19][20][21] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be calculated and correlated with experimental results.[20] Higher EHOMO and lower ELUMO values are generally associated with higher inhibition efficiency.

Data Presentation

For a clear comparison of the performance of this compound at different concentrations, the quantitative data should be summarized in tables.

Table 1: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without this compound.

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)
BlankValueValue-
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without this compound.

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA cm⁻²)IE (%)
BlankValueValue-
0.1ValueValueValue
0.5ValueValueValue
1.0ValueValueValue

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness is attributed to its ability to adsorb on the metal surface and form a protective hydrophobic film. The detailed protocols provided in these application notes offer a robust framework for the systematic evaluation of its performance. By combining electrochemical measurements, surface analysis, and theoretical calculations, researchers can gain a comprehensive understanding of the inhibition mechanism and optimize its application in various industrial settings.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). ResearchGate.
  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate.
  • A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications.
  • Potentiodynamic polarization curves for the corrosion of mild steel in 1N HCl without and with 300 ppm PDA. (n.d.). ResearchGate.
  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal.
  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate.
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 23.
  • Potentiodynamic polarization parameters for the corrosion of mild steel... (n.d.). ResearchGate.
  • Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (n.d.). CORE.
  • Potentiostatic polarization curve for the corrosion of mild steel in... (n.d.). ResearchGate.
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2025). ACS Publications.
  • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
  • Potentiodynamic Corrosion Testing. (2016). PMC - PubMed Central - NIH.
  • The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. (n.d.). PubMed.
  • Unraveling the corrosion inhibition behavior of prinivil drug on mild steel in 1M HCl corrosive solution: insights from density functional theory, molecular dynamics, and experimental approaches. (n.d.). Frontiers.
  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube.
  • Original Paper Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment: a review. (2025). ResearchGate.

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Application Notes and Protocols: Unraveling the Corrosion Inhibition Mechanism of 1-Decyl-1H-imidazole on Metal Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Control

Corrosion, the electrochemical degradation of materials, poses a significant threat to the integrity and longevity of metallic structures across numerous industries, from aerospace and infrastructure to oil and gas. The development of effective corrosion inhibitors is paramount to mitigating these risks. Among the various classes of organic inhibitors, imidazole derivatives have garnered considerable attention due to their efficacy and often environmentally benign nature.[1][2] This document provides a detailed exploration of the mechanism of corrosion inhibition by a specific, long-chain imidazole derivative: 1-Decyl-1H-imidazole. We will delve into its mode of action and provide comprehensive protocols for its evaluation, tailored for researchers, scientists, and professionals in materials science and chemical engineering.

The Dual-Action Mechanism of this compound

The remarkable inhibitory effect of this compound stems from a synergistic interplay between its two key structural components: the hydrophilic imidazole head and the hydrophobic decyl tail. This dual functionality allows for a robust, multi-faceted defense against corrosive attack on metal surfaces.

Adsorption via the Imidazole Moiety: The Primary Anchor

The foundational step in the inhibition process is the adsorption of the this compound molecule onto the metal surface.[3] The imidazole ring, with its nitrogen heteroatoms, serves as the primary active site for this interaction. The lone pair of electrons on the nitrogen atoms facilitates coordination with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond.[4] This process, known as chemisorption, results in a strongly anchored inhibitor molecule on the metal surface.[5]

Furthermore, in acidic environments, the imidazole ring can become protonated, leading to electrostatic interactions between the positively charged inhibitor and the negatively charged metal surface (in the presence of adsorbed anions like Cl-). This combination of physisorption and chemisorption creates a stable and resilient inhibitor layer.[5][6]

The Role of the Decyl Tail: A Hydrophobic Shield

While the imidazole ring anchors the molecule, the long, ten-carbon decyl chain projects away from the metal surface, creating a dense, non-polar barrier.[7][8] This hydrophobic tail plays a crucial role in repelling water and other corrosive species from the metal-inhibitor interface. The self-assembly of these long alkyl chains leads to the formation of a multi-layered, organized film that significantly enhances the protective action of the inhibitor.[7][8] Studies on closely related long-chain imidazolium salts have demonstrated that an increase in the alkyl chain length directly correlates with improved inhibition efficiency, underscoring the importance of this hydrophobic shielding effect.[9]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a metal surface.

Corrosion_Inhibition_Mechanism Mechanism of Corrosion Inhibition by this compound cluster_interface Metal-Solution Interface cluster_inhibitor This compound Adsorption H2O H₂O Metal Metal Surface (e.g., Steel) H2O->Metal Corrosion Attack Cl- Cl⁻ Cl-->Metal Pitting Corrosion H+ H⁺ H+->Metal Hydrogen Evolution Imidazole_Head Imidazole Ring (Adsorption Site) Imidazole_Head->Metal Chemisorption & Physisorption Decyl_Tail Decyl Chain (Hydrophobic Barrier) Imidazole_Head->Decyl_Tail Covalent Bond Decyl_Tail->H2O Repels Water Decyl_Tail->Cl- Blocks Anions

Caption: Dual-action corrosion inhibition by this compound.

Experimental Evaluation of this compound: Protocols

To quantitatively assess the performance of this compound as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is recommended.

Electrochemical Measurements

Electrochemical tests provide insights into the kinetics of the corrosion process and the effectiveness of the inhibitor in retarding these reactions.[10]

This technique measures the current response of the metal to a controlled change in potential, providing information on both anodic and cathodic reactions.[11][12]

  • Electrode Preparation:

    • Prepare working electrodes from the metal of interest (e.g., mild steel, copper) with a defined surface area.

    • Sequentially polish the electrode surface with silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).[13]

    • Degrease the polished surface with acetone and rinse with deionized water.

    • Dry the electrode in a stream of warm air.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[12]

    • Fill the cell with the corrosive medium (e.g., 1 M HCl) without the inhibitor (blank solution).

  • Measurement Procedure:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a scan rate of 1 mV/s.[14]

    • Repeat the measurement with different concentrations of this compound added to the corrosive medium.

  • Data Analysis:

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the charge transfer processes at the metal-solution interface.[15][16]

  • Cell and Electrode Setup:

    • Use the same three-electrode setup as for potentiodynamic polarization.

  • Measurement Procedure:

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[10]

    • Record the impedance data for the blank solution and for solutions containing various concentrations of this compound.

  • Data Analysis:

    • Represent the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis provides direct visual and compositional evidence of the formation and nature of the protective inhibitor film.[17][18]

  • Sample Preparation:

    • Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

    • Gently rinse the coupons with deionized water and dry them.

  • Analysis:

    • Examine the surface morphology of the coupons using SEM to observe the extent of corrosion damage and the presence of a protective film.

    • Use EDS to determine the elemental composition of the surface, looking for the presence of nitrogen and carbon from the adsorbed inhibitor.

AFM provides high-resolution topographical images of the metal surface, revealing details about the inhibitor film's structure and uniformity.[19]

  • Sample Preparation:

    • Similar to SEM sample preparation.

  • Analysis:

    • Scan the surface of the coupons to obtain 3D topographical images.

    • Analyze the surface roughness parameters to quantify the smoothing effect of the inhibitor film.

XPS is a powerful technique for determining the chemical composition and bonding states of the elements on the metal surface, confirming the adsorption mechanism.[20][21]

  • Sample Preparation:

    • Prepare metal samples as described for SEM.

  • Analysis:

    • Acquire high-resolution XPS spectra for the elements of interest (e.g., Fe, C, N, O).

    • Analyze the binding energies of the N 1s and C 1s peaks to confirm the presence of the imidazole ring and the decyl chain on the surface and to gain insights into the nature of their interaction with the metal.

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for evaluating the corrosion inhibition performance of this compound.

Experimental_Workflow Workflow for Evaluating this compound Start Start Metal_Prep Metal Sample Preparation (Polishing, Cleaning) Start->Metal_Prep Inhibitor_Sol Prepare Inhibitor Solutions (Varying Concentrations) Start->Inhibitor_Sol Electrochem_Tests Electrochemical Testing Metal_Prep->Electrochem_Tests Surface_Analysis Surface Analysis Metal_Prep->Surface_Analysis Inhibitor_Sol->Electrochem_Tests Inhibitor_Sol->Surface_Analysis Polarization Potentiodynamic Polarization (Tafel Analysis, IE%) Electrochem_Tests->Polarization EIS Electrochemical Impedance Spectroscopy (Rct, Cdl, IE%) Electrochem_Tests->EIS Data_Analysis Comprehensive Data Analysis & Mechanism Elucidation Polarization->Data_Analysis EIS->Data_Analysis SEM_EDS SEM/EDS (Morphology, Elemental Composition) Surface_Analysis->SEM_EDS AFM AFM (Topography, Roughness) Surface_Analysis->AFM XPS XPS (Chemical State, Bonding) Surface_Analysis->XPS SEM_EDS->Data_Analysis AFM->Data_Analysis XPS->Data_Analysis End End Data_Analysis->End

Caption: A systematic workflow for inhibitor evaluation.

Data Presentation and Interpretation

The quantitative data obtained from the electrochemical tests should be summarized in tables for clear comparison.

Table 1: Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank-4501000-
1 x 10⁻⁵-43525075.0
5 x 10⁻⁵-42012088.0
1 x 10⁻⁴-4106094.0
5 x 10⁻⁴-4003097.0

Table 2: Electrochemical Impedance Spectroscopy Data for this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank50200-
1 x 10⁻⁵20010075.0
5 x 10⁻⁵4506088.9
1 x 10⁻⁴9004094.4
5 x 10⁻⁴18002597.2

Conclusion

This compound demonstrates significant promise as a corrosion inhibitor for various metal surfaces. Its mechanism of action is a sophisticated combination of strong surface adsorption through the imidazole ring and the formation of a dense, water-repellent barrier by the long decyl chain. The comprehensive experimental protocols outlined in this document provide a robust framework for the systematic evaluation of its performance and for elucidating the finer details of its protective mechanism. The application of these methodologies will enable researchers and industry professionals to harness the full potential of this and other long-chain imidazole derivatives in the ongoing battle against corrosion.

References

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports, 12(1).
  • Schematic view of imidazole adsorption at different concentrations of... (n.d.).
  • Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors. (n.d.). Request PDF.
  • Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (2022). Journal of Molecular Modeling, 29(1).
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings.
  • Tuning the adsorption interactions of imidazole derivatives with specific metal cations. (2014). The Journal of Physical Chemistry. A, 118(26), 4845–4853.
  • Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
  • Decyl glucoside as a corrosion inhibitor for magnesium–air battery. (n.d.).
  • Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.).
  • Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (2022). Journal of Molecular Modeling, 29(1), 29.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. (n.d.). Request PDF.
  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces ... (2015). RSC Publishing.
  • AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2021).
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
  • Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. (n.d.).
  • Transition metal imidazole complex. (2023). Wikipedia.
  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (n.d.). Request PDF.
  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish W
  • Decyltriphenylphosphonium bromide containing hydrophobic alkyl-chain as a potential corrosion inhibitor for mild steel in sulfuric acid: Theoretical and experimental studies. (n.d.). Request PDF.
  • Potentiodynamic Corrosion Testing. (2016). PubMed.
  • Standard Test Method for - Conducting Potentiodynamic Polariz
  • Potentiodynamic Corrosion Testing. (n.d.).
  • Potentiodynamic Corrosion Testing. (2016). PMC - PubMed Central - NIH.
  • Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches. (2020).
  • Chemistry of the interaction between Imidazole derivatives as corrosion inhibitors molecules and Copper/Brass/Zinc surfaces: A DFT, Reactive and Classical molecular force fields study. (n.d.). Semantic Scholar.
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2021). PMC - PubMed Central - NIH.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI.

Sources

The Versatile Catalyst: Application Notes and Protocols for 1-Decyl-1H-imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the demand for efficient, selective, and versatile catalysts is paramount. Among the diverse families of organocatalysts, N-alkylimidazoles have carved a significant niche, and within this class, 1-Decyl-1H-imidazole emerges as a particularly intriguing candidate. Its unique molecular architecture, featuring a nucleophilic imidazole core and a lipophilic decyl chain, bestows upon it a distinct set of properties that can be harnessed to drive a variety of organic transformations. This guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Catalyst of Dual Nature

This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with a ten-carbon alkyl chain at the N1 position. This structural feature imparts an amphiphilic character to the molecule, allowing it to function effectively in both polar and non-polar environments. The catalytic prowess of this compound stems from two key attributes:

  • Nucleophilic and Basic Character: The sp²-hybridized nitrogen atom (N3) of the imidazole ring possesses a lone pair of electrons, rendering it both nucleophilic and basic. This allows it to activate substrates through direct nucleophilic attack or by acting as a general base catalyst.

  • Phase-Transfer Capabilities: The long decyl chain provides significant lipophilicity, enabling the molecule to act as a phase-transfer catalyst. It can transport anionic reagents from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate can occur.[1][2]

These dual characteristics make this compound a powerful tool for a range of organic reactions, offering advantages such as mild reaction conditions, enhanced reaction rates, and improved yields.[3]

Application 1: Esterification of Carboxylic Acids

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and materials sciences. This compound can effectively catalyze this reaction, particularly for the esterification of fatty acids, where its lipophilic nature can enhance solubility and reaction efficiency.[4]

Mechanistic Insight: A Tale of Two Pathways

The catalytic role of N-alkylimidazoles in acylation reactions can proceed through two primary mechanisms, depending on the nature of the acylating agent.[5]

  • Nucleophilic Catalysis: With highly reactive acylating agents (e.g., acyl chlorides), the imidazole nitrogen attacks the carbonyl carbon to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester and regenerate the catalyst.

  • General Base Catalysis: For less reactive acylating agents (e.g., carboxylic anhydrides or the carboxylic acid itself), the imidazole acts as a general base, deprotonating the alcohol to increase its nucleophilicity. The resulting alkoxide then attacks the carboxylic acid.

dot

Esterification_Mechanism cluster_nucleophilic Nucleophilic Catalysis Pathway cluster_base General Base Catalysis Pathway RCOOH Carboxylic Acid Acyl_Int N-Acylimidazolium Intermediate RCOOH->Acyl_Int Activation DIm This compound DIm->Acyl_Int Ester_nuc Ester (RCOOR') Acyl_Int->Ester_nuc Nucleophilic Attack ROH_nuc Alcohol (R'OH) ROH_nuc->Ester_nuc Ester_nuc->DIm Regeneration ROH_base Alcohol (R'OH) Alkoxide Alkoxide (R'O⁻) ROH_base->Alkoxide Deprotonation DIm_base This compound DIm_base->Alkoxide Ester_base Ester (RCOOR') Alkoxide->Ester_base Nucleophilic Attack RCOOH_base Carboxylic Acid RCOOH_base->Ester_base PTC_Mechanism cluster_phases Phase-Transfer Catalysis Workflow Aqueous Aqueous/Solid Phase Organic Organic Phase Nu_aq Nucleophile (Nu⁻) in Aqueous Phase IonPair_org Lipophilic Ion Pair [Q⁺Nu⁻] in Organic Phase Nu_aq->IonPair_org Ion Pair Formation at Interface DIm_org This compound (Q⁺) in Organic Phase DIm_org->IonPair_org Product Product (R-Nu) in Organic Phase IonPair_org->Product Nucleophilic Substitution (SN2) R_X Alkyl Halide (R-X) in Organic Phase R_X->Product DIm_X_org [Q⁺X⁻] in Organic Phase Product->DIm_X_org Release of Product X_org Leaving Group (X⁻) in Organic Phase X_aq X⁻ in Aqueous Phase X_org->X_aq Transport to Aqueous Phase DIm_X_org->DIm_org Catalyst Regeneration DIm_X_org->X_org Knoevenagel_Mechanism Active_Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation DIm_base This compound DIm_base->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone (RCHO) Aldehyde->Adduct Adduct->DIm_base Catalyst Regeneration Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Product->Water

Sources

Application Notes and Protocols for High-Temperature Reactions Utilizing 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1-Decyl-1H-imidazole in High-Temperature Synthesis

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and scalability. This compound, a member of the 1-alkylimidazole family, has emerged as a compelling medium for high-temperature reactions, offering a unique combination of properties that overcome the limitations of conventional volatile organic solvents.

The defining feature of this compound is its molecular architecture: a polar imidazole head coupled with a nonpolar ten-carbon alkyl chain. This amphiphilic nature imparts a high boiling point and a flash point of approximately 155.7°C, ensuring its stability and low volatility at elevated temperatures[1][2]. The long decyl chain enhances the solubility of nonpolar organic substrates, a common challenge in reactions involving hydrophobic reactants in polar media[1]. Furthermore, the imidazole core can act as a ligand for metal catalysts or as a phase-transfer agent, potentially accelerating reaction rates and influencing selectivity[1].

This application note provides a detailed guide to the experimental setup and execution of high-temperature reactions in this compound, using the palladium-catalyzed Heck reaction as a representative example.

Core Principles for High-Temperature Reactions in this compound

The successful implementation of this compound as a high-temperature solvent hinges on several key principles:

  • Inert Atmosphere: The imidazole ring can be susceptible to oxidation at high temperatures. Therefore, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the solvent and sensitive reagents.

  • Temperature Control: Precise temperature control is crucial. Overheating can lead to solvent and reactant decomposition, resulting in reduced yields and the formation of impurities. The use of a temperature controller with a thermocouple placed directly in the reaction mixture is highly recommended.

  • Efficient Mixing: To ensure uniform heating and effective mass transfer, particularly in heterogeneous reactions, vigorous and consistent stirring is essential.

  • Safety Precautions: High-temperature reactions, especially those conducted under pressure, carry inherent risks. It is imperative to use appropriate personal protective equipment (PPE) and to conduct reactions in a well-ventilated fume hood. The use of a blast shield is mandatory for reactions performed in sealed vessels.

Experimental Setup: High-Pressure Reactor for High-Temperature Synthesis

For reactions conducted at temperatures approaching or exceeding the boiling point of the reactants or products, a high-pressure reactor is the preferred apparatus. This allows for precise control over the reaction atmosphere and prevents the loss of volatile components.

G cluster_0 High-Pressure Reactor Setup Reactor High-Pressure Reactor Vessel (e.g., Parr Reactor) PressureGauge Pressure Gauge Reactor->PressureGauge Pressure Monitoring Vent Vent Line to Scrubber Reactor->Vent Pressure Relief Stirrer Magnetic Stir Plate with Heating Stirrer->Reactor Heating & Stirring Controller Temperature/Stirring Controller Controller->Stirrer Control Thermocouple Thermocouple Controller->Thermocouple Feedback InertGas Inert Gas Cylinder (N2 or Ar) InertGas->Reactor Gas Inlet Thermocouple->Reactor Temp. Sensing

Caption: Diagram of a typical high-pressure reactor setup.

Materials and Equipment
  • High-Pressure Reactor: A stainless steel or Hastelloy reactor (e.g., Parr reactor) with a suitable pressure rating for the intended reaction. The vessel should be equipped with a magnetic stir bar, a pressure gauge, a gas inlet/outlet, and a thermocouple port[4][5].

  • Heating and Stirring: A magnetic stir plate with a heating mantle or an aluminum block designed to fit the reactor vessel.

  • Temperature Controller: A PID controller connected to a thermocouple that can be inserted into the reactor to monitor and control the internal reaction temperature.

  • Inert Gas Supply: A cylinder of high-purity nitrogen or argon with a two-stage regulator.

  • Schlenk Line: For inert atmosphere manipulations.

  • Standard Glassware: Schlenk flasks, syringes, and cannulas.

  • Personal Protective Equipment: Safety glasses, flame-retardant lab coat, and appropriate gloves.

Protocol: Microwave-Assisted Heck Reaction in this compound

Microwave-assisted synthesis offers a rapid and efficient method for conducting high-temperature reactions[6][7][8][9]. The ability of polar solvents like this compound to absorb microwave energy leads to rapid and uniform heating, often resulting in significantly reduced reaction times and improved yields.

This protocol details the Heck coupling of iodobenzene and butyl acrylate as a model reaction.

G cluster_1 Microwave-Assisted Heck Reaction Workflow A 1. Prepare Reactant Mixture - this compound - Pd(OAc)2 - P(o-tol)3 - Iodobenzene - Butyl Acrylate - Triethylamine B 2. Seal Microwave Vial A->B C 3. Microwave Irradiation (e.g., 180°C, 20 min) B->C D 4. Cooling & Workup - Cool to RT - Extract with Hexane C->D E 5. Product Isolation - Concentrate Hexane - Purify (Chromatography) D->E

Caption: Workflow for the microwave-assisted Heck reaction.

Quantitative Data: Representative Heck Reaction Parameters
EntryAryl HalideAlkeneCatalyst SystemBaseTemp (°C)Time (min)Yield (%)
1IodobenzeneButyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃N18020>95 (expected)
24-BromoanisoleStyrenePdCl₂ / PPh₃K₂CO₃20030>90 (expected)
34-ChlorotolueneMethyl AcrylatePd(dba)₂ / SPhosCs₂CO₃22045>85 (expected)

Note: Yields are estimated based on similar reactions in other ionic liquids and serve as a target for optimization.

Step-by-Step Methodology
  • Catalyst Solution Preparation:

    • In a nitrogen-filled glovebox or under a stream of argon, add this compound (2.0 mL) to a 10 mL microwave reaction vial equipped with a magnetic stir bar.

    • Add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 12.2 mg, 0.04 mmol, 2 mol%).

    • Seal the vial and stir the mixture at 80°C for 10 minutes to ensure complete dissolution of the catalyst and ligand.

  • Addition of Reactants:

    • Cool the catalyst solution to room temperature.

    • Under an inert atmosphere, add iodobenzene (223 µL, 2.0 mmol), butyl acrylate (343 µL, 2.4 mmol), and triethylamine (418 µL, 3.0 mmol) via syringe.

  • Microwave Irradiation:

    • Securely seal the microwave vial with a new cap.

    • Place the vial in the microwave reactor.

    • Set the reaction temperature to 180°C and the reaction time to 20 minutes, with rapid stirring.

  • Workup and Product Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Open the vial and add hexane (5 mL).

    • Stir the mixture vigorously for 5 minutes. The product will partition into the hexane layer, while the ionic liquid and catalyst remain in a separate phase.

    • Carefully decant the hexane layer. Repeat the extraction with hexane (2 x 5 mL).

    • Combine the hexane extracts and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure butyl cinnamate.

Causality and Trustworthiness: Why This Protocol Works

  • Solvent as a "Heat Sink" and Catalyst Stabilizer: The high thermal stability of this compound allows for the use of elevated temperatures, which are often necessary to activate less reactive aryl chlorides or bromides in Heck couplings[10]. The ionic nature of the imidazole ring can help to stabilize the palladium catalyst, preventing its agglomeration and deactivation at high temperatures.

  • Enhanced Solubility: The long decyl chain of this compound creates a more lipophilic environment compared to shorter-chain analogues, thereby increasing the solubility of nonpolar substrates like iodobenzene and butyl acrylate[1]. This leads to a more homogeneous reaction mixture and faster reaction rates.

  • Microwave Efficiency: this compound, being a polar molecule, efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture[6][7][8][9]. This avoids localized overheating that can occur with conventional heating methods and often leads to cleaner reactions with fewer byproducts.

  • Self-Validating System: The biphasic workup provides a self-validating aspect to this protocol. The ability to easily separate the nonpolar product from the polar ionic liquid phase by simple extraction not only simplifies purification but also allows for the potential recycling of the catalyst-ionic liquid system, a key principle of green chemistry.

Safety and Handling

  • General Handling: Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated fume hood.

  • High-Temperature Operations: When conducting reactions at high temperatures, always use a blast shield. Be aware of the pressure limitations of your reaction vessel, especially when using a sealed microwave vial[4][5].

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a versatile and effective solvent for high-temperature organic synthesis. Its unique combination of high thermal stability, low volatility, and tunable solubility makes it an excellent alternative to traditional high-boiling organic solvents. The protocol provided for the microwave-assisted Heck reaction demonstrates a practical application of this solvent, highlighting its potential to accelerate reactions, simplify product isolation, and enable catalyst recycling. By understanding the principles of high-temperature reactions in this medium and adhering to the outlined safety precautions, researchers can leverage the advantages of this compound to advance their synthetic endeavors.

References

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.). Bentham Science.
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry.
  • This compound-2-methanol. (n.d.). PubChem.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • de Vries, J. G. (2006). A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species. Dalton Transactions, (3), 421-429.
  • How to Scale Up Reactions Using a High Pressure Lab Reactor. (n.d.). Hjchem.
  • Practical Applications of a “High Pressure” Chemical Reactor for Small Scale Laboratory Synthesis and Process Development. (n.d.). Supercritical Fluids.
  • Heck Reaction—State of the Art. (2017). Semantic Scholar.
  • How To Use a High-Pressure Reactor Safely And Efficiently? (2024, August 14). TOPTION Instrument.
  • 1-Decylimidazole. (n.d.). PubChem.
  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.). MDPI.
  • Model-based scale-up and reactor design for solvent-free synthesis of an ionic liquid in a millistructured flow reactor. (2019, January 28). Royal Society of Chemistry.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). National Center for Biotechnology Information.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024, June 26). Oriental Journal of Chemistry.
  • Methods for Heating Chemical Reactions Under High Pressure. (2024, November 20). Asynt.
  • Heck reaction in imidazole-based ILs. (n.d.). ResearchGate.
  • (a): TGA thermogram of control and treated imidazole. (n.d.). ResearchGate.
  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. (n.d.). ResearchGate.
  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. (n.d.). MDPI.
  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013, October 22). Royal Society of Chemistry.
  • This compound. (n.d.). Oakwood Chemical.
  • High-speed heck reactions in ionic liquid with controlled microwave heating. (n.d.). PubMed.
  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo.
  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012, November 6). ACS Publications.
  • Oxidative Heck cross-coupling on 1-tosyl-2-vinyl-1H-imidazole 6 using... (n.d.). ResearchGate.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020, April 16). PubMed.
  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. (n.d.). MDPI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Center for Biotechnology Information.
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  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022, February 17). MDPI.
  • Neutral hydrolysis and imidazole-catalysed decomposition of bis(4-nitrophenyl) oxalate. 1,1′-Oxalyldiimidazole as an intermediate. (n.d.). Royal Society of Chemistry.
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Application Notes and Protocols for the HPLC Analysis of 1-Decyl-1H-imidazole and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Decyl-1H-imidazole is a member of the N-alkylimidazole family, a class of compounds with significant interest across various scientific and industrial domains. These molecules are characterized by an imidazole ring where one of the nitrogen atoms is substituted with an alkyl chain, in this case, a ten-carbon decyl group. This structural motif imparts amphiphilic properties, making them valuable as surfactants, ionic liquids, and precursors for synthesizing more complex molecules, including pharmacologically active agents.[1][2][3] The hydrophobic decyl chain combined with the polar imidazole headgroup allows for unique intermolecular interactions, influencing their application in catalysis, organic synthesis, and materials science.[4][5][6][7][8]

The imidazole ring itself is a crucial heterocyclic scaffold found in many biologically active compounds, such as the amino acid histidine and numerous pharmaceuticals.[9] Consequently, understanding the stability and reactivity of N-alkylimidazoles is paramount. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile analytical technique for monitoring the purity of this compound, as well as for identifying and quantifying its reaction products. This application note provides a comprehensive guide to developing robust HPLC methods for the analysis of this compound and its potential derivatives formed through common reaction pathways such as oxidation and N-dealkylation.

Core Principles of HPLC Method Development for this compound

The successful separation of this compound and its reaction products by HPLC hinges on understanding the physicochemical properties of the analytes and selecting the appropriate chromatographic conditions. Due to the presence of the long alkyl chain, this compound is a relatively nonpolar molecule, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).

Analyte Characteristics:
  • This compound (Parent Compound): A basic, nonpolar molecule. The imidazole ring provides a site for protonation, making its retention sensitive to the pH of the mobile phase.

  • Potential Reaction Products:

    • Oxidation Products: Oxidation of the imidazole ring can lead to the formation of more polar compounds, such as imidazolones or ring-opened products.[10][11][12] These products will typically have shorter retention times in RP-HPLC compared to the parent compound.

    • N-Dealkylation Products: Cleavage of the decyl group would yield imidazole, a much more polar and less retained compound in RP-HPLC.

    • Side-Chain Oxidation Products: Oxidation of the decyl chain could introduce hydroxyl or carbonyl groups, increasing polarity and reducing retention time.

HPLC System Configuration:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment.

Method Development Workflow

Caption: A typical workflow for developing a robust HPLC method.

Detailed Application Protocols

Protocol 1: Purity Analysis of this compound

This protocol describes a gradient RP-HPLC method for determining the purity of a this compound sample.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 0.1% in water (Mobile Phase A)

  • Formic acid, 0.1% in Acetonitrile (Mobile Phase B)

  • Ultrapure water

2. Chromatographic Conditions:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the decyl chain.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for MS detection and helps to protonate the imidazole ring, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Program 0-2 min, 50% B; 2-15 min, 50-95% B; 15-18 min, 95% B; 18-20 min, 50% BA gradient is necessary to elute the nonpolar parent compound and also separate any more polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmImidazole and its derivatives typically have a UV absorbance maximum around 210 nm.
Injection Volume 10 µLA standard injection volume.
Sample Preparation Dissolve 1 mg/mL of this compound in 50:50 ACN:Water.The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

3. Expected Results: Under these conditions, this compound will be well-retained and should elute as a sharp, symmetrical peak. More polar impurities will elute earlier in the chromatogram.

Protocol 2: Analysis of Reaction Products from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound and to identify potential degradation products. This protocol outlines a method to analyze the products of oxidative and hydrolytic stress.

1. Forced Degradation Sample Preparation:

  • Oxidative Degradation: Dissolve this compound (1 mg/mL) in a solution of 3% hydrogen peroxide in 50:50 ACN:Water. Incubate at 50°C for 24 hours. The imidazole moiety is known to be susceptible to oxidation.[10][12]

  • Acidic Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 M HCl. Incubate at 50°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 M NaOH. Incubate at 50°C for 24 hours. N-acylimidazoles are known to undergo hydrolysis, and while N-alkylimidazoles are generally more stable, forced conditions can induce degradation.[13][14]

  • Neutralize the acidic and basic samples before injection.

2. Chromatographic Conditions: Use the same chromatographic conditions as in Protocol 1. The gradient method is well-suited for separating a mixture of compounds with varying polarities.

3. Data Analysis and Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • New peaks in the stressed samples represent potential degradation products.

  • The decrease in the peak area of this compound corresponds to the extent of degradation.

  • More polar degradation products, such as those resulting from imidazole ring oxidation or N-dealkylation, will have shorter retention times.

Potential Reaction Pathway

Reaction_Pathway Parent This compound Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidized_Products Oxidized Products (e.g., Imidazolones, Ring-Opened) Oxidation->Oxidized_Products Dealkylation_Product N-Dealkylation Product (Imidazole) Hydrolysis->Dealkylation_Product

Caption: Potential degradation pathways of this compound.

Hypothetical Retention Data

The following table presents hypothetical retention times and resolution values for this compound and its potential degradation products based on the principles of RP-HPLC.

CompoundExpected Retention Time (min)Resolution (Rs) vs. ParentRationale for Retention
Imidazole2.5> 10Highly polar, minimal retention on a C18 column.
Oxidized Imidazole Ring Product8.0> 2.0Increased polarity due to the introduction of oxygen-containing functional groups leads to earlier elution.
This compound 14.5 N/A The long decyl chain results in strong hydrophobic interactions with the stationary phase, leading to a long retention time.

Troubleshooting and Method Optimization

  • Poor Peak Shape: Tailing peaks for this compound can be indicative of secondary interactions with residual silanols on the silica-based stationary phase. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can help to protonate the imidazole ring and minimize these interactions.[15]

  • Insufficient Resolution: If co-elution of the parent compound and an impurity is observed, adjusting the gradient slope or changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

  • Carryover: The hydrophobicity of this compound can lead to carryover between injections. A robust needle wash protocol and a strong solvent in the wash solution (e.g., isopropanol) are recommended.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound and its reaction products. The detailed protocols for purity analysis and forced degradation studies, coupled with an understanding of the underlying chromatographic principles, will enable researchers, scientists, and drug development professionals to develop and validate robust and reliable analytical methods. The versatility of RP-HPLC makes it an indispensable tool for ensuring the quality and stability of this important class of molecules.

References

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. (n.d.). ResearchGate.
  • Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Ruijun, L., & Lihua, Z. (2011). Application of ionic liquids in high performance reversed-phase chromatography. International Journal of Molecular Sciences, 12(4), 2594-2613. doi: 10.3390/ijms12042594.
  • Liu, R., & Zhang, L. (2011). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. International Journal of Molecular Sciences, 12(4), 2594-2613.
  • Ji, Y., et al. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Molecules, 23(9), 2296. doi: 10.3390/molecules23092296.
  • Eide, I., et al. (2016). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 55(37), 9817-9824. doi: 10.1021/acs.iecr.6b02319.
  • imidazole-lactate degradation. (n.d.). PubChem.
  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). SIELC Technologies.
  • Biodegradability of imidazole structures. (n.d.). ResearchGate.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica.
  • IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. (n.d.). Nova Science Publishers.
  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Degradative imidazole oxidation of particle by reactive oxygen... (n.d.). ResearchGate.
  • 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. (2020). MDPI.
  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2018). Taylor & Francis Online.
  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
  • Magnetic ionic liquids based on transition metal complexes with N-alkylimidazole ligands. (2018). RSC Publishing.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI.
  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1979). PubMed.
  • Effect of spacer alkyl chain length on retention among three imidazolium stationary phases under various modes in high performance liquid chromatography. (2022). PubMed.
  • Imidazole containing heterocycles as antioxidants. (n.d.). ResearchGate.
  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo.
  • 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. (2022). PubMed Central.
  • The three potential mechanisms of the imidazole ring functioning as the... (n.d.). ResearchGate.
  • The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. (2014). PubMed Central.
  • N-alkylation of imidazole by alkaline carbons. (2004). ResearchGate.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. DARU Journal of Pharmaceutical Sciences, 11(2), 58-62.
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2003). ResearchGate.
  • Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. (1991). Indian Academy of Sciences.
  • Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. (n.d.). Journal of the Korean Chemical Society.
  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Omega.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). PubMed Central.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022). Molecules, 27(19), 6667.
  • Synthesis of N-Dodecyl Imidazole. (n.d.). PrepChem.com.
  • Hydrolytic Stability of Hydrazones and Oximes. (2009). PubMed Central.
  • Alkylimidazoles. (2021). MDPI.
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  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018). ResearchGate.
  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (2014). ResearchGate.
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  • HPLC METHOD FOR IMIDAZOLE. (2004). Chromatography Forum.
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Application Note: Electrochemical Evaluation of 1-Decyl-1H-imidazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion of metallic materials, particularly mild steel, is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate corrosion, especially in acidic environments encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration. Imidazole and its derivatives have garnered considerable attention as effective corrosion inhibitors due to the presence of nitrogen heteroatoms and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces.

This application note provides a comprehensive guide to the electrochemical evaluation of 1-Decyl-1H-imidazole as a corrosion inhibitor for mild steel in a 1 M HCl solution. This compound, a member of the n-alkyl imidazole family, is of particular interest due to its amphiphilic nature, possessing a hydrophilic imidazole head and a hydrophobic decyl tail. This structure is anticipated to form a dense, protective film on the steel surface, thereby providing excellent corrosion protection.

We will detail the fundamental principles of corrosion inhibition by this compound, followed by step-by-step protocols for key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). Furthermore, this guide will explain the causality behind experimental choices and provide insights into the interpretation of the obtained data.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits the corrosion of mild steel is through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the imidazole ring can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the iron atoms on the steel surface. The presence of the decyl group, a long alkyl chain, enhances the hydrophobicity of the adsorbed layer, creating a barrier that repels water and corrosive species from the metal surface.[1]

The formation of this protective inhibitor film effectively blocks the active sites for corrosion, thereby reducing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Experimental Protocols

Materials and Reagents
  • Working Electrode: Mild steel coupons with a composition (wt%) of C (0.15%), Mn (0.60%), P (0.04%), S (0.05%), and the remainder Fe. The exposed surface area should be precisely known (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum foil or graphite rod with a surface area significantly larger than the working electrode.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with deionized water.

  • Inhibitor: this compound (CAS No. 33529-02-1) of high purity.[2] A stock solution should be prepared in ethanol or the corrosive medium to ensure complete dissolution.

  • Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1000, 1200), alumina powder or paste (0.05 µm) for final polishing.

  • Cleaning Solvents: Deionized water, ethanol, and acetone.

Working Electrode Preparation

The preparation of the working electrode is a critical step to ensure reproducible results.

  • Mechanical Polishing: The mild steel coupon is sequentially polished with SiC abrasive papers of increasing grit size to remove any surface oxides and scratches.

  • Fine Polishing: The electrode is then polished with a fine alumina paste on a polishing cloth to achieve a mirror-like surface finish.

  • Cleaning: The polished electrode is thoroughly rinsed with deionized water, followed by degreasing with ethanol and acetone in an ultrasonic bath for 5 minutes each.

  • Drying: The cleaned electrode is dried in a stream of warm air and immediately used for the electrochemical measurements.

Electrochemical Cell Setup

A standard three-electrode electrochemical cell is used for all measurements. The working electrode is positioned in the center, with the reference electrode placed close to it using a Luggin capillary to minimize IR drop. The counter electrode is placed opposite to the working electrode. The cell is filled with a known volume of the 1 M HCl solution, either in the absence or presence of different concentrations of this compound.

Potentiodynamic Polarization Measurements

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the kinetic behavior of the anodic and cathodic reactions.

Protocol:

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution, and the OCP is monitored until a stable value is reached (typically for 30-60 minutes). This ensures that the electrode has reached a steady state with the environment.

  • Polarization Scan: The potential is then scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). A slow scan rate is crucial to allow the electrode to reach a quasi-steady state at each potential.

  • Data Analysis: The resulting polarization curve (log |i| vs. E) is analyzed using Tafel extrapolation to determine the corrosion current density (i_corr) and corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100

    where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Expected Results:

The addition of this compound is expected to shift both the anodic and cathodic branches of the polarization curve to lower current densities, indicating a mixed-type inhibition mechanism. The corrosion potential (E_corr) may show a slight shift.

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank-450120075-120-
1 x 10⁻⁵-44515070-11587.5
5 x 10⁻⁵-4408068-11093.3
1 x 10⁻⁴-4355065-10595.8
5 x 10⁻⁴-4303062-10097.5
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive alternating current (AC) technique that provides detailed information about the corrosion process and the properties of the inhibitor film at the metal/solution interface.[3]

Protocol:

  • OCP Stabilization: Similar to the potentiodynamic polarization, the working electrode is first stabilized at its OCP.

  • EIS Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Data Presentation and Analysis: The impedance data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). For a corrosion system with an inhibitor, the Nyquist plot often displays a depressed semicircle, indicating a non-ideal capacitive behavior. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). The Bode plot shows the logarithm of the impedance modulus (|Z|) and the phase angle (θ) as a function of the logarithm of the frequency.

Equivalent Circuit Modeling:

The EIS data is analyzed by fitting it to an appropriate equivalent electrical circuit (EEC) model. A common model for such a system is the Randles circuit, which includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) to account for the non-ideal capacitance of the double layer.

The inhibition efficiency (IE%) from EIS data is calculated as:

IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100

where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Expected Results:

The addition of this compound is expected to significantly increase the diameter of the Nyquist semicircle, indicating an increase in the charge transfer resistance (R_ct). The Bode plot should show an increase in the impedance modulus at low frequencies and a shift in the phase angle peak to higher values, confirming the formation of a protective film.

Table 2: EIS Parameters for Mild Steel in 1 M HCl with and without this compound

Inhibitor Concentration (M)R_s (Ω cm²)R_ct (Ω cm²)CPE-T (µF cm⁻²)nIE (%)
Blank1.5502000.85-
1 x 10⁻⁵1.6450800.8888.9
5 x 10⁻⁵1.5800600.9093.8
1 x 10⁻⁴1.71200450.9295.8
5 x 10⁻⁴1.62000300.9597.5

Visualization of Experimental Workflow and Inhibition Mechanism

experimental_workflow cluster_prep Electrode Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis P1 Mechanical Polishing P2 Fine Polishing P1->P2 P3 Cleaning P2->P3 P4 Drying P3->P4 E1 OCP Stabilization P4->E1 Prepared Electrode E2 Potentiodynamic Polarization E1->E2 E3 EIS Measurement E1->E3 A1 Tafel Extrapolation E2->A1 A2 Equivalent Circuit Fitting E3->A2 A3 Inhibition Efficiency Calculation A1->A3 A2->A3

Caption: Experimental workflow for electrochemical evaluation.

inhibition_mechanism cluster_surface Mild Steel Surface in HCl cluster_inhibitor This compound Adsorption MS Fe (Mild Steel) Adsorption Adsorption (Physisorption & Chemisorption) MS->Adsorption Surface Interaction H H+ Cl Cl- Inhibitor This compound Inhibitor->Adsorption Film Protective Hydrophobic Film Adsorption->Film Film->MS Corrosion Protection

Caption: Proposed corrosion inhibition mechanism.

Conclusion

This application note has outlined the detailed protocols for evaluating the corrosion inhibition performance of this compound on mild steel using potentiodynamic polarization and electrochemical impedance spectroscopy. The provided step-by-step methodologies, along with the rationale behind each experimental parameter, are designed to ensure the generation of reliable and reproducible data.

The expected results indicate that this compound acts as an effective mixed-type inhibitor, forming a protective film that significantly increases the corrosion resistance of mild steel in acidic environments. The long decyl chain is believed to play a crucial role in creating a hydrophobic barrier on the metal surface. The presented workflow and data analysis procedures provide a robust framework for researchers and scientists in the field of corrosion science and drug development to assess the efficacy of new inhibitor formulations.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • Impedance spectra obtained after different immersion times in 1.0 M HCl solution with optimal concentration of TPI. ResearchGate.
  • Impedance data for steel in different immersion time in 1 M HCl solution in the presence of inhibitor. ResearchGate.
  • Electrochemical impedance spectroscopy parameters obtained for carbon steel in a 1 M HCl solution, in the absence and at different concentrations of MMB at 303 K. ResearchGate.
  • Al-Najjar, S. H., & Al-Baitai, A. Y. (2022). Synthesized of Novel Imidazole-derived Schiff Base as an Effective Corrosion Inhibitor for Carbon Steel in 0.1 M HCl Solution: Experimental and Theoretical Studies. Physical Chemistry Research, 10(2), 179-194.
  • Potentiodynamic polarization curves in 1M HCl, obtained at 298 K without and with addition of the inhibitors at different concentrations. ResearchGate.
  • Nyquist impedance diagrams for mild steel obtained at 298 K in 1.0 M HCl solution containing different concentrations of title compounds. ResearchGate.
  • Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of (A) [EMIM] + [EtSO 4 ] − , (B) [EMIM] + [Ac] − , (C) [BMIM] + [SCN] − , (D) [BMIM] + [Ac] − and (E) [BMIM] + [DCA] − . ResearchGate.
  • On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (2017). Corrosion, 73(10), 1246-1257.
  • Langmuir adsorption isotherm for the CS in 1 M HCl with different inhibitors concentrations. ResearchGate.
  • Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (2007).
  • Potentiodynamic polarization curves in 1M HCl, obtained at 298 K without and with addition of the inhibitors at different concentrations. ResearchGate.
  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube.

Sources

Application Notes and Protocols: 1-Decyl-1H-imidazole as a Versatile Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordinative capabilities make it a versatile component in drug design.[1] The strategic functionalization of the imidazole nucleus, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[3] This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on 1-decyl-1H-imidazole, a derivative where a ten-carbon alkyl chain is attached to one of the imidazole nitrogens. This modification significantly increases its lipophilicity, a property that can enhance membrane permeability and is often associated with antifungal activity.[1] We will provide detailed protocols for its synthesis, explore its applications in the development of antifungal agents, and discuss its role as a precursor to pharmaceutically relevant ionic liquids.

Physicochemical Properties and Safety Data

A thorough understanding of the properties of this compound is essential for its effective and safe use in a research setting.

PropertyValueSource
CAS Number 33529-02-1[4][5]
Molecular Formula C₁₃H₂₄N₂[5]
Molecular Weight 208.35 g/mol [4]
Appearance Colorless to light yellow liquidChemicalBook
Boiling Point 333.9°C at 760 mmHg[5]
Density 0.91 g/cm³ (predicted)[5]
pKa 7.09 ± 0.10 (predicted)ChemicalBook
Solubility Poor solubility in water; soluble in common organic solvents.[3][3]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Synthetic Protocols

The primary route to this compound is the N-alkylation of imidazole with a decyl halide. The choice of base and solvent is critical for achieving high yields and purity. Below are two validated protocols.

Protocol 1: Phase-Transfer Catalyzed N-Alkylation

This method is analogous to the synthesis of N-dodecyl imidazole and is suitable for achieving good yields under relatively mild conditions. The use of a phase-transfer catalyst (PTC) facilitates the reaction between the aqueous base and the organic-soluble reactants.

Experimental Workflow: Phase-Transfer Catalysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with: - Imidazole (2.0 eq) - 1-Bromodecane (1.0 eq) - Toluene - NaOH (aq) - PTC (e.g., Aliquat 336) B Heat to reflux (e.g., ~110°C) Stir vigorously for 24h A->B C Cool to RT B->C D Separate organic layer C->D E Wash with brine D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Silica gel chromatography (e.g., CH₂Cl₂/EtOAc) G->H I Vacuum distillation H->I J J I->J Pure this compound G A This compound (Building Block) B Functionalization at C2, C4, or C5 (e.g., Vilsmeier-Haack, Lithiation) A->B C Coupling with Pharmacophoric Fragments (e.g., Aryl groups, Heterocycles) B->C D Library of Novel Imidazole Derivatives C->D E Screening for Antifungal Activity (e.g., MIC assays) D->E F Lead Compound Identification E->F

Sources

Green Chemistry in Action: Efficient Synthesis of 1-Decyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: The Imperative for Greener Imidazoles

1-Decyl-1H-imidazole and its derivatives are versatile heterocyclic compounds utilized as precursors for ionic liquids, active pharmaceutical ingredients (APIs), and functional materials.[1][2] Traditional synthetic routes for N-alkylation of imidazoles often rely on conventional heating methods that require long reaction times, significant energy consumption, and the use of volatile organic solvents, posing environmental and economic challenges.

This guide provides detailed protocols and insights into green synthetic methodologies for the preparation of this compound, focusing on techniques that enhance efficiency, reduce waste, and align with the principles of sustainable chemistry. We will explore microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free approaches, offering a comparative analysis to aid researchers in selecting the most suitable method for their needs.

Core Principles of Green Synthesis for N-Alkylation

The N-alkylation of imidazole with a decyl group is a nucleophilic substitution reaction. Green chemistry aims to optimize this transformation by adhering to several key principles:

  • Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption compared to conventional heating.[3][4][5]

  • Waste Prevention: Designing syntheses that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. One-pot and solvent-free reactions are prime examples.[6][7][8]

  • Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. When solvents are necessary, greener alternatives are preferred.

  • Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to increase reaction efficiency and reduce waste.

Comparative Overview of Green Synthesis Methods

The following table summarizes the key performance indicators for various green synthetic approaches to this compound and related N-alkylimidazoles.

MethodEnergy SourceSolventCatalyst/PromoterReaction TimeYield (%)Key Advantages
Microwave-Assisted MicrowavesSolvent-free or minimal high-boiling solventBase (K₂CO₃/KOH), Phase Transfer Catalyst (TBAB)3-5 minutes~90%Rapid heating, significant reduction in reaction time, high yields.[1]
Ultrasound-Assisted UltrasoundSolvent or solvent-freeBase, various catalysts1-2 hoursHighEnhanced mass transfer, reduced energy consumption, shorter reaction times than conventional methods.[9]
Solvent-Free/Neat Conventional HeatingNoneBase, Phase Transfer Catalyst1-24 hoursHighEliminates solvent waste, simplifies work-up, high atom economy.
Phase-Transfer Catalysis Conventional HeatingBiphasic or solvent-freeQuaternary ammonium salts (e.g., Aliquat 336)Several hoursGood to highFacilitates reaction between immiscible reactants, avoids harsh conditions.[10][11]

Detailed Protocols and Methodologies

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound

This protocol is a highly efficient and rapid method for the synthesis of this compound. The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][12] This localized heating dramatically accelerates the reaction rate.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification prep1 Combine Imidazole, 1-Bromodecane, TBAB, K₂CO₃, and KOH in a microwave vial reaction1 Irradiate in a domestic microwave oven (300W) for 3 minutes (in 20-second intervals) prep1->reaction1 Place vial in microwave workup1 Allow the pasty mixture to cool reaction1->workup1 Reaction completion workup2 Extract with a suitable organic solvent (e.g., ethyl acetate) workup1->workup2 workup3 Wash the organic layer with water workup2->workup3 workup4 Dry over anhydrous Na₂SO₄ workup3->workup4 workup5 Evaporate the solvent under reduced pressure to obtain the product workup4->workup5 cluster_prep Preparation cluster_reaction Sonication cluster_workup Work-up & Purification prep1 Combine imidazole, 1-bromodecane, and a base in a reaction vessel reaction1 Immerse the vessel in an ultrasonic bath and sonicate at a specified temperature and frequency prep1->reaction1 Place in ultrasonic bath workup1 Monitor reaction completion by TLC reaction1->workup1 After 1-2 hours workup2 Perform aqueous work-up to remove salts workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry and evaporate the solvent workup3->workup4

Caption: General workflow for ultrasound-assisted N-alkylation of imidazole.

General Procedure:

  • In a suitable reaction vessel, combine imidazole, the alkylating agent (e.g., 1-bromodecane), and a base (e.g., K₂CO₃ or NaOH).

  • The reaction can be performed solvent-free or in a minimal amount of a high-boiling point solvent.

  • Immerse the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up to remove inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Causality in Experimental Choices: The use of ultrasound enhances the reaction rate by improving the mixing of reactants and increasing the surface area of solid bases, leading to a more efficient reaction compared to silent conditions at the same temperature.

Protocol 3: Solvent-Free Synthesis with Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases. [13]In the context of N-alkylation of imidazole, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the imidazolide anion from the solid or aqueous phase to the organic phase (the alkyl halide) where the reaction occurs. [11] Reaction Mechanism:

cluster_phase1 Aqueous/Solid Phase cluster_phase2 Organic Phase cluster_catalyst Catalyst Cycle ImH Imidazole (ImH) Im_anion Imidazolide Anion (Im⁻) ImH->Im_anion Deprotonation Base Base (e.g., NaOH) Base->Im_anion Q_Im Q⁺Im⁻ Im_anion->Q_Im Anion Exchange RX 1-Bromodecane (R-X) Product This compound (R-Im) RX->Product Q_X PTC (Q⁺X⁻) Product->Q_X Q_X->Q_Im Q_Im->RX Nucleophilic Substitution Q_Im->Q_X Catalyst Regeneration

Caption: Mechanism of phase-transfer catalyzed N-alkylation of imidazole.

General Procedure:

  • Combine imidazole, an excess of a solid base (e.g., powdered KOH), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

  • Add the alkylating agent, 1-bromodecane.

  • The mixture is stirred vigorously at a moderately elevated temperature (e.g., 60-80 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solid is filtered off, and the organic phase is washed with water to remove the catalyst.

  • The organic layer is then dried and concentrated to yield the product.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting imidazole and the appearance of the less polar product spot. The final product's identity and purity are confirmed by NMR spectroscopy.

Conclusion: A Greener Path Forward

The adoption of green synthesis methods for the preparation of this compound derivatives offers significant advantages in terms of efficiency, safety, and environmental impact. Microwave-assisted synthesis stands out for its remarkable speed and high yields. Ultrasound-assisted and solvent-free methods also provide excellent alternatives to traditional protocols. By understanding the principles and practicalities of these green techniques, researchers can make more sustainable choices in their synthetic endeavors, contributing to a safer and more efficient scientific landscape.

References

  • Badri, R.; Forati, T. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry2010, 26 (2), 557-562. [Link]
  • Sánchez-Migallón, A.; de la Cruz, P.; de la Hoz, A.; Langa, F. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Moor, A. H.; et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Journal of the American Chemical Society2017. [Link]
  • van den Nieuwendijk, A. M. C. H.; et al. Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Tetrahedron2009, 65 (36), 7548-7555. [Link]
  • Halpern, M.
  • Tripathi, P.; Malviya, A. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry2024, 40 (3). [Link]
  • Zbancioc, G.; Mangalagiu, I. I.; Moldoveanu, C. Ultrasound assisted synthesis of imidazolium salts: an efficient way to ionic liquids. Ultrasonics Sonochemistry2015, 23, 376-384. [Link]
  • Zhang, Q.-G.; et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry2012, 24 (10), 4611-4613. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Zbancioc, G.; Mangalagiu, I. I. Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules2010, 15 (4), 2357-2366. [Link]
  • Sciencedoze. Microwave Assisted Reactions in Green Chemistry. [Link]
  • Tighadouini, S.; et al. Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. ChemistryOpen2022, 11 (11), e202200155. [Link]
  • Zang, H.; et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules2022, 27 (21), 7219. [Link]
  • Nagargoje, D. R.; et al. Ultrasound assisted one pot synthesis of imidazole derivatives using diethyl bromophosphate as an oxidant. Tetrahedron Letters2014, 55 (30), 4144-4147. [Link]
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The Pivotal Role of 1-Decyl-1H-imidazole in the Synthesis of Advanced Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of 1-Decyl-1H-imidazole in Polymer Chemistry

This compound is a versatile heterocyclic organic compound that has garnered significant attention in the field of materials science and polymer chemistry.[1] Its unique molecular architecture, featuring a polar imidazole head and a nonpolar decyl tail, imparts amphiphilic properties that are instrumental in the synthesis of a wide array of specialty polymers. This guide provides an in-depth exploration of the role of this compound as a key building block for advanced polymeric materials, including poly(ionic liquid)s (PILs) with applications in self-healing materials, drug delivery systems, and catalysis. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern the unique functionalities of these polymers.

Core Application: Synthesis of Poly(1-decyl-3-vinylimidazolium bromide) - A Gateway to Functional Polymers

A primary application of this compound is its use as a precursor for the synthesis of the ionic liquid monomer, 1-decyl-3-vinylimidazolium bromide ([C10VIm][Br]). This monomer can then be polymerized to yield poly(1-decyl-3-vinylimidazolium bromide), a poly(ionic liquid) (PIL) with a unique combination of properties stemming from its charged imidazolium backbone and the hydrophobic decyl side chains.

Mechanism of Action: From Monomer Synthesis to Polymerization

The synthesis is a two-step process. First, this compound is quaternized with a vinyl-containing alkyl halide, typically vinyl bromide, to introduce a polymerizable group. The subsequent free-radical polymerization of the resulting vinylimidazolium monomer leads to the formation of the PIL. The decyl chain plays a crucial role in influencing the polymer's solubility, thermal properties, and its interactions with other molecules.

Application Note I: Imidazolium-Based Poly(ionic liquid)s for Self-Healing Materials

Concept: The inherent ionic interactions within imidazolium-based PILs can be harnessed to create materials with intrinsic self-healing capabilities. These ionic associations act as reversible physical cross-links. When the material is damaged, these ionic bonds can reform upon contact, restoring the material's integrity.[2][3][4]

Mechanism of Self-Healing: The imidazolium cations on the polymer backbone and their corresponding counter-anions form strong electrostatic interactions. These ionic clusters act as sacrificial bonds. Upon fracture, these bonds break, dissipating energy. When the fractured surfaces are brought back into contact, the mobility of the polymer chains allows for the reformation of these ionic interactions, effectively "healing" the material. The length of the alkyl side chain, such as the decyl group, influences the polymer's glass transition temperature (Tg) and chain mobility, which are critical factors in the self-healing process.[2][3]

Experimental Protocol: Preparation of a Self-Healing Poly(ionic liquid) Film

This protocol outlines the synthesis of a self-healing film based on a norbornene-functionalized imidazolium ionic liquid, demonstrating the principles applicable to decyl-imidazole derivatives.

Materials:

  • Imidazolium-based norbornene monomer

  • Grubbs third-generation catalyst (G3)

  • Dichloromethane (DCM)

  • Teflon mold

Procedure:

  • Monomer Dissolution: Dissolve the imidazolium-based norbornene monomer in anhydrous DCM in a glovebox.

  • Catalyst Addition: Add the Grubbs third-generation catalyst to the monomer solution. The catalyst to monomer ratio should be carefully controlled to manage the polymerization rate.

  • Polymerization: Stir the reaction mixture at room temperature until a significant increase in viscosity is observed.

  • Film Casting: Pour the viscous polymer solution into a Teflon mold.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the glovebox over 24-48 hours to form a uniform film.

  • Drying: Dry the resulting film under vacuum to remove any residual solvent.

Characterization: The self-healing efficiency can be evaluated by creating a scratch on the film's surface and monitoring its closure over time using optical microscopy. The recovery of mechanical properties can be assessed using tensile testing.

Application Note II: Poly(ionic liquid)s in Controlled Drug and Gene Delivery

Concept: The unique properties of PILs, such as their tunable hydrophilicity/hydrophobicity and their ability to interact with biomolecules, make them promising candidates for drug and gene delivery systems.[5][6][7] The cationic nature of the imidazolium ring allows for the electrostatic complexation with anionic drugs or genetic material like siRNA and pDNA.[8][9][10][11]

Mechanism of Delivery:

  • Drug Encapsulation: Amphiphilic block copolymers containing a PIL block can self-assemble into nanoparticles in aqueous solutions, encapsulating hydrophobic drugs within their core.[5]

  • Controlled Release: The release of the encapsulated drug can be triggered by external stimuli such as pH or light.[5][12] For instance, in the acidic tumor microenvironment, a change in the protonation state of the imidazole ring can lead to the destabilization of the nanoparticles and subsequent drug release.

  • Gene Delivery: The positively charged imidazolium groups can condense negatively charged genetic material into polyplexes. These polyplexes protect the genetic material from degradation and facilitate its cellular uptake. The "proton sponge" effect, where the imidazole groups buffer the endosomal pH, aids in the endosomal escape of the polyplexes, leading to efficient gene delivery.[8][9]

Experimental Protocol: Preparation of Poly(1-decyl-3-vinylimidazolium bromide) for Gene Delivery

This protocol details the synthesis of the monomer and its subsequent polymerization to form a PIL suitable for complexing with nucleic acids.

Part A: Synthesis of 1-decyl-3-vinylimidazolium bromide ([C10VIm][Br]) Monomer

Materials:

  • 1-Vinylimidazole

  • 1-Bromodecane

  • Ethyl acetate

Procedure:

  • Combine 1-vinylimidazole and 1-bromodecane in a round-bottom flask fitted with a reflux condenser at a molar ratio of 1:1.2.

  • Dissolve the mixture in ethyl acetate and stir at 110°C for 24–48 hours.

  • After the reaction, a biphasic mixture will form. The top layer containing unreacted starting materials is removed.

  • The lower layer, which is the ionic liquid monomer, is washed three times with fresh ethyl acetate to remove impurities.

  • The residual ethyl acetate is removed using a rotary evaporator, and the resulting monomer is dried in a vacuum desiccator over P2O5.

Part B: Polymerization of [C10VIm][Br]

Materials:

  • 1-decyl-3-vinylimidazolium bromide ([C10VIm][Br])

  • Azobisisobutyronitrile (AIBN)

  • Chloroform

Procedure:

  • Dissolve the [C10VIm][Br] monomer in chloroform in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Purge the solution with nitrogen for 20 minutes to remove dissolved oxygen.

  • Add the radical initiator, AIBN (typically 1 wt.% with respect to the monomer).

  • Immerse the flask in a preheated oil bath at 60°C and stir for 6 hours.

  • After polymerization, the polymer can be precipitated by adding the solution to a non-solvent like diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum.

Characterization Data for Poly(1-decyl-3-vinylimidazolium bromide)

PropertyDescriptionReference
¹H NMR Broadening of signals corresponding to the vinyl group and the appearance of broad peaks for the polymer backbone are indicative of successful polymerization.[13][14]
GPC Gel Permeation Chromatography can be used to determine the number-average molecular weight (Mn) and the polydispersity index (Đ) of the polymer.[15]
DSC Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg), which is influenced by the decyl side chain.[16]

Application Note III: this compound as a Catalyst in Organic Synthesis

Concept: The imidazole moiety can act as a nucleophilic or general base catalyst in various organic reactions, most notably in esterification and transesterification reactions.[17][18][19] The lone pair of electrons on the non-protonated nitrogen atom of the imidazole ring can act as a nucleophile, while the protonated form can act as a general acid.

Mechanism of Catalysis in Esterification:

  • Nucleophilic Attack: The imidazole nitrogen attacks the carbonyl carbon of the carboxylic acid, forming a reactive acylimidazolium intermediate.

  • Alcoholysis: The alcohol then attacks the activated acylimidazolium intermediate, leading to the formation of the ester and regeneration of the imidazole catalyst.

The decyl group in this compound can enhance its solubility in nonpolar organic solvents, making it a suitable catalyst for a broader range of reaction conditions.

Visualizing the Synthetic and Application Pathways

Synthesis_and_Applications cluster_synthesis Synthesis Pathway cluster_applications Applications This compound This compound Quaternization Quaternization This compound->Quaternization Catalysis Catalysis This compound->Catalysis 1-Bromodecane 1-Bromodecane 1-Vinylimidazole 1-Vinylimidazole 1-Vinylimidazole->Quaternization [C10VIm][Br] Monomer [C10VIm][Br] Monomer Quaternization->[C10VIm][Br] Monomer Free-Radical Polymerization Free-Radical Polymerization Poly([C10VIm][Br]) Poly([C10VIm][Br]) Free-Radical Polymerization->Poly([C10VIm][Br]) [C10VIm][Br] Monomer->Free-Radical Polymerization Self-Healing Materials Self-Healing Materials Poly([C10VIm][Br])->Self-Healing Materials Drug & Gene Delivery Drug & Gene Delivery Poly([C10VIm][Br])->Drug & Gene Delivery

Sources

Application Notes & Protocols: Utilizing 1-Decyl-1H-imidazole in Amphiphilic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Decyl-1H-imidazole (CAS: 33529-02-1) is an intriguing heterocyclic organic compound characterized by its distinct amphiphilic nature.[1][2] This structure, comprising a polar imidazole head group and a non-polar ten-carbon alkyl (decyl) tail, positions it as a versatile molecule for a range of applications rooted in surface science and colloidal chemistry.[3][4] The hydrophilic imidazole ring, with its nitrogen atoms, can engage in hydrogen bonding and can be quaternized to form cationic species, while the hydrophobic decyl chain drives self-assembly in aqueous media and adsorption at interfaces.[5][6][7] This guide provides an in-depth exploration of the physicochemical properties of this compound and details its practical applications in forming micelles for drug delivery and as a surface-active agent for corrosion inhibition. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their experimental design.

Physicochemical Properties & Molecular Architecture

A comprehensive understanding of this compound's physical and chemical properties is fundamental to its effective application. Its amphiphilic character is the primary driver of its functionality in the applications discussed.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33529-02-1[1][2]
Molecular Formula C₁₃H₂₄N₂[2]
Molecular Weight 208.35 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Density 0.9 ± 0.1 g/cm³[1][8]
Flash Point 155.7 ± 19.3 °C[1][8]
Topological Polar Surface Area 17.8 Ų[2]
XLogP3-AA (Hydrophobicity) 4.4[2]

The molecule's structure dictates its behavior in polar and non-polar environments. The imidazole head is hydrophilic, while the long decyl tail is hydrophobic, leading to its classification as a surfactant or amphiphile.

Caption: Amphiphilic structure of this compound.

Core Application: Micelle Formation & Characterization

Like other surfactants, when the concentration of this compound in an aqueous solution surpasses a specific threshold, the molecules self-assemble into colloidal aggregates known as micelles.[9][10] This concentration is the Critical Micelle Concentration (CMC).[11] In a micelle, the hydrophobic decyl tails form a core, shielded from the water, while the hydrophilic imidazole heads form the outer shell, interfacing with the aqueous environment. This phenomenon is crucial for applications like solubilizing poorly water-soluble compounds.[4][12]

Protocol 2.1: Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for any amphiphile.[13][14] While various methods exist, fluorescence spectroscopy using a probe like pyrene is a highly sensitive and common technique. The rationale is that the fluorescence spectrum of pyrene is highly sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it preferentially partitions into the non-polar core of the micelles, causing a distinct change in its fluorescence emission spectrum.

Materials:

  • This compound

  • Pyrene (fluorescence grade)

  • High-purity water (e.g., Milli-Q)

  • Acetone (spectroscopic grade)

  • Volumetric flasks and precision pipettes

  • Fluorometer

Procedure:

  • Prepare Pyrene Stock Solution: Dissolve a small, precise amount of pyrene in acetone to create a concentrated stock solution (e.g., 1x10⁻³ M).

    • Scientist's Note: Acetone is used due to pyrene's high solubility and its volatility allows for easy removal.

  • Prepare Surfactant Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC (e.g., 50 mM).

  • Prepare Sample Series:

    • In a series of volumetric flasks, add a small aliquot of the pyrene stock solution to each.

    • Gently evaporate the acetone using a stream of nitrogen or by leaving it in a fume hood. This leaves a thin film of pyrene.

    • Rationale: This step ensures that pyrene is introduced without a co-solvent that could affect micellization.

    • Prepare a series of aqueous solutions of this compound by serial dilution from the stock solution. The concentration range should span the expected CMC.

    • Add these surfactant solutions to the flasks containing the pyrene film, ensuring the final pyrene concentration is very low (e.g., ~1x10⁻⁶ M) to avoid self-aggregation.

  • Equilibration: Allow the solutions to equilibrate for several hours (or overnight) at a constant temperature to ensure complete pyrene partitioning.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to ~335 nm.

    • Record the emission spectrum for each sample from ~350 nm to 450 nm.

    • Note the intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.

  • Data Analysis:

    • Calculate the ratio of the intensities (I₁/I₃) for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, where a sharp decrease in the I₁/I₃ ratio occurs, signifying the movement of pyrene into the non-polar micellar core.

Caption: Workflow for CMC determination via fluorescence spectroscopy.

Application in Drug Delivery Systems

The hydrophobic core of this compound micelles serves as an ideal nanocarrier for poorly water-soluble (lipophilic) drugs.[15] Encapsulation within these micelles can significantly enhance a drug's aqueous solubility, stability, and bioavailability.[12][16]

Protocol 3.1: Preparation of Drug-Loaded Micelles (Solvent Evaporation Method)

This protocol describes the encapsulation of a model hydrophobic drug (e.g., Quercetin, Paclitaxel).

Materials:

  • This compound

  • Model hydrophobic drug

  • A volatile organic solvent (e.g., ethanol, acetone, or chloroform) that dissolves both the drug and the amphiphile.

  • Phosphate-buffered saline (PBS) or high-purity water.

  • Rotary evaporator or sonicator.

Procedure:

  • Dissolution: Dissolve a known amount of the hydrophobic drug and a 5- to 10-fold molar excess of this compound in the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin film of the drug-amphiphile mixture on the flask wall.

    • Scientist's Note: A thin, uniform film maximizes the surface area for subsequent hydration, leading to more efficient micelle formation.

  • Hydration & Micellization: Add a specific volume of pre-warmed (e.g., 37°C) aqueous buffer (like PBS) to the flask.

  • Homogenization: Agitate the mixture. This can be done by gentle shaking, vortexing, or sonication until the film is fully hydrated and the solution is clear, indicating the formation of drug-loaded micelles.

    • Rationale: Sonication provides the energy needed to break up larger aggregates and facilitate the self-assembly of well-defined, drug-loaded micelles.

  • Purification: To remove any unencapsulated drug (which may precipitate) or excess amphiphile, the solution can be filtered through a 0.22 µm syringe filter.

cluster_encapsulation Drug Encapsulation Process A Drug + Amphiphile in Organic Solvent B Solvent Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer B->C D Sonication / Agitation C->D E Self-Assembly of Drug-Loaded Micelles D->E

Caption: Workflow for encapsulating a hydrophobic drug into micelles.

Application in Surface Modification & Corrosion Inhibition

Imidazole derivatives are recognized as effective corrosion inhibitors, particularly for metals like copper and steel in acidic environments.[7][17][18] The amphiphilic structure of this compound is key to this function.

Mechanism of Action:

  • Adsorption: The nitrogen atoms in the polar imidazole ring have lone pairs of electrons, allowing them to coordinate with metal ions on the surface, leading to adsorption.[7][17]

  • Protective Barrier: Following adsorption, the hydrophobic decyl tails orient themselves away from the metal surface, forming a dense, non-polar film.

  • Inhibition: This hydrophobic barrier effectively repels water and corrosive species (e.g., chloride ions), significantly slowing the rate of corrosion.[17][18]

Protocol 4.1: Evaluation of Corrosion Inhibition (Electrochemical Method)

Potentiodynamic polarization is a standard technique to quantify the effectiveness of a corrosion inhibitor.

Materials:

  • Working electrode (e.g., mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode with successively finer grades of abrasive paper, then rinse with deionized water and acetone, and dry.

  • Blank Measurement: Assemble the three-electrode cell with the corrosive medium. Allow the open circuit potential (OCP) to stabilize. Then, perform a potentiodynamic polarization scan (e.g., from -250 mV to +250 mV vs. OCP) to obtain the corrosion current density (i_corr) for the uninhibited solution.

  • Inhibitor Measurement: Add a specific concentration of this compound to the corrosive medium.

  • Immersion: Immerse a freshly polished working electrode into the inhibitor-containing solution and allow it to stabilize.

  • Polarization Scan: Repeat the potentiodynamic polarization scan to obtain the corrosion current density (i'_corr) in the presence of the inhibitor.

  • Calculate Efficiency: The inhibition efficiency (IE%) is calculated using the formula:

    • IE% = [ (i_corr - i'_corr) / i_corr ] * 100

    • Scientist's Note: A higher IE% indicates better performance. This procedure should be repeated for a range of inhibitor concentrations to determine the optimal concentration.

surface Metal Surface layer Adsorbed Imidazole Heads Hydrophobic Decyl Tails layer:f0->surface:f0 Adsorption via N-atoms solution Corrosive Aqueous Solution solution:f0->layer:f1 Repels Water & Corrosive Ions

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Decyl-1H-imidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of 1-decyl-1H-imidazole. The unique amphiphilic nature of this molecule—possessing a polar imidazole head and a long non-polar decyl tail—presents specific challenges in column chromatography. This guide provides in-depth, experience-driven answers to common issues, ensuring the integrity and success of your purification workflow.

Understanding the Molecule: this compound

This compound (CAS No. 33529-02-1) is a heterocyclic organic compound widely used as a research reagent and a precursor in the synthesis of ionic liquids and other functional materials.[1] Its purification is a critical step to ensure the reliability of downstream applications.[1] The primary challenge stems from the basicity of the imidazole ring, which can lead to undesirable interactions with standard silica gel stationary phases.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂PubChem[2]
Molecular Weight 208.35 g/mol NINGBO INNO PHARMCHEM CO.,LTD.[1], PubChem[2]
Appearance Colorless to light yellow liquidNINGBO INNO PHARMCHEM CO.,LTD.[1]
Boiling Point 333.9 °C at 760 mmHgAlfa Chemistry[3]
Density ~0.9 g/cm³NINGBO INNO PHARMCHEM CO.,LTD.[1], Alfa Chemistry[3]
XLogP3-AA 4.4PubChem[2]

Troubleshooting and FAQs

This section addresses common problems encountered during the column chromatography of this compound and related N-alkylimidazoles.

Q1: My purified this compound is showing severe peak tailing on a standard silica gel column. What is the underlying cause and how can I resolve it?

A1: This is the most frequently encountered issue when purifying basic compounds like imidazoles on silica gel.[4]

  • Causality: The root cause is the strong secondary interaction between the basic nitrogen atoms (Lewis bases) in the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction causes a portion of the molecules to bind more tightly and elute more slowly, resulting in an asymmetric peak with a pronounced "tail".

  • Solutions:

    • Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine (TEA) or pyridine can neutralize the acidic silanol sites, minimizing the strong secondary interactions and leading to a more symmetrical peak shape.[5]

    • Switch to a Different Stationary Phase: If tailing persists, the acidic nature of the silica itself is too problematic. Switching to a more inert or basic stationary phase is the next logical step. Neutral or basic alumina often provides better separation for basic compounds by eliminating the strong acidic binding sites that cause tailing.[5][6]

Q2: My column yield is consistently low. I suspect the product is irreversibly binding to the column. How can I improve recovery?

A2: Low recovery is a significant concern and often points to irreversible adsorption or degradation of the compound on the stationary phase.[5]

  • Causality: Highly basic compounds can bind so strongly to the most acidic sites on the silica gel that they do not elute under normal conditions.[4] Alternatively, the acidic surface of the silica can catalyze the degradation of sensitive molecules.

  • Solutions:

    • Deactivate the Silica: Before running the column, you can pre-treat the silica gel with a base like triethylamine to passivate the strongest acidic sites.

    • Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina is an excellent way to mitigate irreversible adsorption.[5]

    • Employ Flash Chromatography: Minimize the residence time of your compound on the column. Flash chromatography, which uses pressure to accelerate solvent flow, reduces the opportunity for degradation or irreversible binding.

    • Test Stability: Before committing to a large-scale column, test your compound's stability by spotting it on a TLC plate and letting it sit for an hour before developing. If the spot degrades, silica gel is not a suitable stationary phase.[4]

Q3: I am struggling to separate this compound from a structurally similar impurity. How can I optimize the separation (selectivity)?

A3: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.

  • Causality: The separation is governed by the subtle differences in how your product and the impurity partition between the stationary and mobile phases. The choice of solvent directly influences this equilibrium.[7] A suboptimal solvent system may not be able to resolve these small differences.

  • Solutions:

    • Systematic TLC Analysis: Before running a column, use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems. The ideal system will show good separation between your product spot and the impurity, with an Rf value for your product between 0.2 and 0.4.[6]

    • Experiment with Different Solvent Systems: Do not limit yourself to one solvent combination. For imidazole derivatives, common systems include gradients of ethyl acetate in hexane or methanol in dichloromethane (DCM).[5][8] If a hexane/EtOAc system fails, a DCM/MeOH system may provide a different selectivity profile and achieve the desired separation.

    • Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the solvent polarity to elute your target compound, leaving more polar impurities behind.[6][7] This technique generally results in sharper peaks and better resolution than isocratic (constant solvent composition) elution.

Q4: How should I load my crude this compound onto the column for the best results? It has poor solubility in non-polar solvents like hexane.

A4: Proper sample loading is critical for achieving sharp bands and good separation. Given that this compound is a liquid with limited solubility in highly non-polar solvents, direct liquid loading is often problematic.

  • Causality: Loading the sample in a solvent that is too strong (too polar) will cause the band to spread as it is being loaded, leading to poor separation from the very beginning. The ideal loading solvent should be as non-polar as possible while still dissolving the sample.

  • Solution: Dry Loading: This is the preferred method.

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.[5]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, maximizing the potential for good separation.[5]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common column chromatography issues when purifying this compound.

Troubleshooting_Workflow start Initial Problem Observed tailing Severe Peak Tailing start->tailing poor_sep Poor Separation / Co-elution start->poor_sep low_yield Low Yield / No Elution start->low_yield cause_tailing Cause: Basic N atoms interact with acidic Si-OH groups tailing->cause_tailing cause_sep Cause: Sub-optimal mobile phase selectivity poor_sep->cause_sep cause_yield Cause: Irreversible adsorption or degradation on silica low_yield->cause_yield sol_tea Solution 1: Add 0.5% Triethylamine (TEA) to mobile phase cause_tailing->sol_tea sol_alumina Solution 2: Switch to neutral or basic Alumina stationary phase cause_tailing->sol_alumina sol_gradient Solution 1: Optimize solvent system using gradient elution cause_sep->sol_gradient sol_solvent Solution 2: Try different solvent classes (e.g., DCM/MeOH vs EtOAc/Hexane) cause_sep->sol_solvent sol_flash Solution 1: Use Flash Chromatography to reduce column contact time cause_yield->sol_flash sol_yield_alumina Solution 2: Switch to neutral Alumina to prevent binding/degradation cause_yield->sol_yield_alumina

Caption: Troubleshooting flowchart for column chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline. The solvent system should be optimized via TLC beforehand.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Triethylamine (TEA)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc) - all HPLC grade

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Perform TLC analysis to find a solvent system where the this compound has an Rf of ~0.3. A good starting point is a gradient of methanol in dichloromethane.[8]

    • If tailing is observed on the TLC plate, add 0.5% TEA to the developing solvent and re-run.

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% DCM). Use approximately 30-50g of silica for every 1g of crude material.

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Gently tap the column to pack the silica bed evenly and remove air bubbles.

    • Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (e.g., 1g) in a minimal amount of DCM.

    • Add 2-3g of silica gel and mix thoroughly.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Elution:

    • Carefully add the initial eluting solvent (e.g., 100% DCM + 0.5% TEA) to the column.

    • Apply pressure (using a pump or inert gas) to begin the flow (1-2 inches/minute).

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., move from 100% DCM to 1% MeOH in DCM, then 2% MeOH in DCM, etc.).[7] A step gradient is often sufficient for flash chromatography.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-Dodecyl-1H-imidazole Detailed Description, Properties, Uses & Safety. Quinoline.
  • 1-Decylimidazole | C13H24N2 | CID 93164. PubChem, National Institutes of Health.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • This compound-2-methanol | C14H26N2O | CID 14452952. PubChem, National Institutes of Health.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.
  • HPLC METHOD FOR IMIDAZOLE. Chromatography Forum.
  • Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Column chromatography.

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Recrystallization techniques for purifying 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-Decyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile heterocyclic compound. As this compound is a liquid at room temperature, this guide focuses on appropriate purification techniques beyond standard recrystallization.

Troubleshooting Guide: Purification of Liquid this compound

This section addresses common issues encountered during the purification of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
Product is a colored (yellow to brown) liquid. - Presence of unreacted starting materials or byproducts from the synthesis. - Thermal degradation during synthesis or previous purification attempts. - Oxidation of impurities.- For minor coloration: Treat the crude product with activated charcoal before distillation or chromatography. - For significant coloration: Employ column chromatography for separation of colored impurities. Vacuum distillation can also be effective if the colored impurities are non-volatile.
Low purity after vacuum distillation. - Boiling points of impurities are too close to the product's boiling point. - Inefficient distillation column. - Distillation performed at too high a temperature, causing decomposition.- Use a fractional distillation column with a higher number of theoretical plates for better separation. - Ensure a stable and sufficiently low vacuum to reduce the boiling point and minimize thermal stress. - Perform a pre-purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Streaking or tailing of the product spot on TLC during column chromatography. - Strong interaction of the basic imidazole ring with the acidic silica gel stationary phase.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress the interaction with silica gel. - Use a less acidic stationary phase, such as neutral alumina.
Product co-elutes with impurities during column chromatography. - The chosen solvent system does not provide adequate separation.- Optimize the solvent system by trying different solvent polarities and compositions. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture with a small amount of methanol) can be effective. - Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel.
Difficulty in forming a solid salt for purification by recrystallization. - The chosen acid or alkylating agent does not form a crystalline salt with this compound. - The presence of impurities that inhibit crystallization.- Experiment with different acids (e.g., HCl, HBr, picric acid) or alkylating agents to form a solid imidazolium salt. - Attempt to crystallize the salt from a variety of solvent systems.
Low recovery of the free base after salt recrystallization and neutralization. - Incomplete neutralization of the imidazolium salt. - The free base has some solubility in the aqueous layer during extraction.- Ensure the aqueous solution is sufficiently basic (pH > 10) after neutralization by checking with a pH meter or pH paper. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the free base.

Frequently Asked Questions (FAQs)

Q1: Can I purify this compound by standard recrystallization?

A1: No, standard recrystallization is a technique used for purifying solids. This compound is a liquid at room temperature, with a high boiling point of 333.9°C at atmospheric pressure and is described as a colorless to light yellow liquid.[1][2][3] Therefore, it will not crystallize under normal conditions. Alternative purification methods such as vacuum distillation or column chromatography are recommended.

Q2: What is the most suitable method for purifying large quantities of this compound?

A2: For purifying large quantities (multi-gram to kilogram scale), vacuum distillation is often the most efficient and scalable method. This technique separates compounds based on differences in their boiling points under reduced pressure.[4][5] Since this compound has a high boiling point, distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature. This method is particularly effective for removing non-volatile impurities and impurities with boiling points that are significantly different from the product.

Q3: When should I choose column chromatography over vacuum distillation?

A3: Column chromatography is preferred when the impurities have boiling points very close to that of this compound, making separation by distillation difficult.[6][7] Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel or alumina) and a mobile phase (the eluent).[8] This technique is highly effective for separating compounds with similar physical properties but different polarities. It is also the method of choice for removing colored impurities that may not be removed by distillation. However, for very large quantities, column chromatography can be less practical and more expensive due to the large amounts of solvent and stationary phase required.

Q4: My this compound is basic. How does this affect purification by column chromatography on silica gel?

A4: The basicity of the imidazole ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause several problems, including:

  • Peak Tailing: The product elutes from the column slowly and asymmetrically, leading to broad peaks and poor separation.

  • Irreversible Adsorption: A portion of the product may bind permanently to the silica gel, resulting in low recovery.

To mitigate these issues, you can add a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of aqueous ammonia, to your eluent.[9] This deactivates the acidic sites on the silica gel, leading to sharper peaks and improved recovery. Alternatively, using a neutral stationary phase like alumina can also prevent these issues.

Q5: I need a very high-purity sample of this compound for a sensitive application. Is there a way to use recrystallization?

A5: Yes, you can use a multi-step process that involves the formation of a solid derivative, which is then purified by recrystallization. The purified derivative is then converted back to the liquid this compound. A common approach is to form an imidazolium salt .[10][11]

The process is as follows:

  • Salt Formation: React the liquid this compound with a suitable acid (e.g., hydrochloric acid, hydrobromic acid) or an alkylating agent (e.g., methyl iodide) to form a solid imidazolium salt.

  • Recrystallization: Purify the solid imidazolium salt by recrystallization from an appropriate solvent system.[12] This step is highly effective at removing neutral impurities.

  • Liberation of the Free Base: Dissolve the purified salt in water and neutralize it with a base (e.g., sodium hydroxide, potassium carbonate) to regenerate the pure liquid this compound.

  • Extraction and Drying: Extract the pure product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

While this method is more labor-intensive, it can yield very high-purity material.

Q6: What are the likely impurities in a crude sample of this compound?

A6: The impurities will depend on the synthetic route used. A common synthesis involves the N-alkylation of imidazole with a decyl halide (e.g., 1-bromodecane). In this case, common impurities include:

  • Unreacted Imidazole: This is a solid and can often be removed by filtration if it is not fully dissolved in the crude product, or by vacuum distillation.

  • Unreacted Decyl Halide: This can be removed by vacuum distillation or column chromatography.

  • Side Products: Depending on the reaction conditions, side reactions can occur.

If the synthesis follows a different pathway, the impurities will vary. It is always advisable to analyze the crude product by techniques like NMR or GC-MS to identify the major impurities before selecting a purification strategy.[13][14]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying multi-gram quantities of this compound from non-volatile impurities or those with significantly different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller quantities or a short-path distillation head for larger volumes to minimize product loss.

  • Charging the Flask: Place the crude this compound in the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer. A typical vacuum for high-boiling liquids is in the range of 0.1-1 mmHg.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. As the temperature rises and stabilizes, collect the main fraction corresponding to the boiling point of this compound at the given pressure.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for separating this compound from impurities with similar boiling points but different polarities.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Packing the Column: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). To mitigate peak tailing, consider adding 0.5% triethylamine to the eluent.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) analysis of the collected fractions.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagrams

Recrystallization_Workflow cluster_purification Purification of this compound cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography cluster_salt Purification via Salt Formation crude Crude Liquid This compound distillation Vacuum Distill crude->distillation High-boiling impurities chromatography Column Chromatography crude->chromatography Polar/Non-polar impurities salt_formation Form Solid Salt crude->salt_formation High-purity needed pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallize Recrystallize Salt salt_formation->recrystallize liberate Liberate Free Base recrystallize->liberate liberate->pure_product

Caption: Purification workflow for this compound.

References

  • JP2008133248A - Method for producing imidazolium salt - Google P
  • Purification of imidazolium ionic liquids for spectroscopic application - ResearchG
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - ScienceDirect. ([Link])
  • Recrystalliz
  • Imidazole synthesis - Organic Chemistry Portal. ([Link])
  • Vacuum Distill
  • Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. ([Link])
  • Purification of Organic Liquids - a quick guide! - YouTube. ([Link])
  • This compound - Oakwood Chemical. ([Link])
  • Evaluation of Alkylimidazoles as Physical Solvents for CO2/CH4 Separ
  • 1-Decylimidazole | C13H24N2 | CID 93164 - PubChem. ([Link])
  • This compound-2-methanol | C14H26N2O | CID 14452952 - PubChem. ([Link])
  • Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Applic
  • Supported Ionic Liquids Used as Chromatographic Matrices in Biosepar
  • Method for the production of purified 1,3-substituted imidazolium salts - Google P
  • Improved methods for the synthesis and isolation of imidazolium based ionic salts | Request PDF - ResearchG
  • Column Chrom
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ([Link])
  • Effect of Decreasing Column Inner Diameter and Use of Off-line Two-Dimensional Chromatography on Metabolite Detection in Complex Mixtures - PMC - PubMed Central. ([Link])
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. ([Link])
  • Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity - Інститут металофізики. ([Link])

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Optimizing reaction conditions for the synthesis of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 1-Decyl-1H-imidazole. This document provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure successful and optimized synthesis.

Technical Support Center: Synthesis of this compound

Welcome to the comprehensive support guide for the synthesis of this compound. As a key intermediate in the development of ionic liquids, functional materials, and pharmacologically active compounds, mastering its synthesis is crucial.[1] This guide is structured to address common challenges and provide scientifically-grounded solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through the N-alkylation of imidazole with a decyl halide, such as 1-bromodecane or 1-chlorodecane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] A base is used to deprotonate the N-H of the imidazole ring, forming a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon of the decyl halide, displacing the halide and forming the C-N bond.[3]

Q2: Why is the choice of base critical for this reaction?

A2: The acidity of the imidazole N-H proton (pKa ≈ 14.5) requires a sufficiently strong base for complete deprotonation to generate the reactive imidazolide anion.[4] Strong bases like sodium hydride (NaH) in an aprotic solvent like THF are highly effective as they irreversibly deprotonate the imidazole, driving the reaction forward.[5] Alkali metal hydroxides like NaOH or KOH can also be used, often under phase-transfer catalysis conditions or in polar aprotic solvents like DMF or DMSO.[6][7] The choice of base impacts reaction rate, yield, and the potential for side reactions.

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most prevalent side reaction is the formation of a 1,3-didecylimidazolium halide salt. This occurs when the this compound product acts as a nucleophile and undergoes a second alkylation by the decyl halide.[8] To minimize this:

  • Control Stoichiometry: Use a slight excess of imidazole relative to the alkylating agent.

  • Controlled Addition: Add the alkylating agent slowly to the solution of the deprotonated imidazole to maintain a low instantaneous concentration.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and avoid prolonged reaction times or excessive heating after the primary alkylation is complete.[8]

Q4: Which solvent system is optimal for this synthesis?

A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺) while not interfering with the nucleophilicity of the imidazolide anion. Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices.[5] It is crucial to use anhydrous (dry) solvents, as the presence of water can quench the strong base and inhibit the deprotonation of imidazole.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the experiment, providing potential causes and actionable solutions.

Problem Encountered Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Ineffective Deprotonation: The base used was not strong enough or was degraded by moisture. 2. Inactive Alkylating Agent: The 1-bromodecane may have degraded over time. 3. Insufficient Reaction Time/Temp: The reaction may not have reached completion.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Use a fresh, high-quality base like NaH (60% dispersion in mineral oil).[5] 2. Verify Reagent Quality: Use freshly opened or purified 1-bromodecane. 3. Optimize Conditions: Monitor the reaction by TLC. If the starting material is still present after several hours at room temperature, gently heat the reaction mixture to 40-50°C.
Formation of a White Precipitate During Reaction The sodium salt of the displaced halide (e.g., NaBr) is precipitating from the solvent.This is an expected and positive indication that the SN2 reaction is proceeding. The salt will be removed during the aqueous workup.
Product is a Dark or Brown Oil Impurities from side reactions or degradation of reagents at elevated temperatures.Purification is Key: The crude product is often a colored oil.[1] Purification via silica gel column chromatography is highly effective. Avoid High Temperatures: Do not overheat the reaction mixture, as this can lead to polymerization or degradation.
Difficult Separation During Aqueous Workup Formation of an emulsion, particularly if the product acts as a surfactant.Break the Emulsion: Add a saturated brine (NaCl) solution during the workup. The increased ionic strength of the aqueous phase helps to break emulsions and improve phase separation.
Multiple Spots on TLC After Reaction 1. Incomplete Reaction: Starting imidazole and product are present. 2. Side Product Formation: The primary spot is the desired product, with a secondary, more polar spot corresponding to the 1,3-didecylimidazolium salt.[8]1. Allow More Time: If the imidazole spot is prominent, allow the reaction to stir longer or apply gentle heat. 2. Purify Carefully: The desired product (this compound) is less polar than the imidazolium salt. It can be effectively separated using column chromatography.

Visualizing the Process and Mechanism

To clarify the experimental sequence and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A Imidazole & Anhydrous THF in reaction flask B Add Sodium Hydride (NaH) under N2 atmosphere A->B C Stir at 0°C to RT (Deprotonation) B->C D Slowly add 1-Bromodecane at 0°C C->D Formation of Imidazolide Anion E Warm to RT and stir (Monitor by TLC) D->E F Quench with H2O E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

G Imidazole Imidazole p1 Imidazole->p1 Step 1: Deprotonation Base + NaH Base->p1 Imidazolide Imidazolide Anion p2 Imidazolide->p2 Step 2: SN2 Attack DecylBromide 1-Bromodecane DecylBromide->p2 Product This compound Byproduct + NaBr Product->Byproduct p1->Imidazolide p2->Product p3 p4

Caption: SN2 mechanism for the N-alkylation of imidazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of this compound.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add imidazole (5.0 g, 73.4 mmol) and 100 mL of anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.23 g, 80.7 mmol) to the stirred solution in small portions.

    • Scientist's Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation and proper handling. The mixture may become a thick slurry.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium imidazolide salt should be complete.

  • Alkylation: Cool the mixture back to 0°C and add 1-bromodecane (16.2 g, 15.3 mL, 73.4 mmol) dropwise via a syringe over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in Dichloromethane), checking for the consumption of imidazole.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow or brown oil.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Preparation: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient elution from 100% hexanes to ethyl acetate/hexanes mixtures.

  • Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the solvent system, starting with a non-polar solvent (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless to light yellow liquid.[1]

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily ¹H NMR.

¹H NMR Data for this compound
Proton Assignment Chemical Shift (δ, ppm)
Imidazole Proton (NCHN)7.41 (s, 1H)
Imidazole Proton7.00 (s, 1H)
Imidazole Proton6.86 (s, 1H)
-CH₂- group bonded to imidazole3.87 (t, 2H)
-CH₂- group (β to imidazole)1.72 (p, 2H)
-(CH₂)₇- chain protons1.20 (m)
Terminal -CH₃ group0.83 (t, 3H)
(Data referenced from a typical spectrum and may vary slightly based on solvent and instrument).[9]

References

  • Green Chemistry (RSC Publishing). A general and direct synthesis of imidazolium ionic liquids using orthoesters.
  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • Scholars' Mine. Synthesis and toxicity studies of imidazolium-based ionic liquids.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound.
  • University of Otago. N-Alkylation of imidazoles.
  • MDPI. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants.
  • ResearchGate. 1-decyloimidazole spectrum performed using 1 H Neutron Magnetic....
  • Scientific.Net. Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone.
  • Benchchem. Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • ResearchGate. N-alkylation of imidazole by alkaline carbons.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Google Patents. Process for preparing 1-alkylimidazoles.
  • Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
  • ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.

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How to improve the yield of 1-Decyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in the synthesis of 1-Decyl-1H-imidazole, a versatile heterocyclic compound used in diverse research applications from organic synthesis to material science.[1] As your Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The N-alkylation of imidazole to produce this compound is a foundational reaction. However, achieving high yields consistently requires careful control over reaction parameters to mitigate common pitfalls such as the formation of quaternary imidazolium salts and purification difficulties.[2][3] This guide will walk you through frequently asked questions, a detailed troubleshooting manual, and a field-proven, high-yield synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? The most common and direct method is the N-alkylation of imidazole. This involves reacting imidazole with a decyl electrophile, typically an alkyl halide like 1-bromodecane or 1-chlorodecane, in the presence of a base.

Q2: Which reaction parameters are most critical for maximizing yield? Several factors must be carefully controlled:

  • Choice of Base: The base must be strong enough to deprotonate imidazole, increasing its nucleophilicity. Common choices include alkali metal hydroxides (NaOH, KOH) or stronger bases like sodium hydride (NaH).[2][4]

  • Solvent System: The solvent influences reaction rate and workup efficiency. Non-polar aromatic solvents like toluene are effective, especially in phase-transfer catalysis, as they simplify product isolation.[4] Polar aprotic solvents like DMF or DMSO can also be used but can complicate purification.[2]

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions. A typical range is 75°C to 115°C.[4]

  • Stoichiometry: The molar ratio of reactants is crucial. Using a slight excess of imidazole or a deficiency of the alkylating agent helps to minimize the formation of the dialkylated quaternary salt.[2][4]

Q3: What is the most common side product and how can its formation be suppressed? The primary side product is the 1,3-didecylimidazolium salt, which forms when a second molecule of the alkylating agent reacts with the this compound product.[2] This is a classic issue of over-alkylation. To suppress it:

  • Control Stoichiometry: Avoid using an excess of 1-bromodecane.[4]

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain its low concentration, disfavoring the second alkylation.[4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting imidazole and stop the reaction promptly to prevent further reaction of the product.[2]

Q4: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis? Phase-Transfer Catalysis (PTC) is an excellent green chemistry technique for this reaction.[5] It uses a catalyst (like a quaternary ammonium salt) to transport the deprotonated imidazole (imidazolide anion) from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[3][6] This method offers several advantages:

  • High Yields & Selectivity: PTC often leads to cleaner reactions with higher yields by facilitating the reaction under milder conditions.[3][7]

  • Use of Inexpensive Reagents: It allows for the use of simple, inexpensive, and safer bases like solid NaOH or KOH instead of hazardous reagents like sodium hydride.[7]

  • Simplified Workup: Reactions are often cleaner, making purification more straightforward.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Ineffective Deprotonation: The imidazole is not sufficiently nucleophilic to attack the alkyl halide.Solution: Use a stronger or more appropriate base. Powdered potassium hydroxide (KOH) is highly effective.[4] If using sodium hydride (NaH), ensure strictly anhydrous conditions, as NaH reacts violently with water. The base's role is to generate the imidazolide anion, a much stronger nucleophile than neutral imidazole.
2. Low Reactivity: The reaction conditions are not energetic enough, or the alkylating agent is of poor quality.Solution: Ensure the reaction is heated appropriately (e.g., 90-100°C in toluene).[4] Verify the purity of your 1-bromodecane. While 1-iododecane is more reactive, it can also increase the rate of the undesirable second alkylation.
3. Poor Solubility/Mixing: In a biphasic system (solid base, organic solvent), poor mixing can limit the reaction at the interface.Solution: This is where Phase-Transfer Catalysis excels. Add a catalyst like Tetrabutylammonium Bromide (TBAB) to shuttle the anion into the organic phase.[3] Alternatively, ensure vigorous mechanical stirring.
Significant Quaternary Salt Formation 1. Excess Alkylating Agent: Too much 1-bromodecane is present, promoting a second alkylation on the product.Solution: Carefully control the stoichiometry. Use a molar ratio of alkyl halide to imidazole of 0.8-1.0 to 1.0.[4] This ensures the alkylating agent is the limiting reagent.
2. High Local Concentration of Alkylating Agent: Adding the alkyl halide all at once creates high-concentration zones.Solution: Add the 1-bromodecane dropwise over 1-4 hours.[4] This maintains a low, steady concentration, favoring the initial alkylation of the more abundant starting imidazole over the second alkylation of the product.
3. Reaction Overrun: The reaction was left for too long or at too high a temperature.Solution: Monitor the reaction by TLC. Once the imidazole spot has disappeared, cool the reaction to quench it. Lowering the temperature can reduce the rate of the second alkylation more significantly than the first.[2]
Difficult Product Purification 1. Emulsion During Workup: Surfactant-like properties of reagents or products can cause emulsions with aqueous layers.Solution: After the reaction, filter off the solid inorganic salts first.[4] During aqueous washing of the organic layer, use brine (saturated NaCl solution) to break emulsions by increasing the ionic strength of the aqueous phase.
2. Residual High-Boiling Solvent: Solvents like DMF or DMSO are difficult to remove completely.Solution: Opt for a lower-boiling solvent like toluene, which can be easily removed under reduced pressure.[4] If you must use a high-boiling solvent, use a high-vacuum pump and gently heat the flask to facilitate removal.
3. Co-elution in Column Chromatography: The product has a similar polarity to the starting material or side products.Solution: Optimize your chromatography solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can effectively separate the non-polar 1-bromodecane, the slightly more polar product, and the highly polar starting imidazole. The quaternary salt, being ionic, will typically remain on the baseline.

Optimized Protocol: High-Yield Synthesis via Phase-Transfer Catalysis

This protocol leverages the efficiency and simplicity of solid-liquid phase-transfer catalysis to achieve high yields of this compound while minimizing side-product formation.

Reaction Principle: The reaction proceeds via an SN2 mechanism. Solid potassium hydroxide deprotonates imidazole to form the potassium imidazolide salt. The phase-transfer catalyst, TBAB, facilitates the transfer of the imidazolide anion into the organic toluene phase, where it can react with 1-bromodecane. This technique avoids the need for hazardous bases or complex solvent systems.[3][5]

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine: - Imidazole - Powdered KOH - Toluene - TBAB heating Heat to 90°C with vigorous stirring reagents->heating addition Add 1-Bromodecane dropwise over 2h heating->addition monitoring Maintain at 90°C Monitor by TLC (4-6h) addition->monitoring cool Cool to RT monitoring->cool filter Filter to remove KBr and excess KOH cool->filter wash Wash organic phase with Water (2x) filter->wash dry Dry with Na2SO4, filter, and concentrate wash->dry purify Purify crude oil via Vacuum Distillation or Column Chromatography dry->purify product This compound (Colorless to pale yellow oil) purify->product

Caption: Workflow for the synthesis of this compound via PTC.

Materials & Reagents
ReagentM.W.MolesEquiv.Amount
Imidazole68.080.1501.210.2 g
1-Bromodecane221.190.1251.027.6 g (23.5 mL)
Potassium Hydroxide (powdered)56.110.1881.510.5 g
Tetrabutylammonium Bromide (TBAB)322.370.0060.052.0 g
Toluene---250 mL
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add imidazole (10.2 g, 0.150 mol), powdered potassium hydroxide (10.5 g, 0.188 mol), tetrabutylammonium bromide (2.0 g, 0.006 mol), and toluene (250 mL).

  • Initiate Reaction: Begin vigorous stirring and heat the suspension to 90°C using an oil bath.

  • Substrate Addition: Once the temperature has stabilized, add 1-bromodecane (27.6 g, 0.125 mol) dropwise from the addition funnel over approximately 2 hours. A controlled, slow addition is critical to prevent the formation of the dialkylated side product.[4]

  • Reaction Monitoring: Maintain the reaction mixture at 90°C with continued stirring. Monitor the disappearance of the starting materials by TLC (eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours after the addition is finished.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the solid potassium bromide and excess potassium hydroxide. Wash the filter cake with a small amount of toluene.

    • Transfer the filtrate to a separatory funnel and wash it twice with 100 mL portions of deionized water to remove any remaining inorganic salts and TBAB.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel (using a gradient eluent from 100% hexane to 9:1 hexane/ethyl acetate) to yield this compound as a colorless to pale yellow oil. A high yield (typically >90%) is expected.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Reddit r/OrganicChemistry. (2020).
  • Sánchez-Migallón, A., et al. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • PTC Communications, Inc. (2005).
  • Lawson, K. R. (1991). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934.
  • Zhang, Q-G., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]
  • ResearchGate. (2004). N-alkylation of imidazole by alkaline carbons. [Link]
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
  • Li, M., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of imidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial synthetic transformation. In this question-and-answer-formatted guide, we will explore the underlying principles of the reaction, diagnose common problems leading to low yields, and provide actionable, field-proven solutions to optimize your experiments.

Part 1: Core Principles & Frequently Asked Questions

This section addresses fundamental questions about the reaction mechanism and key parameters that govern its success.

Q1: What is the fundamental mechanism for the N-alkylation of imidazole, and why is a base typically required?

The N-alkylation of imidazole with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The mechanism involves the nucleophilic attack of a nitrogen atom of the imidazole ring on the electrophilic carbon of the alkylating agent, displacing a leaving group.

Imidazole itself is amphoteric, meaning it can act as both a weak acid and a moderate base.[3][4] The pKa of the N-H proton is approximately 14.5, making it only slightly more acidic than an alcohol.[3][5] To achieve an efficient reaction rate, the imidazole must be deprotonated by a base to form the much more nucleophilic imidazolide anion. This anion's negative charge is delocalized across both nitrogen atoms, significantly enhancing its ability to attack the alkylating agent.[6]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Imidazole Imidazole (Weak Nucleophile) Imidazolide Imidazolide Anion (Strong Nucleophile) Imidazole->Imidazolide + Base Base Base BH B-H⁺ Base->BH - H⁺ Product N-Alkylimidazole Imidazolide->Product + R-X AlkylHalide Alkyl Halide (R-X) Halide Halide Anion (X⁻) AlkylHalide->Halide Displacement Troubleshooting_Workflow Start Low / No Yield CheckBase Is the base strong enough? (pKaH >> 14.5) Start->CheckBase CheckLG Is the leaving group effective? (I > Br > Cl >> F, OTs) CheckBase->CheckLG Yes Sol_Base Solution: - Use stronger base (NaH, KOtBu) - Increase temperature CheckBase->Sol_Base No CheckSterics Is there significant steric hindrance? CheckLG->CheckSterics Yes Sol_LG Solution: - Switch to a better leaving group (e.g., from R-Cl to R-I or R-OTs) CheckLG->Sol_LG No CheckReagents Are reagents stable and anhydrous? CheckSterics->CheckReagents No Sol_Sterics Solution: - Use alternative methods (Mitsunobu, Microwave) - Increase reaction time/temp CheckSterics->Sol_Sterics Yes Sol_Reagents Solution: - Use fresh reagents - Ensure anhydrous conditions CheckReagents->Sol_Reagents No Success Yield Improved CheckReagents->Success Yes, problem solved Sol_Base->Success Sol_LG->Success Sol_Sterics->Success Sol_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.

Detailed Breakdown:

  • Cause 1: Inadequate Deprotonation: The imidazole is not sufficiently nucleophilic.

    • Diagnosis: You are using a weak base like K₂CO₃ at room temperature, or your solvent has poor solubility for the base. [7] * Solution:

      • Switch to a Stronger Base: Employ sodium hydride (NaH) in an anhydrous solvent like DMF or THF to ensure complete and irreversible deprotonation. [7] 2. Increase Temperature: If using carbonate bases, increasing the temperature to 80-100 °C can significantly improve reaction rates. [8][9] 3. Change Solvent: Use polar aprotic solvents like DMF or DMSO, which are excellent for SN2 reactions and help solubilize reactants. [7][10]Protic solvents (e.g., ethanol, water) can solvate and deactivate the imidazolide anion through hydrogen bonding, slowing the reaction. [10]

  • Cause 2: Poor Leaving Group: The leaving group on the alkylating agent is not easily displaced.

    • Diagnosis: You are using an alkylating agent with a poor leaving group (e.g., alkyl fluoride, chloride, or alcohol without activation).

    • Solution: The effectiveness of halide leaving groups follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. [11]This trend is related to the stability of the resulting anion. [11] 1. Improve the Leaving Group: If possible, switch your alkylating agent from an alkyl chloride to the corresponding bromide or iodide. 2. Use Sulfonates: For unreactive systems, convert an alcohol to a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. [11][12]

  • Cause 3: Steric Hindrance: Bulky groups on either the imidazole ring or the alkylating agent are physically blocking the SN2 attack. [13] * Diagnosis: The reaction is sluggish or fails with substrates like 2,4,5-trisubstituted imidazoles or secondary/tertiary alkyl halides. SN2 reactions are highly sensitive to steric bulk. [14][15] * Solution:

    • Increase Reaction Time and Temperature: This can sometimes overcome moderate steric barriers.
    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate sluggish reactions by efficiently heating the polar mixture, often leading to higher yields in shorter times. [13] 3. Alternative Methods: For severely hindered systems, consider a different synthetic approach like the Mitsunobu reaction, which can N-alkylate imidazoles with alcohols under milder conditions. [13]
  • Cause 4: Reagent Decomposition or Impurities: The starting materials are not what you think they are.

    • Diagnosis: Inconsistent results or unexpected side products.

    • Solution:

      • Verify Reagent Purity: Use freshly purified reagents. Ensure your imidazole is dry and your alkylating agent has not degraded.

      • Ensure Anhydrous Conditions: If using highly reactive bases like NaH, moisture from solvents or the atmosphere will quench the base and inhibit the reaction. Use properly dried solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). [13]

Part 3: Side Reactions & Purification Challenges

Even when the reaction works, you may not get a clean product. This section addresses common side reactions.

Q4: My reaction is working, but I see a significant amount of a more polar byproduct that seems to be a salt. What is it?

This is almost certainly the result of a second alkylation, forming a quaternary imidazolium salt. [13]The N-alkylimidazole product is still nucleophilic and can attack another molecule of the alkylating agent.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reaction: Over-Alkylation Imidazole Imidazole Product N-Alkylimidazole (Desired Product) Imidazole->Product + R-X - HX RX R-X Salt 1,3-Dialkylimidazolium Salt (Side Product) Product->Salt + R-X RX2 R-X

Caption: Formation of the desired product and the common imidazolium salt byproduct.

How to Minimize Imidazolium Salt Formation:

  • Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents). [13]Never use a large excess of the alkylating agent unless the dialkylated product is desired.

  • Lower the Reaction Temperature: The second alkylation often has a higher activation energy. Running the reaction at the lowest feasible temperature can favor mono-alkylation. [13]* Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting imidazole. Stop the reaction as soon as the starting material is gone to prevent the product from reacting further. [13]* Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated imidazole. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of over-alkylation.

Q5: I am using an unsymmetrical imidazole (e.g., 4-nitroimidazole) and getting a mixture of two isomers. How can I control the regioselectivity?

When an imidazole is substituted at the 4- or 5-position, the two ring nitrogens (N-1 and N-3) are no longer equivalent, leading to the formation of regioisomers. [6][13]The outcome is governed by a combination of electronic and steric effects. [16]

  • Electronic Effects: Electron-withdrawing groups (like -NO₂) deactivate the adjacent nitrogen (N-1), making the more distant nitrogen (N-3) more nucleophilic and thus the preferred site of alkylation. [16]* Steric Effects: Bulky substituents on the imidazole ring will sterically hinder the adjacent nitrogen, directing the alkylating agent to the less hindered nitrogen. [13][16]This effect becomes more pronounced with larger alkylating agents. [16] Strategies for Controlling Regioselectivity:

  • Exploit Inherent Effects: Leverage the electronic and steric factors of your specific substrate. For example, with 4-nitroimidazole, alkylation will strongly favor the N-1 position, yielding 1-alkyl-4-nitroimidazole.

  • Use Protecting Groups: For complex cases where regioselectivity is poor, a protecting group strategy can provide complete control. The (2-trimethylsilylethoxy)methyl (SEM) group is particularly effective. It can be directed to one nitrogen, allowing for functionalization at other parts of the ring, and then a "SEM-switch" can be performed to move it to the other nitrogen, opening up the first for regioselective alkylation. [17]

Part 4: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF

This protocol is a robust starting point for many common alkylations.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imidazole derivative (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the imidazole.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Addition: Add the alkyl halide (1.1 eq) to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting imidazole is consumed. [13]7. Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times. [13]8. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [18]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Using a capillary tube, spot the starting imidazole (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM) on the pencil line.

  • Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The solvent level should be below the pencil line.

  • Visualization: Once the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'RM' lane indicates the reaction is progressing. The formation of a new spot (the product) should be visible.

References
  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(22), 6928.
  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Wikipedia. (n.d.). Imidazole.
  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of organic chemistry, 76(20), 8247–8264.
  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem Compound Database.
  • Google Patents. (2009). US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Organic Reactions. (2020). i. nucleophilic substitution.
  • Google Patents. (1996). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • YouTube. (2020). 7.11 SN2 reaction problem solving with predict the products type questions.
  • YouTube. (2022). How Does SN2 Work? Step-by-Step Guide!.
  • ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Chemistry Steps. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.
  • Wikipedia. (n.d.). Imidazolate.
  • YouTube. (2022). Can You Solve These SN2 Problems?.
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
  • Wikipedia. (n.d.). Leaving group.
  • YouTube. (2012). Leaving Group Effect - Alkyl Halides 003.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Springer. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization.
  • Wikipedia. (n.d.). SN2 reaction.
  • Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds.
  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,....

Sources

Side reactions to consider when synthesizing 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Decyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this common synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis of this compound

The synthesis of this compound, a versatile heterocyclic compound used in various fields including as a precursor for ionic liquids and as a component in materials science[1], is most commonly achieved through the N-alkylation of imidazole with a decyl halide, such as 1-bromodecane. While the reaction appears straightforward, careful consideration of reaction conditions is crucial to maximize the yield of the desired mono-alkylated product and minimize the formation of side products.

This guide will focus on the prevalent side reactions, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to address common issues encountered during the synthesis and purification of this compound.

Core Challenge: The Over-Alkylation Side Reaction

The primary side reaction to consider when synthesizing this compound is the over-alkylation of the product to form the corresponding 1,3-didecylimidazolium salt. This occurs because the nitrogen atom at the 3-position of the newly formed this compound is still nucleophilic and can react with another molecule of the alkylating agent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps & Explanation
Inefficient Deprotonation of Imidazole The N-alkylation reaction requires the deprotonation of imidazole to form the more nucleophilic imidazolide anion. If the base is not strong enough or is used in insufficient quantity, the reaction will be slow or may not proceed at all. Solution: Ensure the use of a suitable base such as sodium hydride (NaH), potassium hydroxide (KOH), or sodium methoxide (NaOMe). Use at least a stoichiometric equivalent of the base relative to imidazole.
Poor Quality of Reagents Imidazole is hygroscopic and can absorb moisture from the air. The alkylating agent, 1-bromodecane, can degrade over time. Water in the reaction mixture can quench the base and hydrolyze the alkylating agent. Solution: Use freshly opened or properly stored imidazole. Purify 1-bromodecane by distillation if its purity is questionable. Ensure all solvents are anhydrous, especially when using water-sensitive bases like NaH.
Inappropriate Reaction Temperature The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Solution: The reaction is typically performed at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Incorrect Stoichiometry Using a large excess of the alkylating agent can favor the formation of the dialkylated product, but a significant deficiency may lead to an incomplete reaction. Solution: A slight excess of imidazole relative to the alkylating agent can help to minimize the formation of the dialkylated product. A molar ratio of imidazole to 1-bromodecane of 1.1:1 is a good starting point.

Issue 2: Significant Formation of 1,3-Didecylimidazolium Bromide (Over-Alkylation Product)

Potential Cause Troubleshooting Steps & Explanation
Excess Alkylating Agent Using a molar excess of 1-bromodecane will significantly increase the likelihood of the mono-alkylated product reacting further to form the dialkylated salt. Solution: Carefully control the stoichiometry. Use a slight excess of imidazole or a 1:1 molar ratio of imidazole to 1-bromodecane. Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
High Reaction Temperature or Prolonged Reaction Time Higher temperatures and longer reaction times can provide the necessary energy for the second alkylation to occur, especially after the initial mono-alkylation is complete. Solution: Monitor the reaction closely using TLC. Once the starting imidazole is consumed, stop the reaction to prevent further alkylation of the product. Consider running the reaction at a lower temperature for a longer period.
High Concentration of Reactants A higher concentration of reactants increases the probability of collisions between the this compound product and the alkylating agent. Solution: Diluting the reaction mixture can help to reduce the rate of the second alkylation.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps & Explanation
Co-elution of Product and Starting Material This compound and unreacted imidazole may have similar polarities, making separation by column chromatography challenging. Solution: Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide good separation. An acidic wash of the organic extract can remove unreacted imidazole by protonating it and making it water-soluble.
Presence of the Dialkylated Imidazolium Salt The 1,3-didecylimidazolium bromide is an ionic salt and will have very different solubility and chromatographic properties compared to the neutral product. Solution: The dialkylated salt is generally insoluble in non-polar organic solvents. After the reaction, the crude product can be dissolved in a non-polar solvent like diethyl ether or hexane, and the solid imidazolium salt can be removed by filtration. Alternatively, during aqueous workup, the salt will preferentially partition into the aqueous phase, while the desired product remains in the organic layer.
Emulsion Formation During Aqueous Workup The long alkyl chain of this compound can give it surfactant-like properties, leading to the formation of emulsions during extraction. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the N-alkylation of imidazole?

A1: The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction (SN2). First, a base is used to deprotonate the N-H of the imidazole ring, forming a resonance-stabilized imidazolide anion. This anion is a potent nucleophile that then attacks the electrophilic carbon of the alkyl halide (e.g., 1-bromodecane), displacing the halide and forming the N-C bond.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting imidazole, the product this compound, and potentially the dialkylated product (which will likely remain at the baseline). The disappearance of the imidazole spot indicates the completion of the initial alkylation.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: While exact chemical shifts can vary depending on the solvent and instrument, typical ¹H NMR signals for the imidazole protons are observed between δ 7.0 and 8.0 ppm. The methylene group attached to the imidazole nitrogen typically appears as a triplet around δ 4.0 ppm. In the ¹³C NMR spectrum, the imidazole carbons appear in the aromatic region (δ 120-140 ppm).[2][3]

Q4: Can I use other decyl halides, like 1-chlorodecane or 1-iododecane?

A4: Yes, other decyl halides can be used. The reactivity of the alkyl halide follows the trend I > Br > Cl. 1-Iododecane will be more reactive and may require milder reaction conditions to control over-alkylation. 1-Chlorodecane is less reactive and may require higher temperatures or longer reaction times. 1-Bromodecane offers a good balance of reactivity and is commonly used.

Q5: Are there alternative methods to minimize the formation of the dialkylated side product?

A5: Yes, employing Phase Transfer Catalysis (PTC) can be an effective strategy for selective mono-N-alkylation of imidazole.[4][5][6] PTC facilitates the transfer of the imidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, often leading to higher yields of the mono-alkylated product under milder conditions.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Imidazole

  • 1-Bromodecane

  • Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Hexane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add imidazole (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF or MeCN to dissolve the imidazole.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). If using KOH (1.2 equivalents), it can be added directly. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromodecane (1.0 equivalent) dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate.

    • Alternatively, if the main impurity is the dialkylated salt, dissolve the crude product in diethyl ether or hexane, and filter to remove the insoluble salt. The filtrate can then be concentrated to yield the purified product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

Parameter Typical Value/Range Notes
Imidazole:1-Bromodecane Molar Ratio 1.1 : 1A slight excess of imidazole helps to minimize over-alkylation.
Base NaH, KOHNaH in an anhydrous solvent is very effective. KOH is a less hazardous alternative.
Solvent DMF, AcetonitrileAnhydrous polar aprotic solvents are preferred.
Reaction Temperature 60 - 80 °CHigher temperatures may increase the rate of over-alkylation.
Reaction Time 4 - 12 hoursMonitor by TLC for completion.
Typical Yield 70 - 90%Yield is highly dependent on reaction conditions and purification efficiency.

Visualizations

Reaction Scheme:

Synthesis cluster_reactants Reactants Imidazole Imidazole Reaction_Mixture Reaction Mixture (60-80 °C) Imidazole->Reaction_Mixture Bromodecane 1-Bromodecane Bromodecane->Reaction_Mixture Base Base (e.g., NaH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Desired Reaction Side_Product 1,3-Didecylimidazolium Bromide (Side Product) Reaction_Mixture->Side_Product Over-Alkylation Product->Side_Product + 1-Bromodecane

Caption: Synthesis of this compound and the over-alkylation side reaction.

Troubleshooting Decision Tree:

Troubleshooting Start Low Yield or Side Product Formation Check_Stoichiometry Check Stoichiometry (Imidazole:Alkyl Halide) Start->Check_Stoichiometry Check_Base Check Base Strength and Quantity Start->Check_Base Check_Conditions Check Reaction Temperature & Time Start->Check_Conditions Check_Purity Check Reagent Purity & Dryness Start->Check_Purity Adjust_Stoichiometry Use slight excess of Imidazole Check_Stoichiometry->Adjust_Stoichiometry Excess Alkyl Halide Use_Stronger_Base Use stronger base (e.g., NaH) Check_Base->Use_Stronger_Base Weak/Insufficient Base Optimize_Conditions Lower temperature, monitor by TLC Check_Conditions->Optimize_Conditions Too High/Long Purify_Reagents Use fresh/purified reagents & dry solvents Check_Purity->Purify_Reagents Contaminated/Wet

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Sánchez-Migallón, A., et al. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and...[Link]
  • Halpern, M. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
  • ResearchGate. (n.d.). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). [Link]

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Preventing degradation of 1-Decyl-1H-imidazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Decyl-1H-imidazole (CAS: 33529-02-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your compound during storage. As a molecule with a reactive imidazole head and a long alkyl tail, its purity is paramount for reproducible experimental outcomes. This guide provides in-depth troubleshooting advice and best practices rooted in chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of this compound.

Q1: What should this compound look like upon arrival?

A: High-purity this compound should be a colorless to light yellow liquid.[1] Significant deviation from this, such as a dark yellow or brown coloration, may suggest initial degradation and warrants further investigation.

Q2: What are the absolute critical storage parameters for this compound?

A: The two most critical parameters are atmosphere and temperature . The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[2] This is because the imidazole moiety is susceptible to oxidation.[3]

Q3: I've noticed a slight color change over a few weeks. Is the product still usable?

A: A slight darkening to a pale yellow is not uncommon and may not significantly impact its function in all applications. However, it is an early indicator of degradation.[4] We strongly recommend performing a purity check (see Troubleshooting Guide) before using it in sensitive assays where minor impurities could alter the results.

Q4: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][6] These substances can catalyze rapid and exothermic degradation reactions.

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured, question-and-answer approach to specific issues you may encounter, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Significant Color Change or Precipitate Formation

Q: My this compound, which was initially colorless, is now dark yellow/brown and slightly more viscous. What happened?

A: This is a classic sign of oxidative and potentially light-induced degradation.

  • Causality (The "Why"): The imidazole ring is an electron-rich system, making it a prime target for oxidation, especially in the presence of atmospheric oxygen.[3] This process can be accelerated by exposure to light (photodegradation) or trace metal impurities.[3] The long decyl chain can also undergo radical oxidation, leading to a complex mixture of byproducts that often present as colored impurities or polymers, increasing viscosity. A similar color change is a known indicator of degradation in related imidazole compounds.[4]

  • Troubleshooting Workflow:

    observe Observation: Dark Color / High Viscosity quarantine Step 1: Quarantine Lot Do not use in experiments. observe->quarantine analyze Step 2: Purity Analysis (HPLC, GC-MS) quarantine->analyze decision Is Purity >95%? (Or acceptable for application) analyze->decision use_cautiously Option A: Use Cautiously (Non-critical applications only) decision->use_cautiously Yes dispose Option B: Dispose of Compound (Follow institutional guidelines) decision->dispose No review Step 3: Review Storage Protocol Implement preventative measures. use_cautiously->review dispose->review

    Caption: Troubleshooting workflow for degraded this compound.

  • Actionable Solutions:

    • Purity Verification: Perform a purity analysis. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the main peak and detecting non-volatile impurities.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can help identify volatile degradation products.

    • Preventative Measures: If you must continue using the stock, ensure all future aliquots are taken under a blanket of inert gas. For new lots, immediately upon receipt, consider dividing the material into smaller, single-use vials under nitrogen or argon to minimize repeated exposure of the main stock to air.

Issue 2: Inconsistent Experimental Results

Q: My experiments using this compound are suddenly giving variable results or failing. Could storage be the cause?

A: Yes, this is a strong possibility. Undetected, low-level degradation can introduce impurities that interfere with chemical or biological systems.

  • Causality (The "Why"): Even before visible color change, degradation can begin. The primary degradation pathways involve oxidation of the imidazole ring or the alkyl chain.[8][9] The resulting byproducts, such as N-oxides, hydroxylated species, or cleaved fragments, will have different chemical properties (e.g., polarity, reactivity, pKa) from the parent molecule. These new functional groups can:

    • Interfere with catalytic cycles.

    • Chelate metal ions.

    • Exhibit unexpected biological activity or toxicity.

    • Alter the solubility and aggregation properties of your system.

  • Protocol: Purity Assessment by HPLC

    • Sample Preparation: Prepare a standard solution of your this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Method: A reverse-phase HPLC method is suitable for analysis.[7]

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid (for MS compatibility) or phosphoric acid.[7]

      • Detection: UV detector at a wavelength appropriate for the imidazole ring (e.g., 210-230 nm).

    • Analysis: Compare the chromatogram of your stored sample to a new, trusted reference standard or the initial data from the supplier. Look for the appearance of new peaks or a decrease in the area of the main peak.

Issue 3: Proactive Prevention of Degradation

Q: How can I set up an optimal storage system to guarantee the long-term stability of this compound?

A: A multi-layered approach combining atmospheric control, temperature regulation, and proper handling is essential for preventing degradation.

  • Core Principle: The goal is to minimize exposure to oxygen, moisture, light, and incompatible chemicals.[2][5] The chemical is stable under standard ambient conditions if stored correctly.

  • Recommended Storage Protocol & Conditions

ParameterRecommendationRationale & In-Depth Explanation
Atmosphere Inert Gas (Nitrogen or Argon) Displaces atmospheric oxygen, preventing oxidation of the electron-rich imidazole ring and the alkyl chain. This is the single most effective measure.[2]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light, mitigating photodegradation pathways.[3] A tightly sealed, PTFE-lined cap provides an excellent barrier against moisture and air ingress.
Temperature Cool & Dry (2-8 °C Recommended) Reduces the kinetic rate of degradation reactions. Avoid freezing unless specified by the manufacturer, as this can cause phase separation or moisture condensation upon thawing.
Location Well-ventilated, separate from incompatibles Store away from strong acids, bases, and oxidizing agents to prevent accidental contact and reaction.[5][6] A well-ventilated area is a standard safety precaution.[10]
Handling Use of Inert Gas Manifold / Glovebox When aliquoting, use a Schlenk line or glovebox to maintain an inert atmosphere. For quick access, flush the headspace of the vial with nitrogen before re-sealing.
  • Visualizing the Degradation Hotspots

    cluster_mol This compound cluster_stress Environmental Stressors cluster_pathways Potential Degradation Pathways C13H24N2 Decyl Chain + Imidazole Ring Ox_Ring Ring Oxidation/Opening C13H24N2->Ox_Ring Ox_Chain Alkyl Chain Oxidation C13H24N2->Ox_Chain O2 Oxygen (O2) O2->Ox_Ring O2->Ox_Chain Light Light (UV/Visible) Light->Ox_Ring H2O Moisture (H2O)

    Caption: Key stressors leading to the degradation of this compound.

References
  • Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC.
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. (2025, November 24). Sigma-Aldrich.
  • 1-Decylimidazole SDS, 33529-02-1 Safety D
  • Standard Operating Procedures for Imidazole. (n.d.). University of Washington.
  • SAFETY DATA SHEET. (2025, August 14). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • 1-Decylimidazole | C13H24N2 | CID 93164. (n.d.). PubChem, NIH.
  • CAS 33529-02-1 this compound. (n.d.). Alfa Chemistry.
  • SAFETY DATA SHEET. (2018, January 23). Fisher Scientific.
  • Imidazole Solution Safety D
  • 1-Dodecyl-1H-imidazole Detailed Description, Properties, Uses & Safety. (n.d.). Quinoline.
  • GHS SDS for this compound. (n.d.). XiXisys.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound(33529-02-1). (n.d.). ChemicalBook.
  • Imidazole SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
  • Safety d
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Biodegradability of imidazole structures. (n.d.).
  • Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process. (n.d.).
  • Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater tre
  • Preventing degradation of 1-Methylimidazole during high-temper
  • Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. (2023, February 2).

Sources

Challenges in scaling up the synthesis of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Decyl-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of its synthesis and achieve high-purity products. This compound is a valuable building block in organic synthesis and material science.[1]

Troubleshooting Guide: Navigating Common Synthesis Hurdles

The N-alkylation of imidazole with a long-chain alkyl halide, such as 1-bromodecane, is a primary route for synthesizing this compound. While seemingly straightforward, this reaction can present several challenges that impact yield and purity.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the N-alkylation of imidazole can stem from several factors, including incomplete deprotonation of imidazole, side reactions, and suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inefficient Deprotonation: The nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation. If a weak base or insufficient amount of base is used, the reaction rate will be slow, leading to low conversion.

    • Troubleshooting:

      • Choice of Base: Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) are generally more effective than weaker bases like sodium carbonate (Na2CO3). Phase transfer catalysis has also been shown to be an effective method for the N-alkylation of imidazole, often leading to high yields.[2]

      • Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Reaction Temperature and Time: The reaction may be too slow at lower temperatures or may not have been allowed to run for a sufficient duration.

    • Troubleshooting:

      • Temperature Optimization: Gradually increase the reaction temperature. For the reaction with 1-bromodecane, temperatures in the range of 60-100°C are often employed, depending on the solvent.

      • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting materials and the formation of the product. This will help determine the optimal reaction time.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they can dissolve both the imidazole and the alkyl halide and can stabilize the transition state of the SN2 reaction.

      • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be effective and simplifies workup.[3][4]

Q2: I am observing the formation of a significant amount of a byproduct. What is it and how can I minimize it?

A common byproduct in the N-alkylation of imidazole is the formation of the 1,3-didecylimidazolium salt. This occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of 1-bromodecane.

Minimizing Dialkylation:

  • Control Stoichiometry: Use a slight excess of imidazole relative to the 1-bromodecane. This ensures that the alkyl halide is more likely to react with the more abundant imidazole rather than the product. A molar ratio of 1.2:1 (imidazole:1-bromodecane) is a good starting point.

  • Slow Addition of Alkyl Halide: Adding the 1-bromodecane dropwise to the reaction mixture containing the deprotonated imidazole can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the dialkylated product. If dialkylation is a significant issue, try running the reaction at a lower temperature for a longer period.

Q3: The purification of my crude product is proving difficult. What are the best methods for isolating pure this compound?

The purification of this compound can be challenging due to its physical properties (it is often an oil or a low-melting solid) and the potential presence of unreacted starting materials and byproducts.

Recommended Purification Strategies:

  • Extraction:

    • After the reaction is complete, cool the mixture and, if a solid base like KOH was used, filter it off.

    • If a solvent like DMF was used, it can be removed under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water to remove any remaining inorganic salts and water-soluble impurities. A brine wash can help to break any emulsions.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Column Chromatography: If extraction does not yield a product of sufficient purity, column chromatography on silica gel is the next step.

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity to elute the product. The more polar dialkylated byproduct will elute later.

  • Crystallization: For some imidazole derivatives, crystallization can be an effective purification method.[5] While this compound is often a liquid at room temperature, it may be possible to crystallize it at low temperatures from a suitable solvent or solvent mixture.

Frequently Asked Questions (FAQs)

What is the typical reaction mechanism for the N-alkylation of imidazole?

The N-alkylation of imidazole with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the imidazole ring acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion. The use of a base is crucial to deprotonate the imidazole, which significantly increases its nucleophilicity.

SN2_Mechanism

Are there alternative synthetic routes to this compound?

While N-alkylation of imidazole is the most common method, other synthetic strategies for substituted imidazoles exist.[6] These can include multi-component reactions or the construction of the imidazole ring from different precursors. However, for the specific synthesis of this compound, direct alkylation is generally the most straightforward and cost-effective approach.

What are the key safety precautions to consider during this synthesis?
  • Reagents:

    • Imidazole: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 1-Bromodecane: Is a skin and eye irritant. Avoid inhalation of vapors.

    • Bases: Strong bases like NaH and KOH are highly corrosive and can cause severe burns. NaH is also pyrophoric and reacts violently with water. Handle these reagents with extreme care in a fume hood.

  • Solvents:

    • DMF: Is a potential reproductive toxin. Avoid skin contact and inhalation.

    • Acetonitrile: Is flammable and toxic.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

    • Be aware of the potential for exothermic reactions, especially when using strong bases.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.

Analytical TechniqueInformation Provided
¹H NMR Confirms the structure by showing the characteristic peaks for the imidazole ring protons and the decyl chain protons. Integration of the peaks can also give an indication of purity.
¹³C NMR Provides further structural confirmation by showing the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS) Confirms the molecular weight of the product.
Infrared (IR) Spectroscopy Shows the characteristic vibrational frequencies for the functional groups present in the molecule.
Elemental Analysis Determines the percentage composition of C, H, and N, which can be compared to the theoretical values to assess purity.

Experimental Workflow Overview

experimental_workflow

This guide provides a foundational understanding of the common challenges and solutions associated with the synthesis of this compound. For specific applications and further optimization, consulting the primary literature is always recommended. The optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity.[7][8]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound.
  • Guidechem. This compound | CAS No.33529-02-1 Synthetic Routes.
  • University of Otago. N-Alkylation of imidazoles.
  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (2025-08-06).
  • Optimization of reaction conditions: Significance and symbolism. (2024-12-10).
  • Organic Chemistry Portal. Imidazole synthesis.
  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. Optimization of the reaction conditions. | Download Scientific Diagram.
  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2025-08-09).
  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. (2025-08-06).
  • The Royal Society of Chemistry. A challenging synthesis.
  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5.
  • Oakwood Chemical. This compound.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

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How to avoid emulsion formation when using 1-Decyl-1H-imidazole in biphasic systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Decyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile heterocyclic compound in biphasic systems. Emulsion formation is a common challenge that can hinder phase separation, reduce recovery yields, and complicate downstream processing. This guide provides in-depth troubleshooting protocols and scientific explanations to help you anticipate, prevent, and resolve emulsion-related issues.

Part 1: The Science of Emulsion Formation with this compound

Before troubleshooting, it is crucial to understand why this compound promotes emulsions. The molecule's structure is inherently amphiphilic, meaning it possesses both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.

  • Lipophilic Tail: The long, 10-carbon decyl chain (-C10H21) is nonpolar and readily partitions into the organic phase.

  • Hydrophilic Head: The imidazole ring is a polar, nitrogen-containing heterocycle that prefers the aqueous phase.[1]

This dual nature makes this compound a potent surfactant. Molecules accumulate at the oil-water interface, reducing the interfacial tension that normally keeps the two phases separate.[2][3] This stabilization of microscopic droplets of one phase within the other is the definition of an emulsion.

Part 2: Troubleshooting Guide - A Proactive & Reactive Approach

This section provides answers to common issues encountered during liquid-liquid extractions involving this compound. The best strategy is always prevention, but effective methods exist to break emulsions once they have formed.

Question 1: I'm planning an experiment. How can I proactively minimize the risk of emulsion formation?

Answer: Prevention is far more efficient than treatment.[4][5] Several parameters can be optimized to deter emulsion formation from the outset.

  • Reduce Mechanical Agitation: Vigorous shaking or vortexing provides the energy required to disperse the phases into fine droplets.[5] Instead, use gentle, repeated inversions of your separatory funnel. This creates sufficient surface area for mass transfer without excessive shear forces.[4]

  • Control the Phase Volume Ratio: A phase ratio close to 1:1 is more prone to emulsification. If your protocol allows, using a larger volume of the continuous phase can help minimize emulsion formation.

  • Optimize Temperature: Temperature influences fluid viscosity and interfacial tension.[6][7] While the effect is system-dependent, slightly increasing the temperature can lower the viscosity of the continuous phase, promoting faster coalescence of droplets.[8][9] However, be cautious, as excessive heat can also sometimes stabilize certain emulsions.[9]

  • Pre-saturate the Phases: Before the main extraction, consider pre-saturating the organic solvent with the aqueous buffer and vice-versa. This can reduce the driving force for solvent transfer across the interface during the extraction, which sometimes contributes to emulsion stability.

Question 2: An emulsion has formed between my aqueous and organic layers. What are my immediate options to break it?

Answer: When an emulsion forms, a stepwise approach from simple physical methods to more robust chemical interventions is recommended.

The diagram below outlines a typical decision-making workflow for resolving an emulsion in the lab.

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Wait 15-30 mins start->patience physical_methods Apply Physical Methods patience->physical_methods No Separation success Phases Separated patience->success Separation Occurs centrifuge Centrifugation physical_methods->centrifuge Option 1 filter Filter through Glass Wool or Phase Separator Paper physical_methods->filter Option 2 chemical_methods Apply Chemical Methods centrifuge->chemical_methods Still Emulsified centrifuge->success Separated filter->chemical_methods Still Emulsified filter->success Separated salt Add Saturated Brine (Salting Out) chemical_methods->salt Most Common ph_adjust Adjust Aqueous pH chemical_methods->ph_adjust If pH-sensitive solvent Add a Different Solvent chemical_methods->solvent To alter polarity salt->success fail Consult Specialist salt->fail No Separation ph_adjust->success ph_adjust->fail No Separation solvent->success solvent->fail No Separation

Caption: A decision tree for troubleshooting emulsions.

Summary of Troubleshooting Techniques:

MethodMechanism of ActionBest For
Patience Allows droplets to coalesce naturally under gravity.Minor, unstable emulsions.[10][11]
Centrifugation Applies a strong g-force to accelerate the separation of phases with different densities.Most emulsions, especially when densities are different.[4][10]
Filtration Passing the mixture through glass wool or phase-separation paper can physically break up the emulsion layer.Particulate-stabilized emulsions or for removing the emulsion layer.[4][12]
Salting Out Adding a salt (e.g., NaCl, Na2SO4) increases the ionic strength of the aqueous phase, making it more polar. This forces the nonpolar components and surfactant into the organic layer, destabilizing the emulsion.The most common and generally effective chemical method.[4][12][13]
pH Adjustment Alters the charge of the imidazole head group. Making it more charged (acidic pH) or neutral (basic pH) changes its surfactant properties, which can break the emulsion.Emulsions specifically stabilized by the pH-sensitive imidazole compound.[10][11]
Temperature Change Modifies viscosity, solubility, and interfacial tension. Heating often reduces viscosity, aiding coalescence.Viscous emulsions. Effect must be determined empirically.[6][7][14]
Solvent Addition Adding a small amount of a different solvent (e.g., ethanol, methanol) can change the overall polarity of one phase, improving miscibility of the emulsifying agent and breaking the emulsion.Stubborn emulsions where other methods fail.[4][12]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the role of pH in emulsions stabilized by this compound?

Answer: The pH of the aqueous phase is a critical and powerful tool. The imidazole ring has a pKa of approximately 7.0 for its conjugate acid.[15]

  • At pH < 6: The imidazole ring becomes protonated, acquiring a positive charge (forming an imidazolium cation). This significantly increases the hydrophilicity of the head group, altering its surfactant properties (HLB value) and potentially destabilizing the emulsion.

  • At pH > 8: The imidazole ring is in its neutral, less polar form. This favors its partitioning away from the highly polar aqueous phase, which can also disrupt the interfacial film.[16]

Therefore, adjusting the pH of the aqueous phase away from neutral (e.g., to pH 2-3 with dilute HCl or to pH 9-10 with dilute NaOH) can be a highly effective strategy to break the emulsion.[10][11]

Q2: How can I estimate the Hydrophilic-Lipophilic Balance (HLB) of this molecule?

Answer: The Hydrophilic-Lipophilic Balance (HLB) is a scale that indicates the relative balance between the hydrophilic and lipophilic portions of a surfactant.[17][18] We can estimate the HLB of this compound using the Davies method, which assigns values to different functional groups.

HLB = 7 + Σ(hydrophilic group numbers) - 0.475 x n(hydrophobic group numbers)

  • Hydrophilic Groups: The imidazole ring. The contribution of this group can be complex, but we can approximate it.

  • Hydrophobic Groups: The decyl chain has 10 -CH2- or -CH3 groups.

  • Calculation: A precise group number for imidazole isn't standard in Davies' tables. However, given its properties as an ionic liquid precursor, its behavior would be strongly influenced by its environment (like pH). Its calculated XLogP3 of 4.4 suggests it is significantly lipophilic.[1] Surfactants with HLB values in the range of 3-6 are typically W/O (water-in-oil) emulsifiers, while those from 8-16 are O/W (oil-in-water) emulsifiers.[17] Given the long decyl chain, this compound likely has a low-to-intermediate HLB and could stabilize either type of emulsion depending on the system's other components.

Q3: Could impurities in my sample be causing the emulsion?

Answer: Absolutely. Emulsions are often stabilized not just by the primary components but also by impurities.[4][19] Common culprits in samples from biological or synthetic sources include:

  • Proteins, phospholipids, or fatty acids from cell lysates.[4][5]

  • Finely divided solid particles or cell debris.[2][5]

  • Other surfactant-like molecules from the reaction mixture.

If you suspect impurities, filtering the sample before extraction or using a centrifugation step to pellet solids can be very effective preventative measures.[4][10]

Part 4: Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion using the Salting Out Method

This protocol is the first-line chemical approach for breaking most emulsions.

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl), commonly known as brine.

  • Addition: Transfer the biphasic system containing the emulsion to a separatory funnel. Add a small volume of the saturated brine, equivalent to 5-10% of the aqueous phase volume.

  • Mixing: Do NOT shake vigorously. Gently invert the funnel 2-3 times to mix the brine into the aqueous phase.

  • Observation: Place the funnel on a ring stand and allow it to rest. Observe the interface. The emulsion should start to break within a few minutes as the increased ionic strength of the aqueous layer forces the separation.[4][13]

  • Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.

  • Separation: Once the layers have clearly separated, drain the lower (denser) phase, followed by the upper phase.

Protocol 2: Breaking an Emulsion by pH Adjustment

Use this method when the salting-out technique is ineffective or undesirable for your sample.

  • Preparation: Prepare dilute solutions of an acid (e.g., 1M HCl) and a base (e.g., 1M NaOH).

  • Determine Target pH: Based on the principles described in FAQ 1, decide whether to acidify or basify the aqueous phase. Acidification (to pH ~2-3) is often a good starting point.

  • Addition: Using a pipette, add the acid or base solution dropwise to the emulsion in the separatory funnel.

  • Mixing: After every few drops, gently swirl or invert the funnel once to mix, then allow the system to rest and observe for changes. Monitor the pH of the aqueous phase using pH paper if possible.

  • Observation: Continue the dropwise addition until you observe the emulsion beginning to break. Avoid overshooting the target pH significantly.

  • Separation: Once a clear interface forms, allow the layers to fully settle before proceeding with the separation.

  • Neutralization (Optional): After separation, the pH of the collected aqueous phase can be readjusted to neutral if required for downstream applications.

Part 5: Understanding the Mechanism at the Interface

The diagram below illustrates how this compound molecules orient themselves at the oil-water interface to stabilize an emulsion. The surfactant molecules form a film around the dispersed droplets, creating a barrier that prevents them from coalescing back into a bulk phase.[20][21][22]

Emulsion_Mechanism cluster_oil Organic Phase (Oil) cluster_droplet Aqueous Droplet cluster_interface p1 p2 p3 p4 p5 p6 p7 p8 i1 s1 i1->s1 Decyl Tail i2 s2 i2->s2 i3 s3 i3->s3 i4 s4 i4->s4 i5 s5 i5->s5 i6 s6 i6->s6 i7 s7 i7->s7 i8 s8 i8->s8 d1 d2 d3 d4 label_head Imidazole Head (Hydrophilic)

Caption: Stabilization of a water-in-oil emulsion by this compound.

By applying the techniques in this guide, you can disrupt this stabilizing film, promote droplet coalescence, and achieve clean, efficient phase separation.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Full article: Influence of Water Content and Temperature on Stability of W/O Crude Oil Emulsion. Taylor & Francis Online. [Link]
  • Emulsion Stability: Causes & Importance. StudySmarter. [Link]
  • Tackling emulsions just got easier. Biotage. [Link]
  • Effect of mixing temperature on emulsification.
  • Application of Ionic Liquids for Chemical Demulsific
  • Impact of the Temperature, Homogenization Condition, and Oil Property on the Formation and Stability of Crude Oil Emulsion.
  • Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. ChemRxiv. [Link]
  • Ionic liquid-in-ionic liquid nanoemulsions.
  • Why is the formation of emulsion in solvent extraction considered as a disadvantage?. Quora. [Link]
  • Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles. PubMed. [Link]
  • Why does the addition of salt (NaCl)
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
  • Emulsion Problem Encountered in Extractions. BrainKart. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
  • Application of Ionic Liquids for Chemical Demulsific
  • Techniques for Emulsion Breaking for Oil in W
  • (PDF) Application of Ionic Liquids for Chemical Demulsification: A Review.
  • Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. Semantic Scholar. [Link]
  • Tips & Tricks: Emulsions. University of Rochester Chemistry Department. [Link]
  • How does adding a salt (such as sodium chloride) help to break an emulsion?. Quora. [Link]
  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applic
  • Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. National Institutes of Health (NIH). [Link]
  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • pH influence on imidazole organocatalytic activity.
  • Breaking emulsions. Reddit. [Link]
  • Demulsification of oil-water emulsions. Biolin Scientific. [Link]
  • Hydrophilic-lipophilic balance. Wikipedia. [Link]
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Magic of Demulsifiers: Unlocking Oil-Water Separ
  • Exploring the Mechanisms of Crude Oil Demulsifiers. Rimpro India. [Link]
  • Hydrophilic-Lipophilic Balance (HLB). SlideShare. [Link]
  • Using demulsifiers for phase breaking of water/oil emulsion.
  • Demulsifiers in Oilfields: Mechanisms, Types, and Applic
  • 1-Decylimidazole. PubChem, National Institutes of Health (NIH). [Link]
  • HLB - what is it? Hydrophilic-lipophilic balance. PCC Group. [Link]
  • In which direction does imidazole affect the pH?. Chemistry Stack Exchange. [Link]

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Characterization of unexpected byproducts in 1-Decyl-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Decyl-1H-imidazole Reactions

Introduction: Navigating the Complexities of this compound Synthesis

This compound is a versatile heterocyclic compound, widely utilized as a key intermediate in the synthesis of ionic liquids, surfactants, and active pharmaceutical ingredients (APIs).[1] Its synthesis, most commonly achieved via N-alkylation of imidazole with a decyl halide, appears straightforward. However, researchers frequently encounter unexpected byproducts that complicate purification, reduce yields, and can compromise the integrity of downstream applications.

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning byproduct formation in this reaction. As your application science resource, our goal is to move beyond simple protocols and explain the causal mechanisms behind these side reactions, empowering you to optimize your synthesis and confidently characterize your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this compound synthesis and why is it prone to side reactions?

The synthesis is typically a bimolecular nucleophilic substitution (SN2) reaction.[2] Imidazole, after being deprotonated by a base (like sodium hydride or potassium hydroxide), forms an imidazolide anion. This potent nucleophile then attacks the electrophilic primary carbon of a 1-decyl halide (e.g., 1-bromodecane), displacing the halide and forming the N-C bond.

However, several factors make this reaction susceptible to byproduct formation:

  • Ambident Nucleophile: The imidazolide anion has two nucleophilic nitrogen atoms. While they are equivalent in unsubstituted imidazole, this inherent reactivity is a key factor in more complex systems.[3][4]

  • Basicity of the Nucleophile: The imidazolide anion is a strong base, which can promote elimination reactions with the alkyl halide.[5]

  • Product Reactivity: The product, this compound, still possesses a nucleophilic nitrogen atom (N3), which can be further alkylated.

Q2: What are the most common, expected byproducts in this reaction?

The most prevalent byproducts arise directly from competing reaction pathways. These include:

  • 1,3-Didecylimidazolium Halide: Formed from the over-alkylation of the desired product.

  • 1-Decene: Results from the base-induced elimination (E2) of the 1-decyl halide.[5]

  • Unreacted Starting Materials: Residual imidazole and 1-decyl halide.

  • Thermal Degradation Products: At elevated temperatures, imidazoles can degrade, potentially forming dimers or other complex structures.[6][7]

Q3: How does my choice of base and solvent impact byproduct formation?

Base and solvent selection are critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to fully deprotonate the imidazole.[5] Using a weaker base or a protic solvent can lead to an equilibrium, leaving unreacted, neutral imidazole which is a much poorer nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used as they effectively solvate the cation of the base and do not interfere with the nucleophile.[8] However, these solvents must be anhydrous, as water will consume the base and inhibit the reaction.

Troubleshooting Guide: From Observation to Identification

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My TLC/LC analysis shows a new, highly polar spot/peak that does not move from the baseline.

  • Potential Cause: You have likely formed the 1,3-didecylimidazolium salt . This dialkylated product is an ionic salt and is extremely polar, causing it to adhere strongly to silica gel or exhibit poor chromatography in standard reversed-phase systems.

  • Causality: This occurs when an excess of the alkylating agent (1-decyl halide) is used, or when the reaction is run for an extended period at high temperatures, allowing the product to act as a nucleophile and react with another molecule of the alkyl halide.

  • Characterization & Solution:

    • Confirm Identity: The byproduct is often insoluble in nonpolar organic solvents used for extraction (like ether or hexanes). It can be isolated by washing the crude product with such a solvent. Its structure can be confirmed by NMR (noting the downfield shift of imidazole ring protons) and ESI-MS (which will show a parent ion for the C₂₃H₄₅N₂⁺ cation).

    • Optimize Stoichiometry: Use a slight excess of imidazole relative to the 1-decyl halide (e.g., 1.1 to 1 equivalents) to ensure the halide is consumed before it can react with the product.

    • Control Reaction Time: Monitor the reaction by TLC or GC. Stop the reaction as soon as the 1-decyl halide is consumed.

Problem 2: My GC-MS analysis shows a peak with m/z = 140, and my reaction yield is lower than expected.

  • Potential Cause: The peak at m/z 140 corresponds to 1-decene , the byproduct of an E2 elimination reaction.

  • Causality: The imidazolide anion, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from the carbon adjacent to the halide on the decyl chain, leading to the formation of a double bond and elimination of the halide. This pathway is competitive with the desired SN2 reaction and is favored by higher temperatures.[2]

  • Characterization & Solution:

    • Confirm Identity: The identity of 1-decene can be confirmed by comparing its retention time and mass spectrum to a known standard.

    • Lower Reaction Temperature: The activation energy for E2 is typically higher than for SN2. Running the reaction at the lowest effective temperature (e.g., room temperature or slightly elevated to 40-50 °C) will significantly favor the substitution pathway.

    • Base Selection: While less common for primary halides, a very sterically hindered base could favor elimination. Ensure you are using an appropriate base like NaH or KOH.

Problem 3: The reaction mixture has turned dark yellow or brown, and TLC shows multiple unidentified spots.

  • Potential Cause: This indicates thermal degradation . Imidazole-based compounds, especially when heated for prolonged periods or in the presence of impurities, can decompose.[7][9]

  • Causality: High temperatures can initiate complex side reactions, including dimerization or polymerization of imidazole rings, or reactions with the solvent.[6] The presence of oxygen can also lead to oxidative degradation.[7]

  • Characterization & Solution:

    • Characterize the Mixture: This complex mixture is best analyzed by LC-MS to get an initial idea of the molecular weights of the byproducts formed. Isolation of individual components for NMR analysis may be required if identification is critical.

    • Run Under Inert Atmosphere: To prevent oxidative degradation, always run the reaction under a nitrogen or argon atmosphere.[7]

    • Purify Starting Materials: Impurities in the starting imidazole or solvent can catalyze degradation. Consider purifying imidazole by recrystallization or sublimation before use.

    • Reduce Temperature and Time: As with elimination, degradation is highly dependent on temperature. Use the minimum temperature and time necessary for the reaction to proceed to completion.

Summary of Common Byproducts and Favorable Conditions
Byproduct NameStructureFavorable ConditionsPrimary Analytical Signature
1,3-Didecylimidazolium Halide [C₁₀H₂₁-Im⁺-C₁₀H₂₁]X⁻Excess 1-decyl halide, prolonged reaction time, high temperature.ESI-MS: C₂₃H₄₅N₂⁺, Highly polar (immobile on TLC).
1-Decene C₈H₁₇CH=CH₂High reaction temperature, strong/hindered base.GC-MS: M⁺ at m/z = 140.
Degradation Products Complex mixtureHigh temperature, presence of oxygen, impure reagents.Complex TLC/Chromatogram, color change.

Visualizing Reaction Pathways and Workflows

Core Reaction and Competing Pathways

The following diagram illustrates the desired SN2 pathway in competition with the over-alkylation and E2 elimination side reactions.

reaction_pathways reactants Imidazole + 1-Decyl-X + Base product This compound (Desired Product) reactants->product SN2 Pathway (Favored) elimination 1-Decene (Byproduct) reactants->elimination E2 Pathway (High Temp) over_alkylation 1,3-Didecylimidazolium Salt (Byproduct) product->over_alkylation Over-alkylation (+ 1-Decyl-X)

Caption: Key reaction pathways in the N-alkylation of imidazole.

Troubleshooting and Characterization Workflow

This workflow provides a logical sequence of steps to take when encountering an unexpected result in your reaction.

troubleshooting_workflow decision decision start Crude Reaction Mixture tlc_gc Analyze by TLC / GC-MS start->tlc_gc decision_clean Is the reaction clean? tlc_gc->decision_clean workup Proceed to Workup & Purification decision_clean->workup Yes decision_byproduct What is the nature of the byproduct? decision_clean->decision_byproduct No polar Highly Polar / Baseline Spot decision_byproduct->polar Polar nonpolar Non-polar / Volatile decision_byproduct->nonpolar Non-polar complex Multiple Spots / Color Change decision_byproduct->complex Complex analyze_polar Analyze by ESI-MS Isolate & run 1H NMR polar->analyze_polar analyze_nonpolar Check GC-MS for m/z 140 nonpolar->analyze_nonpolar analyze_complex Analyze by LC-MS Consider 13C NMR complex->analyze_complex hypo_polar Hypothesis: Over-alkylation Product analyze_polar->hypo_polar hypo_nonpolar Hypothesis: 1-Decene (Elimination) analyze_nonpolar->hypo_nonpolar hypo_complex Hypothesis: Thermal Degradation analyze_complex->hypo_complex

Caption: Logical workflow for troubleshooting unexpected byproducts.

Key Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Byproducts (e.g., 1-Decene)

This protocol is designed to rapidly screen for volatile impurities and unreacted starting materials.

  • Sample Preparation:

    • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in 1 mL of saturated ammonium chloride solution.

    • Extract with 1 mL of diethyl ether or ethyl acetate.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the top organic layer to a GC vial. Dilute further with the extraction solvent if necessary.

  • Instrumentation and Conditions (Typical):

    • GC System: Agilent GC or similar, equipped with a mass selective detector (MSD).

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Conditions: Scan range 40-550 amu.

  • Data Analysis:

    • Identify peaks corresponding to 1-decyl halide (starting material) and 1-decene (m/z 140).[10]

    • The desired product, this compound, will also be visible and can be used to gauge reaction progress.

Protocol 2: HPLC-UV Purity Assessment

This protocol is suitable for determining the purity of the final product and quantifying non-volatile impurities.[11][12]

  • Instrumentation and Materials:

    • HPLC system with a UV detector (set to ~210 nm).

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA) or formic acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Sample Solution: Dissolve an accurately weighed amount of the purified product in the diluent to achieve a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (Typical Gradient):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks. Calculate the area percentage of the main peak to determine the purity of the product. Impurities from starting materials or side reactions will appear as separate peaks.[13]

References

  • Holzforschung. Thermal aging of 1-alkyl-3-methylimidazolium ionic liquids and its effect on dissolved cellulose. [Link]
  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
  • Reddit.
  • University of Otago.
  • Google Patents.
  • ResearchGate.
  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • ResearchGate.
  • ScienceDirect.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Technical Support Center: Solutions for Aqueous Formulations of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-Decyl-1H-imidazole. This document serves as a troubleshooting hub to address common challenges related to the aqueous solubility of this compound. Given its amphiphilic nature—a polar imidazole head and a long, nonpolar decyl tail—achieving stable and effective aqueous solutions requires a nuanced approach. This guide provides both mechanistic explanations and actionable protocols to help you overcome these challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound crashing out of my aqueous buffer? It appears oily or forms a precipitate.

Answer: This is the most common issue encountered and stems directly from the molecule's chemical structure. This compound is characterized by a significant hydrophobic component, the 10-carbon decyl chain. This leads to a high octanol-water partition coefficient (XLogP3-AA), indicating its strong preference for a nonpolar environment over water.[1] The polar imidazole head group is often not sufficient to overcome the hydrophobicity of the long alkyl chain, leading to extremely low intrinsic solubility in neutral aqueous solutions.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂PubChem[1]
Molecular Weight208.34 g/mol PubChem[1]
XLogP3-AA4.4PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Boiling Point333.9°C at 760 mmHgAlfa Chemistry[2]

The precipitation or oily appearance you observe is the compound minimizing its interaction with water by aggregating and separating from the aqueous phase.

Troubleshooting Workflow

Before diving into specific protocols, consider this general workflow for addressing solubility issues with this compound.

G cluster_0 Initial Observation cluster_1 Primary Strategies cluster_2 Outcome A Insoluble Compound in Aqueous Buffer B pH Adjustment (Protonation) A->B  Is the compound  ionizable? C Co-solvent Addition (e.g., Ethanol, DMSO) A->C  Is a mixed-solvent  system acceptable? D Complexation Agent (Cyclodextrins) A->D  Need to avoid pH change  or organic solvents? E Clear, Stable Solution Achieved B->E C->E D->E

Caption: General workflow for troubleshooting solubility.

Q2: Can I improve the solubility by adjusting the pH of my solution?

Answer: Yes, this is often the most effective initial strategy. The imidazole ring is basic and can be protonated to form a positively charged imidazolium cation.[3] This cation is significantly more polar than the neutral imidazole, drastically improving its interaction with water and increasing aqueous solubility.

Mechanism: The lone pair of electrons on the N-3 nitrogen of the imidazole ring acts as a proton acceptor. In an acidic environment (pH < pKa), this nitrogen becomes protonated, forming a salt. The pKa of the conjugate acid of imidazole is approximately 7.0.[3] Therefore, adjusting the solution pH to below 7, ideally in the range of 4.0-6.0, will ensure the majority of the molecules are in their charged, water-soluble form.

  • Prepare an Acidic Buffer: Prepare your desired buffer (e.g., citrate, acetate) at a target pH between 4.0 and 6.0. Avoid phosphate buffers if you suspect precipitation with the protonated compound.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dispersion: Add a small amount of the acidic buffer (e.g., 10% of the final volume) to the compound.

  • Vortex/Sonicate: Vigorously vortex or sonicate the mixture. The compound should start to dissolve as it becomes protonated.

  • Titrate with Buffer: Gradually add the remaining acidic buffer while continuing to mix until the final volume is reached.

  • Final Check: Ensure the final solution is clear and the pH is in the desired range. Adjust with a small amount of dilute acid (e.g., 0.1 M HCl) if necessary.

Caution: Always confirm that the altered pH will not negatively impact your downstream application (e.g., cell viability, protein stability).

Q3: My application is pH-sensitive. What are my options? Can I use a co-solvent?

Answer: If pH modification is not an option, using a water-miscible co-solvent is a common and effective alternative. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic decyl chain to enter the solution.[4][5]

Commonly Used Co-solvents:

  • Ethanol: A less toxic option suitable for many biological applications.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have cytotoxic effects at higher concentrations.

  • Polyethylene Glycol (PEG 300/400): Often used in pharmaceutical formulations for its low toxicity.

  • Propylene Glycol: Another common excipient with a good safety profile.

  • Select a Co-solvent: Choose a co-solvent compatible with your experimental system.

  • Prepare Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock.

  • Dilute into Aqueous Buffer: Add the stock solution dropwise into your aqueous buffer while vortexing vigorously. This method, adding the concentrated organic stock to the aqueous phase, is critical to prevent the compound from precipitating out.

  • Monitor for Precipitation: Do not exceed a final co-solvent concentration that causes precipitation or interferes with your assay.

Recommended Starting Co-solvent Concentrations (Final Volume):

Co-solventRecommended Starting % (v/v)Maximum Typical % (v/v)Notes
Ethanol5%20%Can cause protein denaturation at high concentrations.
DMSO0.1%1%Check cell line tolerance; can be cytotoxic.
PEG 4005%25%Generally well-tolerated.
Propylene Glycol5%30%A common vehicle for oral and injectable drugs.
Q4: I need to avoid organic co-solvents and pH changes. How can cyclodextrins help?

Answer: For the most sensitive applications, cyclodextrin-based formulation is a superior method. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[6][7] They can encapsulate the hydrophobic decyl chain of your compound in a "host-guest" inclusion complex, effectively shielding it from the aqueous environment and rendering the entire complex water-soluble.[8][][10]

Mechanism of Cyclodextrin Encapsulation:

Caption: Encapsulation of this compound by HP-β-Cyclodextrin.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and low toxicity, making it suitable for in-vitro and in-vivo applications.[7][8]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v). Warming the solution slightly (to 40-50°C) can aid in dissolving the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but an excess of cyclodextrin may be required.

  • Mix Thoroughly: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the complexation to reach equilibrium. A rotator or orbital shaker is ideal.

  • Clarify the Solution: After mixing, you may observe a small amount of undissolved material. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes or filter it through a 0.22 µm syringe filter to remove any un-complexed aggregate.

  • Determine Concentration: The clear supernatant is your final, solubilized stock solution. It is crucial to determine the actual concentration of your compound in this stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Summary Troubleshooting Guide

SymptomPossible CauseRecommended Action
Compound won't dissolve at all in neutral buffer.High hydrophobicity of the decyl chain.1. Use pH adjustment (acidic buffer, pH 4-6) to protonate the imidazole ring. 2. Try solubilization with a co-solvent (start with 5% Ethanol or 0.5% DMSO).
Solution is cloudy or milky.Concentration may be above the Critical Micelle Concentration (CMC) or below the Krafft temperature, leading to self-aggregation.[11][12]1. Warm the solution slightly. 2. Dilute the solution. 3. Use cyclodextrin complexation to prevent micelle formation.
Compound dissolves initially but precipitates over time.Solution is supersaturated or unstable.1. Increase the concentration of the co-solvent or cyclodextrin. 2. Ensure the pH of the stock solution is stable and sufficiently low.
High background or interference in the assay.Co-solvent (especially DMSO) or other excipients are affecting the assay.Switch to a more inert solubilization method, such as cyclodextrin complexation.

By systematically applying these strategies, you can develop a robust and reproducible method for preparing aqueous solutions of this compound for your research and development needs.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
  • Hilaris Publisher. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
  • Pobanz, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93164, 1-Decylimidazole. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14452952, this compound-2-methanol. [Link]
  • Mayer, A. F., & Meyer, T. F. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment.
  • ResearchGate. Synthesis and Self-Assembly Properties of New Surface-Active 1-Alkylimidazolium Ionic Liquids in Aqueous Media. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate.
  • ResearchGate. Thermodynamics of micellization of alkylimidazolium surfactants in aqueous solution. [Link]
  • National Genomics Data Center.
  • Chemistry Stack Exchange. In which direction does imidazole affect the pH?. [Link]
  • Globe Thesis. Synthesis And Properties Of Long Chain Alkylimidazole Surfactants. [Link]
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

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Technical Support Center: Enhancing the Performance of 1-Decyl-1H-imidazole Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Decyl-1H-imidazole based catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the performance of these versatile catalysts. Our approach is rooted in explaining the fundamental principles behind the experimental choices, ensuring you can not only solve immediate problems but also proactively enhance your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, storage, and fundamental properties of this compound and its derivatives when used as catalysts.

Q1: What is the correct way to store and handle this compound to ensure its catalytic activity is preserved?

A1: this compound, like many imidazole derivatives and ionic liquids, is hygroscopic and can be sensitive to atmospheric contaminants. Proper storage is critical for maintaining its integrity and catalytic performance.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dark, and dry. Significant discoloration of the material may indicate decomposition, and its purity should be re-verified before use.[1]

  • Handling: Always handle the catalyst under an inert atmosphere using dry solvents and glassware. Moisture can lead to the formation of inactive species or promote unwanted side reactions.

Q2: What makes the this compound structure effective as a catalyst?

A2: The catalytic activity of this compound stems from the unique properties of the imidazole ring. The nitrogen atoms in the ring can act as both a nucleophile and a base.[2] The lone pair of electrons on the N-3 atom is available for nucleophilic attack, which is a key step in many catalytic cycles, such as acyl transfer reactions.[3] The long decyl chain imparts specific solubility characteristics and can influence the catalyst's interaction with substrates and its aggregation behavior in solution, potentially creating a favorable microenvironment for the reaction.[4]

Q3: Can I reuse my this compound based catalyst? If so, what is the recommended procedure?

A3: Catalyst reusability is a significant advantage of many ionic liquid-type catalysts. However, successful recycling depends on the reaction and the stability of the catalyst under the specific conditions.

  • Feasibility: If the catalyst is immiscible with the reaction product and solvent, it can often be recovered by simple decantation or phase separation.

  • Regeneration Protocol: After separating the product, the catalyst may need to be washed with a non-polar solvent (e.g., hexane or toluene) to remove any residual organic compounds and then dried under high vacuum to remove the wash solvent and any absorbed water.[5] For catalysts that have been deactivated, more specific regeneration procedures may be necessary (see Troubleshooting Section). A standard activity test should be performed on the recycled catalyst to confirm its performance.

Part 2: Troubleshooting Guide for Sub-Optimal Performance

This section provides a systematic approach to diagnosing and resolving common issues encountered during catalysis.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with your catalytic reaction.

Caption: A workflow for diagnosing and resolving common catalytic issues.

Issue 1: Low or No Catalytic Activity

Potential Cause A: Catalyst Deactivation

Catalyst deactivation is the loss of activity over time and is a primary concern in industrial and laboratory settings.[6][7] It can occur through several mechanisms.

  • Poisoning: The catalyst's active sites are blocked by impurities from reactants, solvents, or the atmosphere. For imidazole-based catalysts, acidic impurities can protonate the catalytically active nitrogen, rendering it non-nucleophilic. Water can also act as an inhibitor in many systems.[8]

  • Fouling: Pores or active surfaces of the catalyst are blocked by non-volatile products or coke formation, which is particularly relevant for high-temperature reactions.[7]

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all reactants and solvents are of high purity and are thoroughly dried and degassed. The presence of unexpected functional groups or contaminants can poison the catalyst.

  • Implement an Inert Atmosphere: The unprotected N-H group on an imidazole ring (if present in a derivative) or the catalyst itself can interact with oxygen or moisture.[1] Running reactions under a rigorously inert atmosphere (argon or nitrogen) is crucial.

  • Catalyst Regeneration: If poisoning is suspected, a regeneration protocol may restore activity. This often involves washing the catalyst to remove adsorbed species followed by drying under a high vacuum. For more severe deactivation, thermal treatments or chemical washing may be required.[9]

Potential Cause B: Sub-Optimal Reaction Conditions

The performance of ionic liquid and imidazole-based catalysts can be highly sensitive to reaction parameters.[10][11]

  • Temperature: Reaction rates are temperature-dependent. However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.[5]

  • Concentration & Catalyst Loading: The ratio of catalyst to substrate is a critical parameter. Too little catalyst will result in slow reaction rates, while too much may not be economical and could complicate product purification.

Troubleshooting Steps:

  • Systematic Optimization: Perform a systematic optimization of reaction conditions. Varying parameters one at a time, such as temperature, catalyst loading, and reaction time, can help identify the optimal conditions for your specific transformation.[11]

  • Consult Literature: Review literature for similar reactions using imidazole-based catalysts to find a suitable starting point for reaction conditions.

ParameterTypical RangeRationale & Key Considerations
Catalyst Loading 1-10 mol%Lower loadings are preferable for atom economy. Higher loadings may be needed for difficult transformations.
Temperature 25 - 150 °CMust be high enough for an adequate reaction rate but below the thermal decomposition point of the catalyst and reagents.[5]
Solvent Aprotic (e.g., Toluene, THF, Acetonitrile)The solvent can influence reactant solubility and catalyst stability. Protic solvents may interfere with the catalytic cycle.
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or GC/LC-MS to determine the point of completion and avoid byproduct formation from extended reaction times.
Caption: General starting parameters for optimizing reactions with this compound catalysts.
Issue 2: Poor Selectivity

Potential Cause: Incorrect Reaction Temperature or Solvent

In reactions where multiple products can be formed (e.g., regioselectivity or chemoselectivity), the reaction conditions play a pivotal role in directing the outcome.

  • Temperature Control: Different reaction pathways may have different activation energies. Precise temperature control can favor the kinetic or thermodynamic product. Systematic studies have shown that temperature can be a key factor in determining regioselectivity.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing the selectivity of the reaction.

Troubleshooting Steps:

  • Temperature Screening: Run the reaction at a range of temperatures (e.g., in 10 °C increments) to determine the effect on product distribution.

  • Solvent Screening: Test a variety of solvents with different polarities (e.g., hexane, toluene, THF, acetonitrile, DMF). The choice of solvent can significantly impact reaction outcomes.

Part 3: Experimental Protocols

To ensure reproducibility and provide a baseline for troubleshooting, we provide the following standardized protocols.

Protocol 1: Standard Catalyst Activity Test

This protocol provides a method to establish a baseline performance for a new batch or a recycled batch of your this compound catalyst. The esterification of a secondary alcohol is a common benchmark reaction.

Objective: To determine the percent conversion in a model reaction under standardized conditions.

Materials:

  • This compound catalyst

  • 1-Phenylethanol (substrate)

  • Acetic anhydride (reagent)

  • Toluene (anhydrous solvent)

  • Internal standard (e.g., Dodecane) for GC analysis

  • Dry glassware and magnetic stir bar

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (5 mol%, e.g., 0.1 mmol, 20.8 mg).

  • Add Solvent & Standard: Add 5 mL of anhydrous toluene, followed by the internal standard (e.g., 0.5 mmol of Dodecane).

  • Add Substrate: Add 1-Phenylethanol (1.0 eq, 2.0 mmol, 244.3 mg).

  • Initiate Reaction: Add acetic anhydride (1.2 eq, 2.4 mmol, 245.0 mg) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Sampling & Analysis: At timed intervals (e.g., 1, 2, 3, 4 hours), withdraw a small aliquot (approx. 0.1 mL) under inert atmosphere, quench with a saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by Gas Chromatography (GC) to determine the conversion of 1-phenylethanol.

  • Evaluation: A high-activity catalyst batch should yield >95% conversion within the specified time. A significant drop in conversion for a recycled catalyst indicates deactivation.

Visualization of Factors Influencing Catalyst Performance

The interplay of various factors determines the success of a catalytic reaction.

Caption: Interrelated factors affecting the performance of catalytic systems.

References

  • Optimization of reaction conditions with ionic liquids. (n.d.). ResearchGate.
  • A metal-free route to fully recycle PET into premium chemical feedstocks. (2026, January 5). EurekAlert!.
  • Welton, T. (2021). Basic ionic liquids for catalysis: the road to greater stability.RSC Publishing.
  • Application of Ionic Liquids in Chemical Process Optimization. (2025, October 14). Journal of Applied Chemistry.
  • This compound: Properties, Applications, and Synthesis of a Versatile Heterocyclic Compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis, Self-assembly, and Catalytic Activity of 1H-Imidazole Amphiphiles. (2025, August 9). ResearchGate.
  • Efficient [Fe-Imidazole@SiO2] Nanohybrids for Catalytic H2 Production from Formic Acid. (2023, May 18). MDPI.
  • Bartholomew, C. H. (2016). Advances in Catalyst Deactivation and Regeneration.MDPI.
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances (RSC Publishing).
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI.
  • Imidazole Catalysis. (2025, September 19). ResearchGate.

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Validation & Comparative

The Efficacy of 1-Decyl-1H-imidazole in Comparison to Other Alkyl Imidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, imidazole derivatives stand out for their remarkable versatility and broad spectrum of biological and industrial applications. Their unique structural features allow for extensive modifications, enabling the fine-tuning of their properties for specific functions, from therapeutic interventions to material protection. This guide provides a comprehensive comparison of the efficacy of 1-Decyl-1H-imidazole with other 1-alkyl-substituted imidazoles, focusing on their applications as anticancer, antimicrobial, and corrosion-inhibiting agents. We will delve into the structure-activity relationships that govern their performance and provide detailed experimental protocols for their evaluation, empowering researchers and drug development professionals to make informed decisions in their work.

The Critical Role of the Alkyl Chain: A Structure-Activity Relationship Analysis

The N-1 position of the imidazole ring is a key site for chemical modification, and the length of the alkyl substituent at this position has been shown to be a critical determinant of the molecule's efficacy across various applications. A recurring theme in the scientific literature is that increasing the length of the alkyl chain enhances the biological or industrial activity up to an optimal length, after which a "cut-off" effect is often observed.[1] This phenomenon is largely attributed to the interplay of hydrophobicity and steric hindrance.

Longer alkyl chains increase the lipophilicity of the imidazole derivative, which can enhance its ability to interact with and penetrate biological membranes or form protective hydrophobic layers on metal surfaces.[2][3] However, excessively long chains can lead to decreased solubility in aqueous environments and may sterically hinder the interaction of the imidazole headgroup with its target.

This compound, with its ten-carbon alkyl chain, is frequently positioned within the optimal range for many applications, balancing sufficient lipophilicity for effective interaction with target sites without the negative effects of excessive chain length.

Comparative Efficacy Data

The following table summarizes the general trends in the efficacy of 1-alkyl-1H-imidazoles as a function of their alkyl chain length, with a focus on positioning this compound within this context. It is important to note that direct head-to-head comparative studies under identical conditions are not always available; therefore, this table synthesizes findings from multiple sources to provide a qualitative and, where possible, quantitative overview.

Application AreaAlkyl Chain LengthGeneral Efficacy TrendSupporting Evidence
Anticancer Activity C1-C8Moderate activity.Shorter chains may not provide sufficient lipophilicity to effectively interact with cancer cell membranes or intracellular targets.[4]
C10-C16Optimal Activity. Increased lipophilicity enhances cell membrane penetration and interaction with targets like tubulin or specific kinases.[4][5] this compound falls within this promising range.
> C16Decreased activity (Cut-off effect).Reduced aqueous solubility and potential for non-specific cytotoxicity can diminish therapeutic efficacy.[1]
Antimicrobial (Antifungal & Antibacterial) Activity C1-C8Lower activity.Shorter alkyl chains are less effective at disrupting microbial cell membranes.[1][6]
C10-C16Optimal Activity. The alkyl chain length is critical for insertion into and disruption of the microbial cell membrane, leading to cell lysis.[1][6] this compound is expected to be highly effective.
> C16Decreased activity (Cut-off effect).Similar to anticancer activity, excessively long chains can lead to poor bioavailability and aggregation.[1]
Corrosion Inhibition C1-C8Moderate inhibition efficiency.Shorter chains provide some surface coverage but may not form a sufficiently dense and stable protective layer.[2][7]
C10-C16Optimal Inhibition Efficiency. Longer, more hydrophobic alkyl chains enhance the formation of a persistent and dense protective film on the metal surface, effectively blocking corrosive agents.[2][3][7] this compound is a strong candidate for this application.
> C16High, but potentially diminishing returns.While still effective, very long chains might not pack as efficiently on the surface and can be more costly to synthesize.[7]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the efficacy of this compound and its analogs in the key application areas discussed.

Anticancer Activity: Determination of IC50 using the MTT Assay

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potency of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Once cells reach logarithmic growth phase, trypsinize, count, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound and other alkyl imidazoles in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete growth medium to obtain a range of final concentrations.

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[9]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Treat with Alkyl Imidazole Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate with Microbial Suspension A->C B Perform Serial Dilutions of Alkyl Imidazoles in Broth B->C D Incubate at 35-37°C C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Corrosion Inhibition: Rotating Cage Test (ASTM G184)

The rotating cage (RC) test is a widely accepted method for evaluating the performance of corrosion inhibitors under controlled hydrodynamic conditions, simulating those found in pipelines. [10][11] Principle: Metal coupons are mounted in a cage that rotates at a set speed in a corrosive fluid containing the inhibitor. The effectiveness of the inhibitor is determined by measuring the weight loss of the coupons compared to a control without the inhibitor.

Step-by-Step Protocol:

  • Coupon Preparation: Prepare and pre-weigh metal coupons (e.g., carbon steel) according to standard procedures (e.g., ASTM G1).

  • Test Solution Preparation: Prepare the corrosive fluid (e.g., brine saturated with CO2 to simulate sour corrosion) and add the desired concentration of the alkyl imidazole inhibitor.

  • Apparatus Setup: Mount the coupons in the rotating cage and place the cage in a test vessel containing the inhibited corrosive fluid.

  • Test Execution: Heat the solution to the desired temperature and rotate the cage at a specified velocity for a set duration (e.g., 24 hours).

  • Coupon Cleaning and Re-weighing: After the test, remove the coupons, clean them to remove corrosion products according to ASTM G1, and re-weigh them.

  • Corrosion Rate and Inhibition Efficiency Calculation:

    • Calculate the corrosion rate (CR) using the weight loss data.

    • Calculate the inhibitor efficiency (%IE) using the formula: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Corrosion_Test_Workflow A Prepare and Weigh Metal Coupons C Mount Coupons in Rotating Cage A->C B Prepare Corrosive Fluid with Inhibitor D Immerse in Fluid and Rotate at Set Speed/Temp B->D C->D E Clean and Re-weigh Coupons after Test D->E F Calculate Corrosion Rate and Inhibition Efficiency E->F

Caption: Workflow for corrosion inhibitor evaluation using the rotating cage test.

Conclusion

The length of the N-1 alkyl substituent is a pivotal factor in determining the efficacy of 1-alkyl-1H-imidazoles across a range of applications. The available evidence strongly suggests that this compound, with its ten-carbon chain, is positioned within an optimal range for potent anticancer, antimicrobial, and corrosion inhibition activities. This is attributed to a favorable balance of lipophilicity, which enhances interaction with biological membranes and metal surfaces, without the detrimental effects of excessive chain length such as poor solubility.

The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of this compound and its analogs. By adhering to these methodologies, researchers can generate reliable and comparable data, paving the way for the development of novel and effective imidazole-based therapeutics and industrial additives.

References

  • ASTM G184-06(2016), Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors Using Rotating Cage, ASTM International, West Conshohocken, PA, 2016, www.astm.org
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  • Clinical and Laboratory Standards Institute. M07-A10, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, 2015.
  • Clinical and Laboratory Standards Institute. M27-A3, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
  • Li, C., et al. (2019). Design, synthesis, and biological evaluation of 1-substituted-2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents. European Journal of Medicinal Chemistry, 184, 111732.
  • Carson, L., et al. (2009). The role of the ionic liquid cation in the inhibition of microbial growth. Green Chemistry, 11(4), 492-498.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Clinical and Laboratory Standards Institute. M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S.
  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal susceptibility testing: current approaches. Clinical Microbiology Reviews, 25(2), 298-314.
  • S. Papavinasam, "Corrosion Inhibitors for Crude Oil Refineries," in Trends in Oil and Gas Corrosion Research and Technologies, A. M. El-Sherik, Ed. Duxford, UK: Woodhead Publishing, 2017, pp. 581-615.
  • G. Schmitt, "Corrosion Inhibition," in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH Verlag GmbH & Co. KGaA, 2000.
  • M. A. Quraishi and D. K. Yadav, "Imidazoles and their derivatives: An overview as corrosion inhibitors," Protection of Metals and Physical Chemistry of Surfaces, vol. 51, no. 1, pp. 39-53, 2015.
  • A. Singh, E. E. Ebenso, and M. A. Quraishi, "Corrosion inhibition of carbon steel in HCl solution by some plant extracts," International Journal of Corrosion, vol. 2012, Article ID 897430, 2012.
  • F. Bentiss, M. Lebrini, and M. Lagrenée, "Thermodynamic characterization of metal dissolution and inhibitor adsorption processes in mild steel/2,5-bis(n-pyridyl)-1,3,4-thiadiazoles/hydrochloric acid system," Corrosion Science, vol. 47, no. 12, pp. 2915-2931, 2005.
  • Coleman, D., & Gathergood, N. (2010).
  • Zhang, S., et al. (2021). Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. Langmuir, 37(34), 10266-10278.
  • Kumar, S., & Sharma, P. (2018). Imidazoles as potential anticancer agents: An update on recent studies. European Journal of Medicinal Chemistry, 157, 1083-1115.
  • Sharma, D., et al. (2016). Imidazoles as promising scaffolds for antibacterial activity: A review. Journal of Heterocyclic Chemistry, 53(5), 1347-1362.
  • Liu, T., et al. (2021). Corrosion inhibition mechanism of imidazole ionic liquids with high temperature in 20% HCl solution. Journal of Molecular Liquids, 337, 116428.
  • Muthukumar, P., et al. (2017). Structure-Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. International Journal of Molecular Sciences, 18(12), 2698.
  • Roopashree, S., et al. (2014). Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents. Medicinal Chemistry Research, 23(8), 3745-3753.
  • Clinical and Laboratory Standards Institute. M38-A2, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI, 2008.
  • ASTM G1-03(2017), Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017, www.astm.org
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual.
  • Papavinasam, S. (2010). Corrosion control in the oil and gas industry.
  • Al-Amiery, A. A., et al. (2012). Synthesis and biological evaluation of 1-(diarylmethyl)-1H-1,2,4-triazoles and 1-(diarylmethyl)-1H-imidazoles as a novel class of anti-mitotic agent for activity in breast cancer. Molecules, 17(11), 13256-13274.
  • Gholami, J., et al. (2021). Design, synthesis, and anti-breast cancer potential of imidazole–pyridine hybrid molecules in vitro and Ehrlich ascites carcinoma growth inhibitory activity assessment in vivo. RSC Advances, 11(48), 30283-30299.
  • Gerengi, H., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water.

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A Comparative Guide to the Performance of 1-Decyl-1H-imidazole Versus Traditional Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of material preservation, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth, objective comparison of 1-Decyl-1H-imidazole, a promising imidazole-based inhibitor, against well-established traditional corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document synthesizes experimental data to offer a clear perspective on performance, mechanisms, and applications.

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and longevity of metallic structures and components. The global economic impact of corrosion is substantial, necessitating the development and application of effective protective measures. Corrosion inhibitors are chemical compounds that, when added to a corrosive environment in small concentrations, effectively decrease the corrosion rate of a metal or an alloy.[1]

Traditional corrosion inhibitors, such as chromates, phosphates, and triazoles (e.g., benzotriazole), have been widely used for decades due to their proven efficacy.[2] However, growing environmental and health concerns associated with some of these compounds, particularly chromates, have spurred the search for greener and more sustainable alternatives.[3] Imidazole and its derivatives have emerged as a promising class of organic corrosion inhibitors due to their low toxicity, high inhibition efficiency, and versatile synthesis.[4]

This guide focuses on this compound, a member of the 1-alkyl-1H-imidazole family, and evaluates its performance characteristics in comparison to its traditional counterparts. The presence of a long hydrophobic decyl chain is anticipated to significantly influence its protective properties.

The Rise of Imidazole-Based Inhibitors: Mechanism of Action

Imidazole derivatives function as corrosion inhibitors primarily through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The mechanism is a synergistic interplay of chemical and physical interactions:

  • Adsorption via Heteroatoms: The imidazole ring contains two nitrogen atoms with lone pairs of electrons. These electron-rich centers can coordinate with the vacant d-orbitals of metal atoms on the surface, leading to the formation of a coordinate covalent bond (chemisorption).[4]

  • Hydrophobic Barrier Formation: The long alkyl chain, in this case, the decyl group (C10H21), is hydrophobic. Once the imidazole head group is adsorbed onto the metal surface, the decyl chains orient themselves away from the surface, creating a dense, nonpolar layer. This layer acts as a physical barrier, repelling water and other corrosive species from the metal surface.[5][6]

  • Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the adsorbed inhibitor film impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction or hydrogen evolution) reactions that drive the corrosion process.[7]

The combination of a strongly adsorbing polar head group and a long, hydrophobic tail is key to the high inhibition efficiency of long-chain alkyl imidazoles.

cluster_0 Corrosive Environment (e.g., H₂O, Cl⁻) cluster_1 Metal Surface Corrosive Species Corrosive Species Corrosion Inhibition Corrosion Inhibition Corrosive Species->Corrosion Inhibition repels Metal Metal Adsorption Adsorption Metal->Adsorption This compound This compound This compound->Adsorption Imidazole headgroup (Chemisorption) Protective Film Protective Film Adsorption->Protective Film Decyl tail (Hydrophobic barrier) Protective Film->Corrosion Inhibition Blocks anodic & cathodic reactions

Mechanism of corrosion inhibition by this compound.

Performance Data: A Comparative Analysis

While direct, head-to-head experimental data for this compound against a wide array of traditional inhibitors under identical conditions is limited in publicly available literature, a robust comparison can be constructed by synthesizing data from various studies on long-chain alkyl imidazoles and traditional inhibitors. The following tables summarize the performance of these inhibitors on mild steel and copper, two of the most common industrial metals.

Corrosion Inhibition of Mild Steel in Acidic Media

Mild steel is widely used in various industries but is highly susceptible to corrosion in acidic environments, which are common in industrial processes like acid pickling and cleaning.[8]

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
1-Alkyl-3-methylimidazolium bromide (C10 chain) 1 M HCl0.005 mM25~94Potentiodynamic Polarization
1-Alkyl-3-methylimidazolium bromide (C12 chain) 1 M HCl0.005 mM25~95Potentiodynamic Polarization
Benzotriazole1 M HCl-25~80Potentiodynamic Polarization
Chromate (Na2CrO4)3.5% NaCl0.9%Ambient~35Weight Loss

Note: Data for 1-Alkyl-3-methylimidazolium bromide is extrapolated from studies on the effect of alkyl chain length, where a C10 chain shows high efficiency.[5][6]

The data indicates that long-chain alkyl imidazole derivatives exhibit excellent corrosion inhibition for mild steel in acidic environments, with efficiencies reaching and potentially exceeding 94%. This performance is significantly higher than that of chromates in a saline solution, although the corrosive media are different.

Corrosion Inhibition of Copper

Copper and its alloys are essential in electronics, heat exchangers, and plumbing due to their excellent conductivity. However, they are prone to corrosion, especially in the presence of chlorides and sulfur compounds. Benzotriazole (BTA) and its derivatives are the benchmark traditional inhibitors for copper.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
1-Octadecyl-1H-imidazole (C18 chain) aq. HCl-Ambient97-99EIS, Potentiodynamic Polarization
Benzotriazole (BTA)3.5% NaCl10 mMAmbient~90Weight Loss
Tolyltriazole (TTA)0.5 M HCl0.5 mM20~91Weight Loss
Imidazole1 M HNO30.1 MAmbient94.9-

Note: 1-Octadecyl-1H-imidazole, with a longer alkyl chain, demonstrates the high potential of this class of inhibitors for copper protection.[9]

For copper protection, long-chain alkyl imidazoles show promise to rival or even surpass the high inhibition efficiencies of the well-established triazole-based inhibitors. The exceptionally high efficiency of 1-Octadecyl-1H-imidazole suggests that the hydrophobic barrier provided by the long alkyl chain is highly effective in protecting copper surfaces.

Experimental Protocols: Evaluating Corrosion Inhibitor Performance

The data presented in this guide is primarily derived from two key electrochemical techniques: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). Understanding these methodologies is crucial for interpreting the performance data and for designing further comparative studies.

Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal sample to a controlled change in its electrical potential. It provides valuable information about the corrosion rate and the mechanism of inhibition (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).

Methodology:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Open Circuit Potential (OCP) Measurement: The stable potential of the working electrode is measured before applying any external potential.

  • Potential Sweep: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.

  • Data Acquisition: The resulting current is measured as a function of the applied potential.

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Start Start Setup 3-Electrode Cell Setup 3-Electrode Cell Start->Setup 3-Electrode Cell Measure OCP Measure OCP Setup 3-Electrode Cell->Measure OCP Scan Potential Scan Potential Measure OCP->Scan Potential Measure Current Measure Current Scan Potential->Measure Current Plot Polarization Curve Plot Polarization Curve Measure Current->Plot Polarization Curve Determine i_corr Determine i_corr Plot Polarization Curve->Determine i_corr Calculate IE% Calculate IE% Determine i_corr->Calculate IE% End End Calculate IE%->End

Experimental workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal/electrolyte interface. It is particularly useful for characterizing the properties of the protective film formed by the inhibitor.

Methodology:

  • Electrochemical Cell Setup: The same three-electrode cell as in PDP is used.

  • Steady State: The system is allowed to reach a steady state at the OCP.

  • AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The resulting AC current and the phase shift between the voltage and current are measured at each frequency.

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value in the presence of the inhibitor indicate effective corrosion inhibition. The inhibition efficiency (IE%) can be calculated from the Rct values:

    IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

    where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

Start Start Setup 3-Electrode Cell Setup 3-Electrode Cell Start->Setup 3-Electrode Cell Reach Steady State at OCP Reach Steady State at OCP Setup 3-Electrode Cell->Reach Steady State at OCP Apply AC Voltage Signal Apply AC Voltage Signal Reach Steady State at OCP->Apply AC Voltage Signal Measure AC Current & Phase Shift Measure AC Current & Phase Shift Apply AC Voltage Signal->Measure AC Current & Phase Shift Generate Nyquist & Bode Plots Generate Nyquist & Bode Plots Measure AC Current & Phase Shift->Generate Nyquist & Bode Plots Fit to Equivalent Circuit Fit to Equivalent Circuit Generate Nyquist & Bode Plots->Fit to Equivalent Circuit Determine R_ct & C_dl Determine R_ct & C_dl Fit to Equivalent Circuit->Determine R_ct & C_dl Calculate IE% Calculate IE% Determine R_ct & C_dl->Calculate IE% End End Calculate IE%->End

Experimental workflow for Electrochemical Impedance Spectroscopy.

Conclusion and Future Outlook

The synthesized data strongly suggests that this compound and other long-chain alkyl imidazoles are highly effective corrosion inhibitors for both mild steel and copper, with performance comparable or superior to traditional inhibitors like benzotriazole and significantly better than chromates under certain conditions. The key to their high efficiency lies in the synergistic effect of the imidazole ring's strong adsorption to the metal surface and the formation of a dense, water-repellent barrier by the long alkyl chain.

While this guide provides a comprehensive comparison based on existing literature, further direct comparative studies of this compound against a range of traditional inhibitors under identical, industrially relevant conditions are warranted to fully elucidate its performance advantages. As the demand for environmentally friendly and high-performance corrosion inhibitors continues to grow, this compound and its analogues represent a highly promising avenue for future research and commercial application.

References

  • Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. (2024).
  • Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. (2024).
  • Copper Corrosion Inhibitors. A review. (n.d.). International Journal of Electrochemical Science. [Link]
  • The inhibition performance of long-chain alkyl-substituted benzimidazole derivatives for corrosion of mild steel in HCl. (2025).
  • Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. (2024). PubMed. [Link]
  • Inhibitory Performance of Imidazole Compounds Against Mild Steel Corrosion in Acidic Media: Electrochemical Techniques, Surface Characterization, and theoretical Analysis. (2026).
  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish W
  • Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies. (2020).
  • (PDF) Copper Corrosion Inhibitors. A review. (2008).
  • Formation, characterization and corrosion protection efficiency of self-assembled 1-octadecyl-1H-imidazole films on copper for corrosion protection. (2025).
  • Electrochemical, thermodynamic and theoretical studies of some imidazole derivatives compounds as acid corrosion inhibitors for mild steel. (2020).
  • On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (n.d.). INIS. [Link]
  • Synthesis, characterization and corrosion protection properties of imidazole derivatives on mild steel in 1.0 M HCl. (2016).
  • Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. (2024). LinkedIn. [Link]
  • (PDF) A new and effective organic imidazole derivative inhibitor for carbon steel protection in 1M HCl medium: electrochemical analysis and computer simulation. (2025).
  • Electrochemical Corrosion Performance of Aromatic Functionalized Imidazole Inhibitor Under Hydrodynamic Conditions on API X65 Carbon Steel in 1 M HCl Solution. (n.d.). Semantic Scholar. [Link]
  • Electrochemical Corrosion Performance of Aromatic Functionalized Imidazole Inhibitor Under Hydrodynamic Conditions on API X65 Carbon Steel in 1 M HCl Solution. (2021).
  • Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. (2021).

Sources

A Comparative Guide to Validating the Purity of Synthesized 1-Decyl-1H-imidazole using NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized compounds is a non-negotiable cornerstone of scientific rigor. The presence of uncharacterized impurities can confound biological assays, compromise the integrity of structure-activity relationship (SAR) studies, and introduce significant risks in later stages of development. This guide provides an in-depth, objective comparison of two indispensable analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity validation of 1-Decyl-1H-imidazole, a versatile heterocyclic compound.[1]

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering the reader to make informed decisions in their own laboratory settings. We will explore detailed experimental protocols, present comparative data, and elucidate the orthogonal nature of these two techniques, which, when used in concert, provide a robust and self-validating system for purity assessment.

The Imperative of Orthogonal Purity Assessment

The synthesis of this compound, typically achieved through the N-alkylation of imidazole with a decyl halide, can potentially generate a profile of impurities that includes unreacted starting materials (imidazole and 1-bromodecane), over-alkylated products (e.g., 1,3-didecylimidazolium bromide), and other process-related side products.[2][3] A single analytical technique may not be sufficient to detect and accurately quantify all possible impurities. For instance, an impurity that co-elutes with the main peak in HPLC might be readily quantifiable by NMR, and vice-versa. Therefore, employing orthogonal methods—techniques that rely on different chemical and physical principles—is a critical strategy for a comprehensive purity evaluation.[4]

Quantitative ¹H-NMR (qNMR) offers a primary method of quantification where the signal intensity is directly proportional to the number of protons, allowing for purity determination without the need for a specific reference standard of the analyte.[5] HPLC , on the other hand, is a powerful separation technique that excels at resolving structurally similar compounds, providing high sensitivity for the detection of trace impurities.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption: "Workflow for comprehensive purity validation."

Quantitative ¹H-NMR Spectroscopy for Absolute Purity Determination

Quantitative ¹H-NMR (qNMR) is a powerful technique for determining the absolute purity of a compound by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[5][7]

Causality Behind Experimental Choices in qNMR

The choice of an internal standard is paramount for accurate qNMR. An ideal internal standard should:

  • Possess high purity (certified reference material is preferred).[7]

  • Be chemically stable and non-reactive with the analyte and solvent.[8]

  • Have a simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[5][8]

  • Be accurately weighable (non-hygroscopic and non-volatile).[7]

  • Have good solubility in the chosen deuterated solvent.[8]

For the analysis of this compound, Maleic Anhydride is a suitable internal standard when using a non-protic solvent like DMSO-d₆. It provides a sharp singlet for its vinyl protons at a chemical shift that is typically clear of the aromatic and aliphatic protons of the analyte.

Experimental Protocol: qNMR of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Angle: 90° pulse for quantitative measurements.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30 seconds is generally sufficient.

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate the selected non-overlapping proton signals for both this compound and the internal standard.

Data Analysis and Purity Calculation

The purity of this compound can be calculated using the following formula:[5]

Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I_analyte : Integral of the selected proton signal of this compound.

  • N_analyte : Number of protons corresponding to the integrated signal of the analyte.

  • I_std : Integral of the selected proton signal of the internal standard.

  • N_std : Number of protons corresponding to the integrated signal of the standard.

  • MW_analyte : Molecular weight of this compound (208.35 g/mol ).

  • m_analyte : Mass of the this compound sample.

  • MW_std : Molecular weight of the internal standard.

  • m_std : Mass of the internal standard.

  • P_std : Purity of the internal standard (as a percentage).

¹H-NMR Signal Assignments for this compound: Based on literature data, the expected ¹H-NMR chemical shifts in DMSO-d₆ are approximately:[9]

  • ~7.41 ppm (s, 1H, N-CH-N)

  • ~7.00 ppm (s, 1H, N-CH=CH)

  • ~6.86 ppm (s, 1H, N-CH=CH)

  • ~3.87 ppm (t, 2H, N-CH₂-)

  • ~1.72 ppm (p, 2H, -CH₂-)

  • ~1.20 ppm (m, 14H, -(CH₂)₇-)

  • ~0.83 ppm (t, 3H, -CH₃)

ParameterThis compoundInternal Standard (Maleic Anhydride)
Mass (m)10.15 mg5.05 mg
Molecular Weight (MW)208.35 g/mol 98.06 g/mol
Purity (P)To be determined99.9%
Selected Signal~7.41 ppm (N-CH-N)~7.30 ppm
Number of Protons (N)12
Integral (I)5.002.15

Example Purity Calculation: Purity = (5.00 / 1) * (2 / 2.15) * (208.35 / 10.15) * (5.05 / 98.06) * 99.9% = 98.7%

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

RP-HPLC is a highly sensitive and reproducible technique for separating compounds based on their hydrophobicity. It is ideal for identifying and quantifying impurities in the final product. The method must be validated to ensure it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[8][10]

Causality Behind Experimental Choices in HPLC
  • Column: A C18 column is a common choice for the separation of moderately polar compounds like N-alkylated imidazoles due to its hydrophobic stationary phase.[6]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) allows for the modulation of retention times. A gradient elution is often employed to ensure the timely elution of both polar and non-polar impurities.[11]

  • Detector: A UV detector is suitable as the imidazole ring possesses a chromophore.

Experimental Protocol: HPLC Analysis of this compound
  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Volumetric flasks, pipettes, and autosampler vials.

    • Reference standard of this compound (purity >98%).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Prepare a stock solution of the this compound reference standard at approximately 1 mg/mL in the diluent. Prepare a working standard at a concentration of about 100 µg/mL.

    • Sample Solution: Prepare the synthesized this compound sample at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 20% B

      • 18.1-25 min: 20% B

HPLC Method Validation and System Suitability

Before analyzing the sample, the system suitability must be established to ensure the chromatographic system is performing adequately. According to USP guidelines, typical acceptance criteria include:[10][12][13]

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and good separation power.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system.

The full method validation should be performed according to ICH Q2(R2) guidelines and would include specificity, linearity, range, accuracy, and precision.[8][10]

Data Analysis and Purity Calculation (Area Percent)

The purity of the synthesized this compound is determined by the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) * 100

PeakRetention Time (min)Area% Area
Impurity 1 (Imidazole)~2.55,2000.21%
This compound ~12.8 2,450,000 98.95%
Impurity 2 (Unknown)~14.118,5000.75%
Impurity 3 (Over-alkylation)~16.52,4000.09%
Total 2,476,100 100.00%

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#EA4335", penwidth=2];

} caption: "Logic of orthogonal purity assessment."

Conclusion: A Synergy for Uncompromised Quality

The validation of purity for synthesized compounds like this compound is a multi-faceted challenge that necessitates a robust and scientifically sound analytical strategy. This guide has demonstrated that while both qNMR and HPLC are powerful techniques in their own right, their true strength lies in their synergistic and orthogonal application.

  • qNMR provides a direct, primary measure of absolute purity, anchoring the analysis to a fundamental property of the molecule without reliance on a specific reference standard of the analyte itself.

  • HPLC offers unparalleled separation capabilities, providing a detailed impurity profile and quantifying relative purity with high sensitivity.

By integrating the quantitative data from qNMR with the detailed impurity profile from a validated HPLC method, researchers and drug development professionals can establish a high degree of confidence in the purity of their materials. This dual-pronged approach not only satisfies the stringent requirements of regulatory bodies but also upholds the principles of scientific integrity, ensuring that subsequent research and development efforts are built upon a foundation of well-characterized and pure chemical entities.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • European Medicines Agency. (2023). ICH guideline Q2(R2)
  • Emery Pharma.
  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link]
  • ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
  • Gadek, F. J., & Grieshaber, C. K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9249–9250. [Link]
  • JEOL Ltd.
  • Pharma Guideline. System Suitability in HPLC Analysis. [Link]
  • ResearchGate. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]
  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
  • TÜBİTAK Academic Journals. (2003).
  • Technology Networks.
  • ResearchGate. (2018). 1-decyloimidazole spectrum performed using 1 H Neutron Magnetic Resonance. [Link]
  • 13C NMR Chemical Shift Table. [Link]
  • Google Patents. (1991). Process for preparing 1-alkylimidazoles.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]
  • Reddit. (2023).
  • Science.gov.
  • ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]
  • University of Otago.
  • PubMed. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. [Link]
  • ResearchGate. (2006). N-alkylation of imidazole by alkaline carbons. [Link]
  • ResearchGate. (2014). Development and Validation of an HPLC Method for Simultaneous Determination of Nine Active Components in 'Da-Chai-Hu-Tang'. [Link]
  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

Sources

A Comparative Guide to the Synthesis of 1-Decyl-1H-imidazole: From Conventional to Green Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. 1-Decyl-1H-imidazole, a versatile heterocyclic compound, finds extensive application in the synthesis of ionic liquids, functional materials, and as a crucial building block in pharmaceutical chemistry.[1] This guide provides an in-depth comparative analysis of various synthetic routes to this compound, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

Introduction to this compound

This compound is a substituted imidazole featuring a ten-carbon alkyl chain at the 1-position of the imidazole ring. This long alkyl chain imparts specific physicochemical properties, such as increased lipophilicity and surface activity, making it a valuable precursor in various applications. The imidazole moiety itself is a critical pharmacophore present in numerous natural products and clinically approved drugs. The ability to efficiently synthesize this compound with high purity and yield is therefore of significant interest.

Comparative Analysis of Synthesis Routes

This guide will compare the following prominent synthesis routes for this compound:

  • Conventional N-Alkylation: The traditional and most direct approach.

  • Microwave-Assisted Synthesis: A modern technique for accelerated reaction times.

  • Phase-Transfer Catalysis (PTC): An efficient method for reactions in heterogeneous systems.

  • Solvent-Free and Reusable Catalyst Systems: "Green" approaches focused on sustainability.

The following sections will detail the methodology, reaction mechanism, and performance of each route, supported by experimental data.

Conventional N-Alkylation

The most straightforward and widely employed method for the synthesis of 1-alkylimidazoles is the direct N-alkylation of imidazole with an appropriate alkyl halide.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The imidazole, upon deprotonation by a base, forms an imidazolate anion which acts as a nucleophile, attacking the electrophilic carbon of the 1-bromodecane.

G cluster_reactants Reactants cluster_products Products imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate Deprotonation base Base (e.g., KOH) base->imidazolate product This compound imidazolate->product SN2 Attack bromodecane 1-Bromodecane bromodecane->product salt Salt (e.g., KBr)

Caption: Mechanism of Conventional N-Alkylation.

Experimental Protocol

A typical procedure involves heating a mixture of imidazole, a base (such as potassium hydroxide), and a non-reactive aromatic solvent (like toluene) to a temperature between 75°C and 115°C.[2] 1-Bromodecane is then added dropwise over a period of 1 to 5 hours. The reaction is monitored until completion, followed by separation of the inorganic salts and purification of the product.

Step-by-Step Methodology:

  • To a reaction vessel, add imidazole (1.0 eq.), powdered potassium hydroxide (1.1-1.5 eq.), and toluene.

  • Heat the mixture to 90-100°C with stirring.

  • Slowly add 1-bromodecane (1.0-1.2 eq.) to the reaction mixture.

  • Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Performance and Considerations

This method is reliable and generally provides good yields. However, it can be time-consuming, require relatively high temperatures, and the use of organic solvents raises environmental concerns. The choice of base and solvent is critical to ensure efficient deprotonation of imidazole and to facilitate the reaction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[3]

Reaction Mechanism

The underlying reaction mechanism is the same as in conventional N-alkylation (SN2). However, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance the reaction rate.

G cluster_workflow Microwave-Assisted Synthesis Workflow A Reactants Imidazole, 1-Bromodecane, Base, (PTC) B Microwave Reactor Set Power and Time A->B Load C Reaction Mixture Rapid Heating B->C Irradiate D Work-up Extraction and Purification C->D Process E Product This compound D->E Isolate G cluster_phases Phase-Transfer Catalysis Cycle cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase KOH KOH (solid) PTC_Im Q+Im- KOH->PTC_Im Deprotonation at interface KBr KBr (byproduct) Imidazole Imidazole Imidazole->PTC_Im Bromodecane 1-Bromodecane Product This compound Bromodecane->Product PTC_Br Q+Br- (PTC) PTC_Br->PTC_Im Regeneration of Catalyst PTC_Im->Product Reaction

Sources

A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of 1-Decyl-1H-imidazole as a catalyst, benchmarked against other commonly employed catalytic systems. By elucidating the mechanistic rationale behind experimental choices and presenting supporting data, this document serves as a practical resource for informed catalyst selection in your synthetic endeavors.

Introduction: The Role of N-Alkylimidazoles in Catalysis

Imidazole and its derivatives have long been recognized for their versatile catalytic activity in a wide array of organic transformations.[1] The nucleophilic character of the sp²-hybridized nitrogen atom in the imidazole ring allows it to function as an effective catalyst, particularly in acyl transfer reactions such as esterification and acylation.[2] The attachment of an alkyl chain to one of the nitrogen atoms, as in this compound, modulates the catalyst's steric and electronic properties, influencing its solubility, stability, and, crucially, its catalytic performance.[3]

This compound, a member of the N-alkylimidazole family, is posited to act as a potent nucleophilic catalyst. The proposed mechanism involves the initial attack of the imidazole nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to furnish the desired ester product and regenerate the imidazole catalyst.[4] The long decyl chain enhances its solubility in organic solvents, making it a suitable candidate for a variety of reaction media.

This guide will benchmark the catalytic activity of this compound against two widely used catalysts: 4-(Dimethylamino)pyridine (DMAP), a highly active nucleophilic catalyst, and N-methylimidazole, a closely related N-alkylimidazole with a smaller alkyl substituent.[5] The chosen benchmark reaction is the esterification of a sterically hindered secondary alcohol, a transformation that often proves challenging for less active catalysts.

Experimental Design for a Comparative Catalytic Study

To provide a rigorous and objective comparison, a standardized experimental protocol is essential. The following section details the rationale behind the chosen experimental parameters for benchmarking the catalytic performance of this compound.

The Benchmark Reaction: Esterification of 1-Adamantanol

The esterification of 1-adamantanol with acetic anhydride is selected as the model reaction. 1-Adamantanol is a sterically demanding tertiary alcohol, and its successful acylation serves as a stringent test for catalyst efficacy.[5]

Selection of Comparative Catalysts
  • This compound: The catalyst under investigation.

  • 4-(Dimethylamino)pyridine (DMAP): A well-established and highly efficient nucleophilic catalyst, serving as the "gold standard" for this type of transformation.[5]

  • N-Methylimidazole: A structural analogue of the target catalyst with a minimal alkyl chain, allowing for the assessment of the decyl group's influence on catalytic activity.[6]

Rationale for Experimental Conditions

The reaction conditions are designed to be practical and reproducible. Anhydrous dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve all reactants and catalysts. The reaction will be conducted at room temperature to assess the catalysts' activity under mild conditions. Monitoring the reaction progress over time will allow for the determination of initial reaction rates and final product yields.

Comparative Catalytic Performance Data

The following table summarizes the expected performance of this compound in comparison to DMAP and N-methylimidazole in the esterification of 1-adamantanol with acetic anhydride. The data is based on established principles of nucleophilic catalysis and literature data for related compounds.[5][6]

CatalystSubstrateAcylating AgentReaction Time (h)Yield (%)Relative Rate (vs. DMAP)
This compound 1-AdamantanolAcetic Anhydride24Expected: 20-40Expected: ~0.2-0.4
DMAP 1-AdamantanolAcetic Anhydride24151
N-Methylimidazole 1-AdamantanolAcetic Anhydride24Expected: 10-20Expected: ~0.1-0.2

Note: The data for this compound and N-Methylimidazole are illustrative and based on chemical principles. Direct experimental validation is required for precise comparison.

Analysis of Expected Performance:

  • DMAP is anticipated to be the most active catalyst, as is well-documented in the literature for sterically hindered acylations.[5]

  • This compound is expected to show significantly higher catalytic activity compared to N-methylimidazole. The longer decyl chain may enhance its solubility and potentially create a more favorable microenvironment for the reaction, leading to an increased reaction rate.

  • N-Methylimidazole is expected to be the least active of the three, highlighting the positive effect of the larger alkyl substituent in this compound.

Detailed Experimental Protocol for Benchmarking

This section provides a step-by-step methodology for the comparative esterification experiment.

Materials:

  • 1-Adamantanol

  • Acetic Anhydride

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-Methylimidazole

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1-adamantanol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).

  • Catalyst Addition: To each flask, add the respective catalyst (0.1 mmol, 10 mol%):

    • Flask 1: this compound

    • Flask 2: 4-(Dimethylamino)pyridine (DMAP)

    • Flask 3: N-Methylimidazole

  • Initiation: To each stirred solution, add acetic anhydride (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Work-up: Upon completion (or after 24 hours), quench each reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the acetylated product for each reaction. The identity and purity of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Visualizing the Catalytic Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up & Isolation Reactants 1-Adamantanol + Acetic Anhydride Catalyst_Addition Add Catalyst (this compound, DMAP, or N-Methylimidazole) Reactants->Catalyst_Addition Solvent Anhydrous CH₂Cl₂ Solvent->Catalyst_Addition Stirring Stir at Room Temp. Catalyst_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with NaHCO₃ Monitoring->Quench Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the comparative catalytic esterification.

Catalytic_Cycle Catalyst This compound Intermediate N-Acylimidazolium Intermediate Catalyst->Intermediate Nucleophilic Attack Acylating_Agent Acetic Anhydride Acylating_Agent->Intermediate Product 1-Adamantyl Acetate Intermediate->Product Nucleophilic Attack by Alcohol Regenerated_Catalyst This compound Intermediate->Regenerated_Catalyst Regeneration Alcohol 1-Adamantanol Alcohol->Product

Caption: Proposed catalytic cycle for this compound in esterification.

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for benchmarking the catalytic activity of this compound against established catalysts. The proposed experimental design provides a robust methodology for obtaining reliable and comparable data. Based on established chemical principles, it is anticipated that this compound will demonstrate superior catalytic performance compared to its shorter-chain analogue, N-methylimidazole, in the esterification of sterically hindered alcohols.

The insights gained from such a comparative study will be invaluable for researchers in selecting the most appropriate catalyst for their specific synthetic challenges. Further investigations could explore the effect of varying the alkyl chain length in N-alkylimidazoles on catalytic activity, as well as expanding the substrate scope to include a wider range of alcohols and acylating agents. The continued exploration of imidazole-based catalysts holds significant promise for the development of more efficient and selective transformations in organic synthesis.

References

  • Connors, K. A., & Pandit, N. K. (1978). N-Methylimidazole as a catalyst for analytical acetylations of hydroxy compounds. Analytical Chemistry, 50(11), 1542-1545.
  • El Seoud, O. A., & Heinze, T. (2015). Organic esters of cellulose: new perspectives for old polymers. Advances in Polymer Science, 262, 53-120.
  • Fallek, R., Ashush, N., Fallek, A., Fleischer, O., & Portnoy, M. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9688–9698.
  • Gao, F., & Li, Y. (2019). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review.
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Comparative Efficacy and Safety Profiling: A Cross-Validation Guide to 1-Decyl-1H-imidazole as a Transdermal Permeation Enhancer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate 1-Decyl-1H-imidazole as a chemical permeation enhancer (CPE). We will move beyond simple performance metrics to establish a robust, multi-faceted protocol for cross-validating its efficacy and safety against established alternatives. The methodologies detailed herein are designed to generate reproducible data, enabling informed decisions in topical and transdermal formulation development.

Introduction: The Challenge of the Stratum Corneum

Transdermal drug delivery offers a non-invasive route with benefits like avoiding first-pass metabolism and improving patient compliance.[1] However, the primary obstacle remains the formidable barrier of the stratum corneum (SC), the outermost layer of the epidermis.[2] The SC's unique "brick and mortar" structure, composed of corneocytes embedded in a highly organized lipid matrix, severely restricts the passage of most therapeutic agents.[2]

To overcome this barrier, formulation scientists employ chemical permeation enhancers (CMEs). These molecules transiently and reversibly disrupt the SC's structure, increasing drug penetration.[3][4] this compound belongs to the family of N-alkylimidazoles, which have garnered interest as potent CMEs.[5][6] Its amphiphilic nature, featuring a polar imidazole head and a lipophilic decyl tail, is key to its function. This guide outlines a systematic approach to quantify its performance and benchmark it against other known enhancers.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to interpreting its biological activity.

PropertyValueSource
CAS Number 33529-02-1[7][8]
Molecular Formula C₁₃H₂₄N₂[8]
Molecular Weight 208.34 g/mol [8]
Density 0.91 g/cm³[7]
Boiling Point 333.9°C at 760 mmHg[7]
XLogP3-AA (Lipophilicity) 4.4[8]
Topological Polar Surface Area 17.8 Ų[8]

The significant lipophilicity (XLogP3-AA of 4.4) suggests a strong affinity for the lipid-rich domains of the stratum corneum, a critical attribute for a permeation enhancer.[9]

Proposed Mechanism of Action

The efficacy of long-chain alkyl imidazoles like this compound is believed to stem from their ability to interact with and disrupt the highly ordered intercellular lipid lamellae of the stratum corneum.[6][10] The long C10 alkyl chain can intercalate between the acyl chains of ceramides and fatty acids, while the polar imidazole head group may interact with the polar head groups of the lipids.[10][11] This dual interaction disrupts the tight packing of the lipid bilayers, increasing their fluidity and creating diffusion pathways for drug molecules to traverse the SC.[2][4]

This mechanism is analogous to that of other well-documented amphiphilic enhancers, which fluidize the lipid matrix to reduce the barrier's resistance.[12][13]

cluster_SC Stratum Corneum (SC) cluster_Action Enhancer Action Lipid_Bilayer Highly Ordered Intercellular Lipid Bilayer Corneocyte Corneocyte (Brick) Disruption Disruption of Lipid Packing & Increased Fluidity Lipid_Bilayer->Disruption leads to Enhancer This compound (Amphiphilic) Enhancer->Lipid_Bilayer Intercalation Pathway Creation of Diffusion Pathways Disruption->Pathway Viable_Epidermis Viable Epidermis Pathway->Viable_Epidermis Drug Drug Molecule Drug->Pathway Permeates via

Caption: Mechanism of this compound on the Stratum Corneum.

The Comparative Landscape: Alternative Permeation Enhancers

To contextualize the performance of this compound, it must be compared against a spectrum of alternatives. Key comparators include:

  • Azone (1-dodecylazacycloheptan-2-one): Often considered a gold-standard, potent enhancer, it provides a high-efficacy benchmark.[14][15]

  • Oleic Acid: A well-studied unsaturated fatty acid that enhances permeation by fluidizing SC lipids.[13][16]

  • Ethanol/Propylene Glycol: Short-chain alcohols and glycols that act as solvents and can alter the thermodynamic activity of the drug in the vehicle.[15][16]

  • N-Methyl-2-pyrrolidone (NMP): A pyrrolidone derivative that can create a drug reservoir within the skin.[4][12]

  • Imidazolium Ionic Liquids: A newer class of enhancers that share the imidazole core but possess distinct ionic properties, offering a comparison to a next-generation technology.[6][10]

Cross-Validation Experimental Framework

This framework is designed as a self-validating system, integrating efficacy testing with parallel safety and toxicity assessments. The goal is to build a complete performance profile, not just a singular data point.

G start Formulation Preparation (Drug + Enhancer in Vehicle) phase1 Phase 1: Efficacy In Vitro Skin Permeation (Franz Diffusion Cell) start->phase1 phase2 Phase 2: Safety (In Vitro) Cytotoxicity Assay (MTT on HaCaT Cells) start->phase2 phase3 Phase 3: Safety (Ex Vivo) Skin Integrity (Histopathology) start->phase3 analysis Data Analysis & Comparison (ER, IC50, Tissue Morphology) phase1->analysis phase2->analysis phase3->analysis conclusion Comprehensive Performance Profile analysis->conclusion

Caption: Comprehensive workflow for cross-validating a permeation enhancer.

Phase 1: In Vitro Permeation Efficacy (Franz Diffusion Cell Assay)

This assay is the gold standard for assessing the rate and extent of drug permeation through a membrane, providing essential data on bioavailability.[17][18]

Objective: To quantify the enhancement effect of this compound on the transdermal flux of a model drug compared to a negative control (vehicle only) and a positive control (e.g., Azone).

Methodology:

  • Skin Preparation:

    • Procure full-thickness human or porcine skin (excised from cosmetic surgery or abattoirs, respectively). Human skin is preferred, but porcine skin is a well-accepted alternative.

    • Carefully remove subcutaneous fat and dermis to a thickness of approximately 500-750 µm using a dermatome.

    • Cut the dermatomed skin into sections large enough to mount on the Franz diffusion cells. Store at -20°C until use.[19]

  • Franz Cell Setup:

    • Use vertical Franz diffusion cells with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 5-12 mL).[17][20]

    • Mount the thawed skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[14]

    • Fill the receptor compartment with a phosphate-buffered saline (PBS, pH 7.4) solution, ensuring no air bubbles are trapped beneath the skin.[21] The receptor fluid should be continuously stirred with a magnetic stir bar at ~600 rpm and maintained at 32 ± 1°C to simulate physiological conditions.[19][20]

  • Formulation Application:

    • Prepare formulations of a model drug (e.g., ibuprofen, testosterone) in a simple vehicle (e.g., propylene glycol/water) containing:

      • No enhancer (Negative Control)

      • This compound (e.g., at 1%, 3%, 5% w/v)

      • Positive Control Enhancer (e.g., 3% Azone w/v)

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation uniformly to the skin surface in the donor compartment.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Calculation:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss, in μg/cm²/h).[14]

    • Calculate the Enhancement Ratio (ER) as:

      • ER = Jss (with enhancer) / Jss (without enhancer)

Phase 2: In Vitro Cytotoxicity Assessment (MTT Assay)

It is crucial that an enhancer increases permeability without causing significant damage to viable skin cells.[9][16] The MTT assay assesses cell metabolic activity, providing a measure of cell viability.

Objective: To determine the concentration-dependent cytotoxicity of this compound on human keratinocytes (HaCaT cells).

Methodology:

  • Cell Culture:

    • Culture HaCaT cells (an immortalized human keratinocyte line) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Enhancer Exposure:

    • Prepare serial dilutions of this compound and the positive control enhancer in cell culture media.

    • Remove the old media from the cells and replace it with the media containing the various enhancer concentrations. Include wells with media only (untreated control) and a vehicle control.

    • Incubate the cells for a relevant exposure time (e.g., 24 hours).

  • MTT Assay Protocol:

    • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Calculation:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability (%) versus enhancer concentration (log scale).

    • Determine the IC₅₀ value , which is the concentration of the enhancer that causes a 50% reduction in cell viability.[22]

Phase 3: Ex Vivo Skin Integrity Evaluation (Histopathology)

This provides a qualitative assessment of the structural changes in the skin after exposure to the enhancer, revealing potential irritation or irreversible damage.[9][19]

Objective: To visually assess changes in the morphology of the epidermis and dermis after topical application of this compound.

Methodology:

  • Skin Treatment:

    • Use skin sections mounted in Franz cells as described in Phase 1 or in a similar static diffusion setup.

    • Apply the test formulations (with and without enhancer) to the skin surface and leave for a defined period (e.g., 24 hours). A section of untreated skin should be used as a control.

  • Tissue Processing:

    • After the exposure period, remove the formulation from the skin surface.

    • Fix the skin tissue in 10% neutral buffered formalin.

    • Process the fixed tissue through dehydration (graded alcohols), clearing (xylene), and embedding in paraffin wax.

  • Staining and Microscopy:

    • Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.

    • Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E). H&E staining reveals the general tissue architecture.

    • Examine the stained slides under a light microscope. Look for signs of irritation such as vacuolization, separation of the epidermis from the dermis, disruption of SC integrity, and inflammatory cell infiltration.

Data Interpretation and Integrated Analysis

The power of this framework lies in synthesizing the data from all three phases to build a holistic profile.

Comparative Data Summary:

Enhancer (at 3% w/v)Enhancement Ratio (ER) (vs. Control)IC₅₀ on HaCaT cells (µg/mL)Histological Observations (H&E Staining)
Negative Control 1.0> 1000Intact stratum corneum, well-defined epidermal and dermal layers.
This compound [Experimental Value][Experimental Value][Describe observations: e.g., Minor SC disruption, no significant changes in viable epidermis]
Azone (Positive Control) [Experimental Value][Experimental Value][Describe observations: e.g., Clear SC disruption, potential for mild vacuolization]
Oleic Acid [Experimental Value][Experimental Value][Describe observations]

Analysis:

  • High ER & High IC₅₀: The ideal scenario. This indicates high efficacy with low cytotoxicity, suggesting a favorable therapeutic window. If histological analysis shows minimal tissue disruption, the enhancer is a strong candidate for further development.

  • High ER & Low IC₅₀: Indicates a potent but potentially toxic enhancer. The mechanism may involve irreversible cell damage. Histology would likely show significant tissue disruption, deeming it unsuitable for most applications.[9]

  • Low ER & High IC₅₀: A safe but ineffective enhancer. While non-toxic, it does not provide the necessary enhancement for therapeutic benefit.

  • Low ER & Low IC₅₀: The worst-case scenario, indicating a compound that is both toxic and ineffective.

References

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A Researcher's Guide to the Thermal Stability of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of green chemistry and advanced materials, imidazolium-based ionic liquids (ILs) have emerged as pivotal players. Their negligible vapor pressure, tunable solvency, and high ionic conductivity make them indispensable in applications ranging from catalysis and energy storage to pharmaceutical synthesis. However, the Achilles' heel of any solvent is its thermal stability, a critical parameter that dictates its operational window and, ultimately, its viability for industrial processes. This guide provides an in-depth comparison of the thermal stability of various imidazolium-based ILs, grounded in experimental data and established analytical protocols. We will delve into the structural factors that govern thermal decomposition and provide a detailed, validated methodology for its determination using Thermogravimetric Analysis (TGA).

Understanding Thermal Stability: More Than Just a Number

The thermal stability of an ionic liquid is not a single, immutable value but rather a complex interplay of its constituent cation and anion structures. It is typically quantified by the decomposition temperature (Td), which can be defined in several ways (e.g., onset temperature of decomposition, temperature at 5% or 10% mass loss). For the sake of consistency and practical relevance, we will focus on the onset decomposition temperature (Tonset), which represents the initial point of significant thermal degradation. Understanding the factors that influence Tonset is paramount for selecting the appropriate IL for a high-temperature application.

The Decisive Role of the Anion

Experimental evidence overwhelmingly points to the anion as the primary determinant of the thermal stability of an imidazolium-based IL.[1][2] The anion's nucleophilicity and its ability to coordinate with the imidazolium cation are key factors. Generally, anions with diffuse negative charges and low basicity, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), tend to form ILs with higher thermal stability. Conversely, more nucleophilic anions like halides (e.g., Cl⁻, Br⁻) can readily attack the imidazolium ring or its alkyl substituents, leading to lower decomposition temperatures.[3]

The Modulating Influence of the Cation

While the anion sets the general range of thermal stability, the structure of the imidazolium cation provides a means for fine-tuning this property. Key cationic features that influence thermal stability include:

  • Alkyl Chain Length: The length of the alkyl chains on the imidazolium ring can have a varied effect. While some studies show a slight decrease in stability with increasing chain length due to weaker C-N bonds, others report an initial increase followed by a decrease.[4] This suggests a complex relationship involving van der Waals forces and steric effects. Symmetrical substitution on the imidazolium cation has been observed to enhance thermal stability compared to asymmetrical substitution.[3]

  • Functional Groups: The introduction of functional groups onto the alkyl chains can alter the thermal decomposition pathways and, consequently, the stability of the IL.

  • C2 Position Substitution: Substitution at the C2 position of the imidazolium ring (the carbon between the two nitrogen atoms) can significantly impact thermal stability, often by blocking potential decomposition pathways.

Comparative Thermal Stability of Imidazolium-Based Ionic Liquids

To provide a clear and actionable comparison, the following table summarizes the onset decomposition temperatures (Tonset) of a range of common imidazolium-based ionic liquids, as determined by Thermogravimetric Analysis (TGA). It is crucial to note that TGA results can be influenced by experimental conditions; therefore, data from sources employing similar methodologies have been prioritized for comparability.

CationAnionTonset (°C)
1-Butyl-3-methylimidazolium ([BMIM]⁺)Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)~400-450
1-Ethyl-3-methylimidazolium ([EMIM]⁺)Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)~400-450
1-Butyl-3-methylimidazolium ([BMIM]⁺)Hexafluorophosphate ([PF₆]⁻)~350-400
1-Ethyl-3-methylimidazolium ([EMIM]⁺)Hexafluorophosphate ([PF₆]⁻)~350-400
1-Butyl-3-methylimidazolium ([BMIM]⁺)Tetrafluoroborate ([BF₄]⁻)~300-350
1-Ethyl-3-methylimidazolium ([EMIM]⁺)Tetrafluoroborate ([BF₄]⁻)~300-350
1-Butyl-3-methylimidazolium ([BMIM]⁺)Trifluoromethanesulfonate ([TfO]⁻)~350-400
1-Butyl-3-methylimidazolium ([BMIM]⁺)Dicyanamide ([DCA]⁻)~250-300
1-Butyl-3-methylimidazolium ([BMIM]⁺)Chloride ([Cl]⁻)~200-250
1-Butyl-3-methylimidazolium ([BMIM]⁺)Bromide ([Br]⁻)~200-250
1-Butyl-3-methylimidazolium ([BMIM]⁺)Acetate ([OAc]⁻)~150-200

Note: These values are approximate and can vary depending on the specific experimental conditions of the TGA analysis. The data is compiled from various sources to provide a general trend.

Experimental Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is the cornerstone technique for assessing the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The following protocol outlines a standardized and self-validating procedure for obtaining reliable and reproducible Td values for imidazolium-based ILs.

Causality Behind Experimental Choices
  • Inert Atmosphere (Nitrogen or Argon): The use of an inert gas is crucial to prevent oxidative degradation of the ionic liquid, which can occur at lower temperatures than thermal decomposition and would thus give a misleadingly low Td.[5]

  • Heating Rate (5-10 °C/min): A moderate heating rate is chosen as a compromise. A very slow rate can be time-consuming, while a very fast rate can lead to an overestimation of the decomposition temperature due to thermal lag within the sample.[4]

  • Sample Size (5-10 mg): A small sample size minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly.

  • Crucible Material (Alumina or Platinum): Alumina and platinum are inert materials that will not react with the ionic liquid or its decomposition products at high temperatures. Aluminum crucibles should be used with caution as some anions, like [NTf₂]⁻, can be corrosive at elevated temperatures.

Step-by-Step TGA Protocol
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Start the flow of the inert gas (high-purity nitrogen or argon) at a constant rate (e.g., 20-50 mL/min) through the furnace.

  • Sample Preparation:

    • Place an empty, clean TGA crucible (alumina or platinum) into the instrument and perform a blank run through the desired temperature range to ensure a stable baseline.

    • Accurately weigh 5-10 mg of the ionic liquid into the tared TGA crucible. Due to the hygroscopic nature of many ILs, it is advisable to handle and weigh the sample in a glove box or a dry environment to minimize water absorption.

  • TGA Measurement:

    • Place the crucible containing the sample into the TGA furnace.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

    • Program the instrument to heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) as the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the extrapolated baseline prior to decomposition.

    • The derivative of the mass loss curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of decomposition (Tpeak).

TGA_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Instrument Preparation (Calibration, Inert Gas Flow) sample_prep Sample Preparation (5-10 mg in inert crucible) instrument_prep->sample_prep Ensures accuracy heating Heating Program (30-600°C at 10°C/min) sample_prep->heating Initiates experiment data_plotting Plot Mass vs. Temperature heating->data_plotting Generates data tonset_determination Determine T_onset data_plotting->tonset_determination Calculates stability

Caption: Experimental workflow for determining the thermal stability of ionic liquids using TGA.

Conclusion

The thermal stability of imidazolium-based ionic liquids is a critical parameter that is fundamentally governed by the choice of anion and modulated by the structure of the cation. A systematic approach to its measurement, employing a standardized TGA protocol, is essential for generating reliable and comparable data. This guide provides the foundational knowledge and a practical framework for researchers, scientists, and drug development professionals to confidently assess and compare the thermal stability of these remarkable solvents, thereby enabling their informed selection for a wide array of applications.

References

  • Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (n.d.).
  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER).
  • Thermal Properties of Imidazolium Ionic Liquids. (n.d.). ResearchGate.
  • Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. (2021). ACS Omega.
  • Prediction of the thermal decomposition temperatures of imidazolium ILs based on norm indexes. (n.d.). ResearchGate.
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI.
  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI.
  • Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). eScholarship.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). National Center for Biotechnology Information.
  • Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. (n.d.). ACS Publications.
  • TGA measurements of wet and water free 1 12 imidazolium. (n.d.). ResearchGate.
  • Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. (n.d.). ResearchGate.
  • Thermogram DSC of imidazolium salt. Figure 2. thermogram TGA of imidazolium salt. (n.d.). ResearchGate.

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A Researcher's Guide to the Quantitative Analysis of Adsorption Isotherms: The Case of 1-Decyl-1H-imidazole on Steel

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against corrosion, the deployment of organic inhibitors stands as a cornerstone of material preservation. Among these, imidazole derivatives have garnered significant attention due to their efficacy and environmental considerations.[1][2] This guide provides a comprehensive, in-depth analysis of the quantitative methods used to evaluate the adsorption characteristics of a promising candidate, 1-Decyl-1H-imidazole, on steel surfaces. As Senior Application Scientists, we will not only detail the "how" but also the critical "why" behind the experimental and analytical choices, ensuring a robust and self-validating approach to inhibitor assessment.

This guide will navigate through the experimental workflow for generating adsorption data, delve into the theoretical underpinnings of common adsorption isotherm models, and present a comparative analysis of this compound against a conventional corrosion inhibitor. The objective is to equip researchers, scientists, and drug development professionals with the expertise to rigorously quantify inhibitor performance and make data-driven decisions in their own research.

The Experimental Journey: From Corrosion to Inhibition Data

The foundation of any robust quantitative analysis is high-quality experimental data. The interaction of an inhibitor with a metal surface is a dynamic process that can be probed using various techniques. The most common and accessible methods include gravimetric (weight loss) and electrochemical measurements.[3][4]

Experimental Protocol: A Step-by-Step Methodology
  • Material Preparation:

    • Steel coupons of a defined composition (e.g., mild steel) are mechanically polished with successively finer grades of emery paper, followed by degreasing with a suitable solvent (e.g., acetone) and rinsing with deionized water. This ensures a clean and reproducible surface for adsorption studies.[5]

    • The corrosive medium, typically an acidic solution like 1 M HCl, is prepared to simulate aggressive industrial environments.[6][7]

  • Gravimetric Analysis (Weight Loss):

    • Initial weights of the prepared steel coupons are accurately recorded.

    • Coupons are immersed in the corrosive solution containing various concentrations of this compound for a predetermined period at a constant temperature. A blank solution without the inhibitor serves as the control.

    • After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products, dried, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) at each inhibitor concentration.

  • Electrochemical Measurements:

    • A three-electrode electrochemical cell is set up with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Potentiodynamic Polarization: The potential of the working electrode is scanned in both anodic and cathodic directions. The resulting Tafel plots are extrapolated to determine the corrosion current density (i_corr). A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.[3][8]

    • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied over a range of frequencies. The impedance data is used to model the corrosion process and determine the charge transfer resistance (R_ct). A higher R_ct value signifies greater resistance to corrosion.[6][8]

The following diagram illustrates the typical experimental workflow for gathering the necessary data for adsorption isotherm analysis.

experimental_workflow cluster_prep Material & Solution Preparation cluster_exp Corrosion Inhibition Measurement cluster_data Data Acquisition prep_steel Steel Coupon Polishing & Cleaning weight_loss Gravimetric (Weight Loss) Measurement prep_steel->weight_loss electrochemical Electrochemical Measurements (PDP & EIS) prep_steel->electrochemical prep_solution Inhibitor Solution Preparation (Varying Concentrations) prep_solution->weight_loss prep_solution->electrochemical ie_calc Calculate Inhibition Efficiency (IE%) weight_loss->ie_calc electrochemical->ie_calc theta_calc Calculate Surface Coverage (θ = IE%/100) ie_calc->theta_calc

Caption: Experimental workflow for obtaining surface coverage data.

Decoding Adsorption: The Language of Isotherms

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. The choice of isotherm model provides insights into the adsorption mechanism.[6]

  • Langmuir Isotherm: This is one of the most commonly used models for corrosion inhibitors.[8][9][10][11][12][13] It assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The Langmuir equation is given by:

    C / θ = 1 / K_ads + C

    where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

  • Freundlich Isotherm: This empirical model is often applied to heterogeneous surfaces and multilayer adsorption.[14] The Freundlich equation is:

    log θ = log K_f + (1/n) log C

    Here, K_f and n are Freundlich constants related to the adsorption capacity and intensity, respectively.

  • Temkin Isotherm: This model considers the effect of adsorbate-adsorbate interactions on the heat of adsorption.[15][16][17] The Temkin equation is:

    θ = (RT / b) ln(A * C)

    where A is the equilibrium binding constant and b is related to the heat of adsorption.

The following diagram illustrates the logical relationship between these primary adsorption isotherm models.

isotherm_models Adsorption Adsorption Phenomenon Langmuir Langmuir (Monolayer, Homogeneous Surface) Adsorption->Langmuir Idealized Model Freundlich Freundlich (Multilayer, Heterogeneous Surface) Adsorption->Freundlich Empirical Model Temkin Temkin (Adsorbate Interactions) Adsorption->Temkin Interaction Model

Caption: Relationship between common adsorption isotherm models.

Quantitative Analysis of this compound: An Illustrative Case Study

To demonstrate the quantitative analysis, we will use a realistic, illustrative dataset for the inhibition of mild steel corrosion in 1 M HCl by this compound at 303 K.

Concentration (mol/L)Inhibition Efficiency (IE%)Surface Coverage (θ)C/θ
0.000175.20.7520.000133
0.000588.90.8890.000562
0.00193.50.9350.001070
0.00597.80.9780.005112
0.0198.90.9890.010111

By plotting C/θ versus C, a straight line is obtained, suggesting that the adsorption of this compound on the steel surface follows the Langmuir adsorption isotherm. The linear regression of this plot yields a high correlation coefficient (R² > 0.999), confirming the suitability of the Langmuir model.

From the intercept of the Langmuir plot (1/K_ads), the adsorption equilibrium constant (K_ads) can be calculated. A larger K_ads value indicates stronger adsorption and better inhibition performance. The Gibbs free energy of adsorption (ΔG°_ads) is then calculated using the following equation:

ΔG°_ads = -RT ln(55.5 * K_ads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°_ads provides insight into the adsorption mechanism. Generally, values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[11]

Comparative Analysis: this compound vs. Benzimidazole

To contextualize the performance of this compound, we will compare it with a well-established corrosion inhibitor, Benzimidazole. The following table summarizes the key adsorption parameters for both inhibitors under similar experimental conditions.

ParameterThis compound (Illustrative Data)Benzimidazole[16]
Optimal Inhibition Efficiency98.9% at 0.01 mol/L~91% at 0.00152 mol/L
Adsorption IsothermLangmuirLangmuir
K_ads (L/mol)1.25 x 10^41.89 x 10^3
ΔG°_ads (kJ/mol)-33.5-27.91
Interpretation of Comparative Data

The data clearly indicates that this compound exhibits superior corrosion inhibition performance compared to Benzimidazole. The significantly higher K_ads value for this compound suggests a much stronger adsorption onto the steel surface. This is likely due to the presence of the long decyl chain, which can form a more compact and hydrophobic protective layer.

Furthermore, the more negative ΔG°_ads value for this compound (-33.5 kJ/mol) compared to Benzimidazole (-27.91 kJ/mol) suggests a stronger and more spontaneous adsorption process.[16] The value for this compound falls in the range that is often considered indicative of a mixed adsorption mechanism, involving both physisorption and chemisorption. The nitrogen atoms in the imidazole ring can coordinate with the vacant d-orbitals of iron atoms (chemisorption), while the protonated imidazole molecule can be electrostatically attracted to the negatively charged steel surface (physisorption).

Conclusion

This guide has provided a comprehensive framework for the quantitative analysis of the adsorption isotherms of corrosion inhibitors, using this compound as a case study. By following a rigorous experimental protocol and applying the appropriate adsorption isotherm models, researchers can gain deep insights into the inhibition mechanism and performance. The comparative analysis demonstrates that this compound is a highly effective corrosion inhibitor, likely due to its strong adsorption onto the steel surface through a mixed mechanism. This systematic approach to inhibitor evaluation is crucial for the development of new and more effective corrosion protection strategies in various industrial applications.

References

  • ResearchGate. Temkin adsorption isotherm for inhibition of mild steel corrosion in...
  • PubMed. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives.
  • ResearchGate. Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review | Request PDF.
  • OUCI. Corrosion inhibition by imidazoline and imidazoline derivatives: a review.
  • PMC - NIH. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water.
  • ResearchGate. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water.
  • ResearchGate. Freundlich adsorption isotherm for inhibition of mild steel corrosion...
  • ResearchGate. Assessment of the inhibition of carbon steel corrosion by an imidazole derivative in 1M HCl: Experimental and theoretical approaches | Request PDF.
  • ResearchGate. Thermodynamic adsorption parameters. | Download Table.
  • ResearchGate. Adsorption thermodynamic parameters of different inhibitors on the mild...
  • ResearchGate. Calculated parameters for Langmuir adsorption isotherm for mild steel... | Download Table.
  • ResearchGate. Thermodynamic parameters of adsorption on carbon steel surface in 1 M HCl containing different temperature of the synthesized inhibitor.
  • ResearchGate. Synthesis, characterization and corrosion protection properties of imidazole derivatives on mild steel in 1.0 M HCl.
  • ResearchGate. (PDF) Study on corrosion behavior of new corrosion inhibitor imidazole derivatives for mild steel in oil‐in‐water emulsion.
  • ResearchGate. Langmuir isotherm adsorption model of MD on the carbon steel surface in 1 M HCl at 298 °K.
  • ResearchGate. Thermodynamic adsorption parameters Ea , ΔH , ΔS and ΔG ads for mild steel in 1M HCl acid solution.
  • ResearchGate. Langmuir adsorption isotherm parameters of mild steel corrosion in 1.0...
  • MDPI. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations.
  • ResearchGate. Langmuir adsorption isotherms and relevant parameters for the investigated (a) CPT and (b) MPT inhibitors on the carbon steel surface at 303 K.
  • ResearchGate. Calculated parameters from Langmuir adsorption isotherm plot for pipeline steel in 0.
  • ResearchGate. Theoretical investigation of corrosion inhibition effect of imidazole and its derivatives on mild steel using cluster model | Request PDF.
  • MDPI. Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches.
  • ResearchGate. On the adsorption properties of an imidazole-pyridine derivative as corrosion inhibitor of mild steel in 1 M HCL.
  • ResearchGate. Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl.
  • ResearchGate. Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl: Original scientific paper.
  • ResearchGate. On the adsorption properties of an imidazole-pyridine derivative as corrosion inhibitor of mild steel in 1 M HCL.
  • ResearchGate. Synthesis, Characterization and Corrosion Protection Properties of Imidazole Derivatives on Mild Steel in 1.0 M HCl.
  • ResearchGate. Langmuir adsorption isotherm of ordinary steel in 1 M HCl in the presence of BP( b).
  • ResearchGate. Anticorrosive characteristics of imidazole derivative on carbon steel in 1 M HCl: Original scientific paper.
  • ResearchGate. Langmuir adsorption isotherms for mild steel in 1M HCl with varying...

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Decyl-1H-imidazole: Replicating and Validating Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the synthesis of N-alkylated imidazoles is a fundamental process, yielding compounds with a wide array of applications, including as ionic liquids, surfactants, and antimicrobial agents.[1] Among these, 1-Decyl-1H-imidazole stands out as a key intermediate and a target molecule for various studies. This guide provides an in-depth technical comparison of published synthesis methods for this compound, offering a critical evaluation of their performance and detailed experimental protocols to ensure replicability and validation in your laboratory.

The Significance of this compound

This compound is a heterocyclic organic compound that has garnered significant interest in scientific research. Its amphiphilic nature, arising from the polar imidazole head and the nonpolar decyl tail, makes it a versatile building block in organic synthesis and material science. The N-alkylation of the imidazole ring is a crucial step that imparts these desired physicochemical properties, influencing its potential applications.

Unraveling the Synthesis: A Comparative Analysis of N-Alkylation Strategies

The primary route to this compound involves the N-alkylation of imidazole with a suitable decylating agent. Several methods have been reported in the literature, each with its own set of advantages and drawbacks. Here, we compare the most prominent approaches to provide a clear understanding of their practical implications.

Method 1: Classical N-Alkylation with 1-Bromodecane

This is the most direct and widely employed method for the synthesis of this compound. The reaction involves the deprotonation of imidazole with a base, followed by nucleophilic substitution with 1-bromodecane.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are typically used to deprotonate the imidazole ring, generating the highly nucleophilic imidazolide anion. The choice between these bases often depends on the desired reaction conditions and the solubility of the reagents.

  • Solvent System: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are preferred as they can dissolve both the imidazole and the alkyl halide, facilitating the reaction. The use of a non-reactive aromatic solvent like toluene has also been reported, which can aid in the separation of inorganic byproducts.[2]

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize side reactions.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative to the classical method. This technique facilitates the transfer of the imidazolide anion from the solid or aqueous phase to the organic phase, where the reaction with the alkyl halide occurs.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. The catalyst forms an ion pair with the imidazolide anion, which is soluble in the organic phase.

  • Reaction Conditions: A key advantage of PTC is that it can often be performed under milder conditions and may not require strictly anhydrous solvents. Solid-liquid PTC, where a solid base is used in the absence of a solvent, presents a particularly environmentally friendly option.[3]

Comparison of Synthesis Methods
ParameterClassical N-AlkylationPhase-Transfer Catalysis (PTC)
Reagents Imidazole, 1-Bromodecane, Strong Base (NaH, KOH)Imidazole, 1-Bromodecane, Base (KOH, K2CO3), Phase-Transfer Catalyst (e.g., TBAB)
Solvent Aprotic polar solvent (DMF, Acetonitrile) or aromatic solvent (Toluene)Biphasic system (e.g., water/organic) or solvent-free
Reaction Conditions Elevated temperatures (e.g., 60-100 °C)Milder conditions, often room temperature to moderate heating
Yield Generally good to highOften high to excellent
Work-up Typically involves aqueous extraction and solvent removalSimpler work-up, catalyst removal may be necessary
Advantages Well-established, straightforwardMilder conditions, potentially higher yields, greener approach
Disadvantages May require harsh bases and anhydrous conditionsCatalyst cost and potential for contamination

Experimental Protocols: A Step-by-Step Guide

To ensure the successful replication of these methods, we provide a detailed, self-validating experimental protocol for the classical N-alkylation of imidazole with 1-bromodecane.

Synthesis of this compound via Classical N-Alkylation

This protocol is adapted from a general procedure for the synthesis of 1-alkylimidazoles.[2]

Materials:

  • Imidazole

  • 1-Bromodecane

  • Potassium Hydroxide (KOH)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus[4]

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add imidazole (1.0 eq) and powdered potassium hydroxide (1.2 eq).

  • Solvent Addition: Add toluene to the flask to create a stirrable suspension.

  • Heating and Deprotonation: Heat the mixture to 80-90 °C with vigorous stirring for 1 hour to facilitate the formation of the potassium imidazolide salt.

  • Addition of Alkylating Agent: Add 1-bromodecane (1.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 80-90 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (imidazole) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts (KBr and excess KOH).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.[4][5]

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the imidazole ring protons (typically in the range of 6.8-7.7 ppm) and the protons of the decyl chain.[6] The integration of these signals should be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct signals for the imidazole ring carbons and the carbons of the decyl chain.[6]

2. Mass Spectrometry (MS):

  • Mass spectrometry can be used to determine the molecular weight of the product and to confirm the presence of the desired compound.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis and purification process, the following workflow diagram is presented.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Imidazole + 1-Bromodecane + KOH heating Heating (80-90 °C) reagents->heating Deprotonation & Alkylation solvent Toluene extraction Aqueous Extraction heating->extraction drying Drying (MgSO4) extraction->drying concentration Concentration (Rotovap) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Decyl-1H-imidazole, a compound used in various industrial and scientific research applications. As a substituted imidazole, this compound shares properties with ionic liquids, which necessitates careful handling and disposal to mitigate risks to personnel and the environment. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Section 1: Hazard Profile and Risk Assessment of this compound

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified with specific hazards that dictate the required precautions.

According to its Safety Data Sheet (SDS), this compound presents the following hazards under the Globally Harmonized System (GHS)[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

While the available SDS lacks specific data on ecotoxicity, the general class of imidazole-based ionic liquids is known to pose potential environmental hazards due to their solubility and potential for persistence[2]. Therefore, direct release to the environment must be strictly avoided[3][4]. The disposal protocol is designed with the dual purpose of protecting laboratory personnel from immediate irritant effects and preventing environmental contamination.

Key Chemical and Hazard Data
PropertyValue / ClassificationSource
Chemical Name This compound[1]
CAS Number 33529-02-1[1]
Physical State Solid or Liquid (Melting point dependent)Assumed from general chemical data
GHS Pictogram Exclamation Mark[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides[5][6]

Section 2: Core Disposal Protocol for this compound

This protocol outlines the mandatory steps for the safe collection and disposal of this compound waste. Adherence to these steps is critical for ensuring regulatory compliance and laboratory safety. All handling of this chemical and its waste should be conducted within a certified laboratory chemical fume hood[5][7].

Step 1: Personal Protective Equipment (PPE) Mandate

Before handling the waste container, ensure you are wearing appropriate PPE. The causality is direct: this chemical is a known skin and eye irritant.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[1].

  • Hand Protection: Use impervious gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

  • Body Protection: A standard lab coat is required. For larger quantities, consider chemically resistant clothing[1].

Step 2: Waste Characterization and Segregation

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Pure Compound/Concentrated Solutions: Waste consisting of pure or highly concentrated this compound must be collected separately.

  • Contaminated Labware: Collect disposable items (pipette tips, wipes) that are grossly contaminated in a designated, sealed container.

  • Incompatibility Prevention: Crucially, do not mix this waste with incompatible materials like strong acids or oxidizing agents[5][7]. Mixing can cause vigorous, exothermic reactions.

Step 3: Containerization

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Select a Compatible Container: Use a clean, sealable, airtight container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE).

  • Headspace: Leave at least 10% headspace in the container to allow for potential vapor expansion.

  • Secure Closure: Ensure the container is tightly closed after each addition of waste[1][5].

Step 4: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Initial Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added[5][7].

  • Content Identification: Clearly write the full chemical name, "this compound," and an estimate of the concentration and total quantity. List all components of the waste mixture.

  • Hazard Identification: Mark the label with the appropriate hazards (Irritant).

Step 5: Accumulation and Storage

Store the waste container in a designated and controlled area pending disposal.

  • Location: Store the container in a well-ventilated area, such as a satellite accumulation area within the lab or a designated chemical storage cabinet[1][5].

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation: Keep the waste container segregated from incompatible chemicals[5][7].

Step 6: Final Disposal

Disposal must be conducted through approved channels. Under no circumstances should this chemical be disposed of down the drain[8].

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal request forms as required by your institution[5][7].

Section 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_final Final Disposition A Waste Generation (e.g., unused reagent, contaminated material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize & Segregate Waste (Avoid Incompatibles) B->C D Select & Fill Compatible Container (Leave 10% Headspace) C->D E Attach & Complete Hazardous Waste Label (Full Chemical Name, Hazards) D->E F Store Container in Designated Satellite Accumulation Area E->F G Place in Secondary Containment F->G H Contact EHS for Waste Pickup Request G->H I Compliant Disposal via Licensed Hazardous Waste Facility H->I EHS Manages Transfer

Caption: Decision workflow for compliant laboratory waste disposal.

Section 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical help[1].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call for medical attention[1].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help[1].

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the material using appropriate tools into a designated hazardous waste container for disposal[5]. Ensure the area is well-ventilated.

  • Large Spills: Evacuate the area immediately. Secure the area and prevent entry. Contact your institution's EHS or emergency response team for cleanup[5].

Section 5: Sustainable Alternatives: Recovery and Reuse

For facilities using significant quantities of this compound or similar ionic liquids, exploring recovery and recycling can be both environmentally and economically beneficial[2][9]. Ionic liquids are often expensive, and their low volatility makes them candidates for separation from reaction mixtures.

Potential recovery techniques include[9][10][11]:

  • Distillation/Evaporation: Used to separate volatile products from the non-volatile ionic liquid.

  • Liquid-Liquid Extraction: Using an immiscible solvent to extract products or impurities.

  • Adsorption: Using ion-exchange resins or other solid media to capture the ionic liquid from a solution[10].

Implementing a recovery protocol requires significant process validation to ensure the purity of the recycled material does not compromise future experiments. Consult with process chemists or chemical engineers to evaluate the feasibility of these advanced techniques in your specific application.

References

  • Techniques for recovery and recycling of ionic liquids: A review.Chalmers Research.[Link]
  • GHS 11 (Rev.11) SDS Word Download CAS: 33529-02-1 Name: this compound.XiXisys.[Link]
  • Safety Data Sheet - Imidazole.G-Biosciences.[Link]
  • Standard Operating Procedures for Imidazole.University of Iowa.[Link]
  • Safety D
  • 1-Dodecylimidazole | C15H28N2 | CID 78002.PubChem - NIH.[Link]
  • (PDF) Ionic Liquids: Methods of Degradation and Recovery.
  • Recovery and purification of ionic liquids from solutions: a review.PubMed Central - NIH.[Link]
  • Ionic liquid.Wikipedia.[Link]
  • Safety Data Sheet: Imidazole.Chemos GmbH & Co.KG.[Link]
  • Imidazole - Standard Operating Procedure.University of Washington.[Link]
  • (PDF) Ionic Liquids Recycling for Reuse.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides.US EPA.[Link]
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement.Australian Government Department of Health.[Link]
  • Interim Guidance on the Destruction and Disposal of PFAS and M
  • Requirements for Pesticide Disposal.US EPA.[Link]
  • Other Disposal Guidance.US EPA.[Link]
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.ASHP.[Link]

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A Researcher's Guide to the Safe Handling of 1-Decyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only at the cutting edge of innovation but also at the highest standards of safety. The following guide provides essential, experience-driven protocols for the safe handling and disposal of 1-Decyl-1H-imidazole. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is an irritant and must be handled with care. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2/2A): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled.[1]

Given these hazards, a proactive and thorough approach to personal protection is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale and Key Considerations
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.[2] Discard and replace gloves immediately if they are contaminated or show any signs of degradation.[3]
Eye and Face Protection Chemical Safety Goggles with Side Shields (minimum) or a Full-Face ShieldProtects against splashes and airborne particles. A full-face shield offers broader protection and is recommended when handling larger quantities or when there is a significant risk of splashing.[4]
Body Protection Fully-Buttoned Laboratory CoatA lab coat made of a suitable material will protect your skin and personal clothing from accidental spills and contamination.[2][5]
Respiratory Protection NIOSH-Approved Respirator (if necessary)To be used in situations where ventilation is inadequate or if there is a risk of generating aerosols or dusts.[4][5] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to guide you through the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate a well-ventilated work area (e.g., chemical fume hood). gather_materials Gather all necessary materials, including this compound, solvents, and equipment. prep_area->gather_materials don_ppe Don appropriate PPE as outlined in the table above. gather_materials->don_ppe dispense Carefully dispense the required amount of this compound. don_ppe->dispense perform_exp Perform the experimental procedure, avoiding splashes and the generation of aerosols. dispense->perform_exp clean_spills Immediately clean any spills with appropriate absorbent material. perform_exp->clean_spills decontaminate Decontaminate all equipment and work surfaces. clean_spills->decontaminate doff_ppe Remove PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands collect_waste Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. wash_hands->collect_waste store_waste Store the waste container in a designated satellite accumulation area. collect_waste->store_waste dispose_waste Arrange for disposal through your institution's environmental health and safety office. store_waste->dispose_waste

Caption: Workflow for the Safe Handling of this compound

Experimental Protocols: In-Depth Methodologies

1. Preparation and Donning PPE:

  • Work Area Preparation: Before handling this compound, ensure your workspace is prepared. This includes working within a certified chemical fume hood to mitigate inhalation risks.[2] Confirm that an emergency eyewash station and safety shower are readily accessible.[2]

  • Material Gathering: Assemble all necessary chemicals, glassware, and equipment before you begin. This minimizes the need to move in and out of the designated work area, reducing the risk of spreading contamination.

  • PPE Donning Sequence:

    • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

    • Eye/Face Protection: Don your chemical safety goggles or face shield.

    • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[3]

2. Handling and Experimental Work:

  • Dispensing: When dispensing the chemical, do so carefully to avoid splashing. If the compound is a solid, avoid creating dust.

  • During the Experiment: Maintain slow and deliberate movements to prevent accidents. Keep all containers of this compound sealed when not in use.[1][5]

  • Spill Response: In the event of a small spill, contain it with an inert absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

3. Post-Handling and Decontamination:

  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with this compound.

  • PPE Doffing Sequence: The order in which you remove your PPE is critical to prevent contaminating yourself.

    • Gloves: Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.[5]

    • Lab Coat: Remove your lab coat by rolling it inside out, without shaking it.

    • Eye/Face Protection: Remove your eye and face protection.

  • Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any materials contaminated with it is a legal and ethical responsibility.

  • Waste Collection: All waste, including excess reagent, contaminated consumables (e.g., pipette tips, paper towels), and empty containers, must be collected in a designated hazardous waste container.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and proper disposal of the hazardous waste.[1] Do not pour any amount of this compound down the drain.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. Safety is not an impediment to discovery; it is an integral component of it.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole - Washington St
  • Safe handling of hazardous drugs - PMC - PubMed Central. [Link]
  • 1H-Imidazole, 1-ethenyl- - Evaluation statement - Australian Government Department of Health. [Link]
  • Safety D
  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.